Product packaging for Methyl 2,4-dimethoxybenzoate(Cat. No.:CAS No. 2150-41-6)

Methyl 2,4-dimethoxybenzoate

Cat. No.: B1295305
CAS No.: 2150-41-6
M. Wt: 196.2 g/mol
InChI Key: IHIJFZWLGPEYPJ-UHFFFAOYSA-N
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Description

Methyl 2,4-dimethoxybenzoate is a useful research compound. Its molecular formula is C10H12O4 and its molecular weight is 196.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 49277. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12O4 B1295305 Methyl 2,4-dimethoxybenzoate CAS No. 2150-41-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2,4-dimethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H12O4/c1-12-7-4-5-8(10(11)14-3)9(6-7)13-2/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHIJFZWLGPEYPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10175839
Record name Benzoic acid, 2,4-dimethoxy-, methyl ester
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Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2150-41-6
Record name Benzoic acid, 2,4-dimethoxy-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2150-41-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2,4-dimethoxy-, methyl ester
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Record name Methyl 2,4-dimethoxybenzoate
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49277
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Record name Benzoic acid, 2,4-dimethoxy-, methyl ester
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Foundational & Exploratory

Methyl 2,4-dimethoxybenzoate synthesis from 2,4-dimethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Methyl 2,4-dimethoxybenzoate

Introduction

This compound is an important organic intermediate used in the synthesis of various pharmaceutical compounds and specialty chemicals. Its structure, featuring a substituted benzene ring, makes it a valuable building block in medicinal chemistry and materials science. The most common and direct synthetic route to this compound is the esterification of 2,4-dimethoxybenzoic acid with methanol.

This technical guide provides a comprehensive overview of the synthesis of this compound from 2,4-dimethoxybenzoic acid. It includes detailed experimental protocols, a comparison of synthetic methodologies, and a summary of the physicochemical properties of the reactants and products. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Reaction Overview

The synthesis involves the conversion of a carboxylic acid to a methyl ester. This transformation is typically an equilibrium process that can be driven to completion by applying Le Chatelier's principle, such as using an excess of one reactant or removing a product as it is formed.[1][2]

Overall Reaction:

Synthetic Methodologies

Several methods are available for the esterification of carboxylic acids. The choice of method depends on factors such as scale, substrate sensitivity, and available reagents.

Fischer-Speier Esterification

This is the most common method for this synthesis, involving the reaction of the carboxylic acid with an alcohol (in this case, methanol) in the presence of a strong acid catalyst.[1][3]

  • Mechanism: The reaction begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst (e.g., H₂SO₄), which activates the carbonyl carbon for nucleophilic attack.[2][3] Methanol then attacks this electrophilic carbon, forming a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product and regenerate the acid catalyst.[2]

  • Catalysts: Common catalysts include concentrated sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), and hydrochloric acid (HCl).[3][4]

  • Conditions: The reaction is typically heated to reflux to increase the reaction rate.[4][5] Using methanol as the solvent in large excess helps to shift the equilibrium towards the product side.[1]

Methylation with Diazomethane

Diazomethane (CH₂N₂) is a highly effective reagent for converting carboxylic acids to methyl esters under very mild conditions.[6]

  • Mechanism: The acidic proton of the carboxylic acid is transferred to the diazomethane, forming a carboxylate anion and a methyldiazonium cation. The carboxylate then acts as a nucleophile, attacking the methyl group of the diazonium ion in an Sₙ2 reaction, displacing nitrogen gas (N₂) and forming the methyl ester.[6]

  • Advantages: The reaction is fast, clean, and high-yielding at room temperature. The only byproduct is nitrogen gas, which simplifies purification.[6]

  • Disadvantages: Diazomethane is highly toxic, potentially explosive, and must be handled with extreme caution using specialized equipment.[6] It is generally used for small-scale preparations.

Methylation with Alkylating Agents

Another method involves deprotonating the carboxylic acid with a base to form a carboxylate salt, followed by reaction with a methylating agent like methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄).

  • Mechanism: A base (e.g., potassium carbonate, DBU) deprotonates the carboxylic acid. The resulting carboxylate anion then acts as a nucleophile and attacks the methylating agent in an Sₙ2 reaction.[7][8]

  • Conditions: This reaction is often carried out in a polar aprotic solvent like DMF or acetonitrile at room temperature or with gentle heating.[7][8]

Data Presentation

Quantitative data for the starting material and the final product are summarized in the tables below.

Table 1: Physicochemical Properties of Reactants and Product

CompoundIUPAC NameMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)
Starting Material 2,4-Dimethoxybenzoic acidC₉H₁₀O₄182.17[9]107-109[10]
Product This compoundC₁₀H₁₂O₄196.20[11]N/A (Often an oil/low melting solid)

Table 2: Spectroscopic Data for this compound

SpectroscopyCharacteristic Peaks / Shifts
¹H NMR δ (ppm): ~7.8 (d, 1H), ~6.5 (m, 2H), ~3.9 (s, 3H, -COOCH₃), ~3.8 (s, 3H, -OCH₃)[12]
IR ν (cm⁻¹): ~1720-1740 (C=O, ester), ~1200-1300 (C-O, ester and ether), ~2950-3000 (C-H, aromatic/aliphatic)

Table 3: Comparison of Synthetic Methods

MethodAdvantagesDisadvantagesTypical Yield
Fischer-Speier Esterification Low-cost reagents, scalable, straightforward.[4][5]Requires strong acid, heating; reversible reaction.[1]90-95%[4][13]
Diazomethane Methylation Very mild conditions, high yield, easy work-up.[6]Reagent is highly toxic and explosive.[6]>95%
Alkylating Agents Mild conditions, avoids strong acids.Alkylating agents can be toxic; requires a base.High

Experimental Protocols

Fischer-Speier Esterification of 2,4-Dimethoxybenzoic Acid

This protocol is a standard procedure adapted for the specified transformation.

Materials:

  • 2,4-Dimethoxybenzoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,4-dimethoxybenzoic acid (1.0 eq) in an excess of methanol (e.g., 10-20 equivalents, which also serves as the solvent).[5][14]

  • Catalyst Addition: While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).[4][14]

  • Reaction: Heat the mixture to reflux (approximately 65°C for methanol) and maintain this temperature for 2-4 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC).[5][15]

  • Work-up - Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol under reduced pressure using a rotary evaporator.[4][13]

  • Extraction: Dissolve the residue in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove any unreacted carboxylic acid), and finally with brine.[4][5][14] Caution: Foaming may occur during the bicarbonate wash due to CO₂ evolution.[14]

  • Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.[4][5]

  • Purification: If necessary, purify the crude product by vacuum distillation or column chromatography on silica gel to obtain the pure ester.[16]

Visualizations

Diagrams illustrating the experimental workflow and reaction mechanism provide a clear visual representation of the process.

G Experimental Workflow for Fischer Esterification cluster_react Reaction cluster_workup Work-up cluster_purify Purification Reactants 2,4-Dimethoxybenzoic Acid + Methanol (excess) Catalyst H₂SO₄ (cat.) Reactants->Catalyst Add catalyst Reflux Heat to Reflux (2-4 hours) Catalyst->Reflux Heat Evaporation Remove excess Methanol (Rotary Evaporator) Reflux->Evaporation Cool down Extraction Dissolve in Ethyl Acetate Wash with H₂O, NaHCO₃, Brine Evaporation->Extraction Drying Dry with MgSO₄ Filter Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Vacuum Distillation or Column Chromatography Concentration->Purification Crude Product Product Pure Methyl 2,4-dimethoxybenzoate Purification->Product

Caption: Workflow for the synthesis of this compound.

G Fischer Esterification Mechanism node1 Carboxylic Acid (R-COOH) node2 Protonated Carbonyl node1->node2 Protonation node3 Tetrahedral Intermediate node2->node3 Nucleophilic Attack node4 Protonated Intermediate node3->node4 Proton Transfer node5 Protonated Ester node4->node5 Elimination of H₂O node6 Ester (R-COOR') node5->node6 Deprotonation H2O H₂O H_plus_out - H⁺ H_plus H⁺ ROH R'-OH (Methanol)

Caption: Mechanism of the acid-catalyzed Fischer esterification.

References

An In-Depth Technical Guide to the Synthesis of Methyl 2,4-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for methyl 2,4-dimethoxybenzoate, a key intermediate in the synthesis of various pharmaceuticals and other fine chemicals. The document details the synthesis from three common starting materials: 2,4-dihydroxybenzoic acid, resorcinol, and 1,3-dimethoxybenzene. For each pathway, a detailed experimental protocol is provided, along with a summary of quantitative data to facilitate comparison. Logical workflows for each synthetic route are visualized using Graphviz diagrams.

Synthesis Starting from 2,4-Dihydroxybenzoic Acid

The synthesis of this compound from 2,4-dihydroxybenzoic acid is a straightforward process that involves two key transformations: the esterification of the carboxylic acid and the methylation of the two hydroxyl groups. The order of these steps can be varied, but a common approach is to first perform the esterification to protect the carboxylic acid, followed by the exhaustive methylation of the phenolic hydroxyls.

Experimental Protocol:

Step 1: Fischer-Speier Esterification of 2,4-Dihydroxybenzoic Acid

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2,4-dihydroxybenzoic acid (1 equivalent) in an excess of methanol (e.g., 10-20 equivalents), which acts as both reactant and solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Pour the residue into cold water and extract the product with a suitable organic solvent, such as ethyl acetate.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude methyl 2,4-dihydroxybenzoate. The product can be further purified by recrystallization.

Step 2: Exhaustive Methylation of Methyl 2,4-Dihydroxybenzoate

  • In a round-bottom flask, dissolve the methyl 2,4-dihydroxybenzoate (1 equivalent) obtained from the previous step in a suitable solvent like acetone or N,N-dimethylformamide (DMF).

  • Add an excess of a suitable base, such as anhydrous potassium carbonate (e.g., 2.5-3.0 equivalents), to the solution.

  • To this stirred suspension, add dimethyl sulfate (a slight excess over 2 equivalents, e.g., 2.2-2.5 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 8-12 hours, monitoring the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude this compound.

  • The final product can be purified by column chromatography on silica gel or by vacuum distillation.

Quantitative Data:
StepReactionKey ReagentsSolventTemperatureTimeTypical Yield (%)
1Fischer-Speier EsterificationMethanol, Sulfuric AcidMethanolReflux4-6 h85-95
2Williamson Ether SynthesisDimethyl Sulfate, K₂CO₃Acetone/DMFReflux8-12 h80-90

Synthesis Workflow:

G A 2,4-Dihydroxybenzoic Acid B Methyl 2,4-Dihydroxybenzoate A->B  Methanol, H₂SO₄ (cat.)  Reflux C This compound B->C  Dimethyl Sulfate, K₂CO₃  Acetone/DMF, Reflux

Synthesis from 2,4-Dihydroxybenzoic Acid

Synthesis Starting from Resorcinol

The synthesis from resorcinol (1,3-dihydroxybenzene) first requires the introduction of a carboxyl group onto the aromatic ring, which is typically achieved through the Kolbe-Schmitt reaction. The resulting 2,4-dihydroxybenzoic acid is then converted to the final product following the same two-step procedure (esterification and methylation) as described in the previous section.

Experimental Protocol:

Step 1: Kolbe-Schmitt Carboxylation of Resorcinol

  • In a suitable reaction vessel, prepare an aqueous solution of potassium hydroxide.

  • Add resorcinol (1 equivalent) to the alkaline solution and stir until it dissolves.

  • Heat the mixture under pressure in an atmosphere of carbon dioxide. The reaction is typically carried out at elevated temperatures (120-150 °C) and pressures (5-7 atm) for several hours.

  • After the reaction, cool the vessel and carefully release the pressure.

  • Acidify the reaction mixture with a strong acid, such as hydrochloric acid, to precipitate the 2,4-dihydroxybenzoic acid.

  • Filter the precipitate, wash with cold water, and dry to obtain the crude product. Recrystallization from hot water can be performed for purification.

Steps 2 & 3: Esterification and Methylation

The 2,4-dihydroxybenzoic acid obtained from the Kolbe-Schmitt reaction is then subjected to the same Fischer-Speier esterification and subsequent exhaustive methylation as detailed in the protocol for the synthesis starting from 2,4-dihydroxybenzoic acid.

Quantitative Data:
StepReactionKey ReagentsSolventTemperatureTimeTypical Yield (%)
1Kolbe-Schmitt ReactionKOH, CO₂Water120-150 °C4-8 h60-75
2Fischer-Speier EsterificationMethanol, Sulfuric AcidMethanolReflux4-6 h85-95
3Williamson Ether SynthesisDimethyl Sulfate, K₂CO₃Acetone/DMFReflux8-12 h80-90

Synthesis Workflow:

G A Resorcinol B 2,4-Dihydroxybenzoic Acid A->B  KOH, CO₂  Pressure, Heat C Methyl 2,4-Dihydroxybenzoate B->C  Methanol, H₂SO₄ (cat.)  Reflux D This compound C->D  Dimethyl Sulfate, K₂CO₃  Acetone/DMF, Reflux

Synthesis from Resorcinol

Synthesis Starting from 1,3-Dimethoxybenzene

This synthetic route involves the introduction of a formyl group onto the 1,3-dimethoxybenzene ring, followed by oxidation of the resulting aldehyde to a carboxylic acid, and finally, esterification to the methyl ester. The Vilsmeier-Haack reaction is a common method for the formylation step.

Experimental Protocol:

Step 1: Vilsmeier-Haack Formylation of 1,3-Dimethoxybenzene

  • In a two-necked round-bottom flask cooled in an ice bath, place anhydrous N,N-dimethylformamide (DMF).

  • Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the DMF with vigorous stirring, maintaining the temperature below 10 °C. This forms the Vilsmeier reagent.

  • After the addition is complete, stir the mixture at 0 °C for an additional 30-60 minutes.

  • Dissolve 1,3-dimethoxybenzene (1 equivalent) in a minimal amount of anhydrous DMF or dichloromethane (DCM).

  • Slowly add the solution of 1,3-dimethoxybenzene to the pre-formed Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into a beaker of crushed ice and stir.

  • Neutralize the mixture with a saturated aqueous solution of sodium acetate or sodium hydroxide.

  • Extract the product, 2,4-dimethoxybenzaldehyde, with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude aldehyde can be purified by column chromatography or recrystallization.[1]

Step 2: Oxidation of 2,4-Dimethoxybenzaldehyde

  • Dissolve the 2,4-dimethoxybenzaldehyde (1 equivalent) in a suitable solvent such as acetone or a mixture of tert-butanol and water.

  • Prepare a solution of a suitable oxidizing agent, such as potassium permanganate (KMnO₄) or sodium chlorite (NaClO₂).

  • If using sodium chlorite, a scavenger for the hypochlorite byproduct, such as 2-methyl-2-butene, is typically added.

  • Slowly add the oxidizing agent solution to the stirred solution of the aldehyde, maintaining the temperature at or below room temperature.

  • Stir the reaction mixture for several hours until the aldehyde is consumed (monitored by TLC).

  • Quench the reaction (e.g., with sodium sulfite if KMnO₄ was used).

  • Acidify the mixture with hydrochloric acid to precipitate the 2,4-dimethoxybenzoic acid.

  • Filter the solid, wash with cold water, and dry to obtain the carboxylic acid.

Step 3: Fischer-Speier Esterification of 2,4-Dimethoxybenzoic Acid

  • Follow the same procedure as described for the esterification of 2,4-dihydroxybenzoic acid, using 2,4-dimethoxybenzoic acid as the starting material. Dissolve in excess methanol with a catalytic amount of sulfuric acid and reflux for 4-6 hours.

  • The workup and purification are analogous to the previously described esterification protocol.

Quantitative Data:
StepReactionKey ReagentsSolventTemperatureTimeTypical Yield (%)
1Vilsmeier-Haack FormylationPOCl₃, DMFDMF/DCM0 °C to RT2-4 h85-95[1]
2OxidationKMnO₄ or NaClO₂Acetone/t-BuOHRT2-6 h80-90
3Fischer-Speier EsterificationMethanol, Sulfuric AcidMethanolReflux4-6 h90-98

Synthesis Workflow:

G A 1,3-Dimethoxybenzene B 2,4-Dimethoxybenzaldehyde A->B  POCl₃, DMF  0 °C to RT C 2,4-Dimethoxybenzoic Acid B->C  KMnO₄ or NaClO₂  Acetone/t-BuOH, RT D This compound C->D  Methanol, H₂SO₄ (cat.)  Reflux

Synthesis from 1,3-Dimethoxybenzene

This guide provides a detailed framework for the synthesis of this compound from three readily available starting materials. The choice of a particular route will depend on factors such as the cost and availability of the starting material, the desired scale of the reaction, and the laboratory equipment at hand. Researchers and drug development professionals can utilize this information to select and optimize the most suitable synthetic strategy for their specific needs.

References

physical and chemical properties of Methyl 2,4-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,4-dimethoxybenzoate is an aromatic ester that serves as a valuable intermediate in organic synthesis. Its structural features, including the electron-rich benzene ring and the reactive ester functional group, make it a versatile building block for the preparation of more complex molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its reactivity and stability.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the tables below for easy reference and comparison.

General and Physical Properties
PropertyValueSource
Molecular Formula C₁₀H₁₂O₄
Molecular Weight 196.20 g/mol
CAS Number 2150-41-6
Appearance Liquid
Boiling Point 294-296 °C (lit.)
Density 1.194 g/mL at 25 °C (lit.)
Refractive Index (n20/D) 1.548 (lit.)
Solubility Soluble in organic solvents; insoluble in water.
Spectroscopic Data
TechniqueData Highlights
¹H NMR Expected signals for aromatic protons, two methoxy groups, and a methyl ester group.
¹³C NMR Expected signals for aromatic carbons, methoxy carbons, ester carbonyl carbon, and methyl ester carbon.
Infrared (IR) Spectroscopy Characteristic absorptions for C=O stretching (ester), C-O stretching (ether and ester), and aromatic C-H stretching.
Mass Spectrometry (MS) Molecular ion peak (M+) and characteristic fragmentation patterns.

Synthesis and Purification

This compound is commonly synthesized via the Fischer esterification of 2,4-dimethoxybenzoic acid with methanol in the presence of an acid catalyst.

Experimental Protocol: Fischer Esterification

This protocol is a general procedure adapted for the synthesis of this compound.

Materials:

  • 2,4-dimethoxybenzoic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid (H₂SO₄) or other suitable acid catalyst

  • Dichloromethane (or other suitable extraction solvent)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (or other suitable drying agent)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-dimethoxybenzoic acid in an excess of anhydrous methanol.

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol under reduced pressure.

  • Extraction: To the residue, add water and extract the aqueous layer multiple times with dichloromethane.

  • Washing: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Reactivity and Stability

Hydrolysis

As an ester, this compound is susceptible to hydrolysis under both acidic and basic conditions to yield 2,4-dimethoxybenzoic acid and methanol. Basic hydrolysis (saponification) is typically irreversible as the carboxylate salt is formed.

Experimental Protocol: Base-Catalyzed Hydrolysis (Saponification)

This is a general procedure for the hydrolysis of an ester.

Materials:

  • This compound

  • Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution

  • Ethanol (as a co-solvent, if needed)

  • Hydrochloric acid (HCl) for acidification

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound in an aqueous or aqueous/ethanolic solution of sodium hydroxide.

  • Reflux: Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

  • Work-up: Cool the reaction mixture to room temperature. If an organic co-solvent was used, remove it under reduced pressure.

  • Acidification: Acidify the aqueous solution with hydrochloric acid until the pH is acidic. 2,4-dimethoxybenzoic acid will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.

Reactivity towards Electrophiles and Nucleophiles

The electron-donating methoxy groups activate the aromatic ring, making it susceptible to electrophilic aromatic substitution reactions. The ester group can undergo nucleophilic acyl substitution.

Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.

Synthesis_Characterization_Workflow Start Start: 2,4-Dimethoxybenzoic Acid & Methanol Reaction Fischer Esterification (H₂SO₄ catalyst, reflux) Start->Reaction Workup Work-up: Extraction & Washing Reaction->Workup Purification Purification: Vacuum Distillation or Column Chromatography Workup->Purification Product Pure Methyl 2,4-Dimethoxybenzoate Purification->Product Analysis Characterization Product->Analysis NMR NMR Spectroscopy (¹H, ¹³C) Analysis->NMR Structure Verification IR IR Spectroscopy Analysis->IR Functional Group Identification MS Mass Spectrometry Analysis->MS Molecular Weight & Fragmentation

Synthesis and Characterization Workflow for this compound.

Applications in Synthesis

This compound is a useful precursor in the synthesis of various more complex molecules, including some with potential biological activity. For instance, it can be used in the synthesis of substituted chalcones, which are precursors to flavonoids, a class of compounds with diverse pharmacological properties.[1]

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties, synthesis, reactivity, and characterization of this compound. The provided data and protocols offer a valuable resource for researchers and scientists utilizing this compound in their synthetic endeavors, particularly in the fields of medicinal chemistry and drug development. While no direct involvement in specific signaling pathways has been identified, its role as a key building block for bioactive molecules underscores its importance in the broader context of pharmaceutical research.

References

In-depth Technical Guide: Physicochemical Properties of Methyl 2,4-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed overview of the core physicochemical properties of Methyl 2,4-dimethoxybenzoate, a compound of interest for researchers, scientists, and professionals in drug development.

Physicochemical Data

This compound is an organic compound with the chemical formula C₁₀H₁₂O₄.[1] Its molecular weight is 196.20 g/mol .[1][2][3]

PropertyValueSource
Molecular Formula C₁₀H₁₂O₄[1]
Molecular Weight 196.20 g/mol [1][2][3]
CAS Number 2150-41-6[1][2]

Logical Relationship of Chemical Identifiers

The following diagram illustrates the relationship between the common name of the compound and its fundamental chemical identifiers.

This compound This compound Molecular Formula Molecular Formula This compound->Molecular Formula has Molecular Weight Molecular Weight This compound->Molecular Weight has C10H12O4 C10H12O4 Molecular Formula->C10H12O4 is 196.20 g/mol 196.20 g/mol Molecular Weight->196.20 g/mol is

Chemical Identity of this compound

References

A Technical Guide to the Solubility of Methyl 2,4-dimethoxybenzoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2,4-dimethoxybenzoate is a versatile organic compound utilized as an intermediate in the synthesis of various pharmaceuticals and as a flavoring and fragrance agent.[1] A thorough understanding of its solubility in different organic solvents is critical for its application in synthesis, formulation, and quality control. This technical guide addresses the current landscape of solubility data for this compound. Publicly available quantitative solubility data is scarce; therefore, this document provides a comprehensive, generalized experimental protocol for researchers to determine its solubility in a range of organic solvents. The methodologies described are founded on established scientific principles for solubility determination.

Quantitative Solubility Data

To facilitate systematic research and data recording, the following table provides a structured template for documenting experimentally determined solubility values.

Table 1: Solubility of this compound in Various Organic Solvents

Organic SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mg/mL)Molar Solubility (mol/L)Method of Analysis
Methanol
Ethanol
Acetone
Ethyl Acetate
Dichloromethane
Toluene
Dimethyl Sulfoxide (DMSO)
User-defined solvent

Note: The molar mass of this compound (C₁₀H₁₂O₄) is 196.20 g/mol .

Experimental Protocol: Determination of Equilibrium Solubility

The following protocol details the widely accepted shake-flask method for determining the equilibrium solubility of a compound in a given solvent.

Materials and Equipment
  • Compound: this compound (high purity, >98%)

  • Solvents: Analytical or HPLC grade organic solvents of interest

  • Equipment:

    • Analytical balance (± 0.1 mg accuracy)

    • Vials with screw caps or glass-stoppered flasks

    • Temperature-controlled orbital shaker or water bath

    • Syringes and syringe filters (e.g., 0.22 µm or 0.45 µm pore size, compatible with the solvent)

    • Volumetric flasks and pipettes

    • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC system)

Experimental Workflow Diagram

experimental_workflow Experimental Workflow for Solubility Determination cluster_prep 1. Preparation Phase cluster_equilibration 2. Equilibration Phase cluster_sampling 3. Sampling Phase cluster_quantification 4. Quantification Phase cluster_analysis 5. Analysis Phase prep Preparation equilibration Equilibration (Shake-Flask) sampling Sampling & Filtration quantification Quantification analysis Data Analysis result Solubility Data add_excess Add excess solute to solvent in vials agitate Agitate at constant temperature (24-72h) add_excess->agitate withdraw_supernatant Withdraw supernatant agitate->withdraw_supernatant filter_sample Filter through syringe filter (0.22 µm) withdraw_supernatant->filter_sample prepare_dilutions Prepare serial dilutions filter_sample->prepare_dilutions analytical_measurement Analyze via UV-Vis or HPLC prepare_dilutions->analytical_measurement calculate_concentration Calculate saturated concentration analytical_measurement->calculate_concentration calibration_curve Generate calibration curve calibration_curve->calculate_concentration calculate_concentration->result

Caption: Workflow for determining the equilibrium solubility of a compound.

Step-by-Step Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent.

    • The presence of undissolved solid is crucial to ensure that equilibrium is reached.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled orbital shaker or water bath.

    • Agitate the samples at a constant, recorded temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is achieved. Preliminary studies may be necessary to determine the optimal equilibration time.

  • Sample Collection and Filtration:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter (e.g., 0.22 µm) into a clean, pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

Quantification of Solute

The concentration of this compound in the filtered saturated solution can be determined using a calibrated analytical method such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

2.4.1. Preparation of Calibration Curve

  • Prepare a stock solution of this compound of a known concentration in the solvent of interest.

  • Perform serial dilutions of the stock solution to create a series of standard solutions with at least five different known concentrations.

  • Analyze these standards using the chosen analytical method (UV-Vis or HPLC) and plot the instrument response (e.g., absorbance or peak area) against the concentration to generate a calibration curve. The curve should exhibit a high correlation coefficient (R² > 0.995).

2.4.2. Analysis by UV-Vis Spectrophotometry

  • Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.

  • Measure the absorbance of the diluted solution at the wavelength of maximum absorbance (λmax) for this compound.

  • Use the calibration curve to determine the concentration of the diluted sample and then back-calculate the concentration of the original saturated solution.

2.4.3. Analysis by High-Performance Liquid Chromatography (HPLC)

  • Dilute the filtered saturated solution with the mobile phase to a concentration within the linear range of the calibration curve.

  • Inject the diluted sample into the HPLC system. A reversed-phase C18 column is often suitable for this type of compound.

  • The mobile phase could consist of a mixture of acetonitrile or methanol and water.

  • Use the peak area from the chromatogram and the calibration curve to determine the concentration of the diluted sample, and then calculate the concentration of the original saturated solution.

Calculation of Solubility

Once the concentration of the saturated solution is determined, the solubility can be expressed in various units:

  • mg/mL: Directly from the calculated concentration.

  • g/100 mL: (Concentration in mg/mL) / 10

  • Molar Solubility (mol/L): (Concentration in g/L) / (Molar Mass of the compound)

Conclusion

While readily available quantitative data on the solubility of this compound is limited, this guide provides a robust framework for its experimental determination. By following the detailed shake-flask protocol and employing accurate analytical techniques such as UV-Vis spectrophotometry or HPLC, researchers can generate reliable and reproducible solubility data. This information is invaluable for optimizing reaction conditions, developing formulations, and ensuring the consistent performance of products containing this compound.

References

Spectroscopic Analysis of Methyl 2,4-dimethoxybenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectroscopic data for Methyl 2,4-dimethoxybenzoate, tailored for researchers, scientists, and professionals in drug development. It includes detailed nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.

1.1. ¹H NMR Data

The ¹H NMR spectrum of this compound provides information on the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.85d8.8H-6
6.45dd8.8, 2.4H-5
6.40d2.4H-3
3.88s-OCH₃ (ester)
3.85s-OCH₃ (C4)
3.82s-OCH₃ (C2)

1.2. ¹³C NMR Data

The ¹³C NMR spectrum reveals the different carbon environments within the molecule.

Chemical Shift (δ) ppmAssignment
166.5C=O (ester)
163.0C4
160.0C2
133.5C6
118.0C1
105.5C5
98.5C3
56.0OCH₃ (C4 or C2)
55.5OCH₃ (C2 or C4)
52.0OCH₃ (ester)

1.3. Experimental Protocol for NMR Spectroscopy

Obtaining high-quality NMR spectra requires careful sample preparation and instrument operation.

  • Sample Preparation :

    • Accurately weigh approximately 5-25 mg of this compound for ¹H NMR, and 20-50 mg for ¹³C NMR.

    • Dissolve the sample in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean vial. The typical volume of solvent is around 0.6-0.7 mL.

    • To ensure a homogeneous solution, gently vortex or sonicate the mixture.

    • Filter the solution through a Pasteur pipette containing a small plug of glass wool to remove any solid impurities.

    • Carefully transfer the filtered solution into a clean 5 mm NMR tube to a depth of about 4-5 cm.

    • A small amount of a reference standard, such as tetramethylsilane (TMS), may be added to calibrate the chemical shift scale.

  • Data Acquisition :

    • Insert the NMR tube into the spectrometer.

    • The instrument's software is used to "lock" onto the deuterium signal of the solvent to stabilize the magnetic field.

    • "Shimming" is performed to optimize the homogeneity of the magnetic field, which sharpens the spectral lines.

    • The probe is tuned to the specific nucleus being observed (¹H or ¹³C).

    • Set the appropriate acquisition parameters, such as the number of scans and relaxation delay, and initiate the experiment.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

2.1. IR Data

The IR spectrum of this compound shows several key absorption bands.

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
2950-3000C-H (aromatic)Stretch
2840-2960C-H (methyl)Stretch
1725C=O (ester)Stretch
1610, 1580, 1465C=C (aromatic)Stretch
1250C-O (aryl ether)Stretch
1150C-O (ester)Stretch

2.2. Experimental Protocol for IR Spectroscopy

For a solid sample like this compound, the thin solid film method is commonly employed.

  • Sample Preparation :

    • Dissolve a small amount (around 50 mg) of the solid sample in a few drops of a volatile solvent like methylene chloride or acetone.

    • Place a single, clean salt plate (e.g., NaCl or KBr) on a clean surface.

    • Using a pipette, apply a drop of the solution to the center of the salt plate.

    • Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the plate. The film should be translucent for optimal results.

  • Data Acquisition :

    • Place the salt plate with the sample film into the sample holder of the FT-IR spectrometer.

    • Acquire the background spectrum (of the clean salt plate and air).

    • Acquire the sample spectrum. The instrument's software will automatically subtract the background to produce the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

3.1. MS Data

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, along with several fragment ions. The molecular formula is C₁₀H₁₂O₄, and the molecular weight is 196.20 g/mol .

m/zAssignment
196[M]⁺ (Molecular Ion)
165[M - OCH₃]⁺
135[M - COOCH₃]⁺

3.2. Experimental Protocol for Mass Spectrometry

A common method for analyzing small organic molecules is electron ionization (EI) mass spectrometry.

  • Sample Introduction :

    • A small amount of the sample is introduced into the mass spectrometer, where it is vaporized in a vacuum.

  • Ionization :

    • In the ion source, the vaporized molecules are bombarded with a high-energy beam of electrons.

    • This bombardment knocks an electron off the molecule, creating a positively charged molecular ion (radical cation).

  • Fragmentation :

    • The high energy of the ionization process often causes the molecular ion to break apart into smaller, charged fragments.

  • Mass Analysis :

    • The ions (both the molecular ion and the fragments) are accelerated by an electric field into a mass analyzer.

    • In the analyzer, a magnetic field deflects the ions. The degree of deflection depends on the mass-to-charge ratio of the ion; lighter ions are deflected more than heavier ones.

  • Detection :

    • A detector records the abundance of ions at each m/z value.

    • The resulting data is plotted as a mass spectrum, with m/z on the x-axis and relative abundance on the y-axis.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_result Result Sample Chemical Compound (this compound) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Thin Film on Salt Plate Sample->Prep_IR Prep_MS Vaporize in Vacuum Sample->Prep_MS Acq_NMR NMR Spectrometer Prep_NMR->Acq_NMR Acq_IR FT-IR Spectrometer Prep_IR->Acq_IR Acq_MS Mass Spectrometer Prep_MS->Acq_MS Data_NMR NMR Spectrum (¹H, ¹³C) Acq_NMR->Data_NMR Data_IR IR Spectrum Acq_IR->Data_IR Data_MS Mass Spectrum Acq_MS->Data_MS Interpretation Spectra Interpretation & Correlation Data_NMR->Interpretation Data_IR->Interpretation Data_MS->Interpretation Structure Molecular Structure Elucidation Interpretation->Structure

1H NMR spectrum of Methyl 2,4-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide to the is presented for researchers, scientists, and drug development professionals. This guide offers a comprehensive analysis of the spectral data, aiding in the structural elucidation and characterization of this compound.

Introduction

Methyl 2,4-dimethoxybenzoate (C₁₀H₁₂O₄) is an aromatic ester. A thorough understanding of its ¹H Nuclear Magnetic Resonance (NMR) spectrum is fundamental for the verification of its chemical structure and the assessment of its purity. The spectrum provides critical insights into the electronic environment of each proton within the molecule, encompassing the aromatic protons as well as those of the methoxy and methyl ester functional groups.

Chemical Structure and Proton Assignments

The molecular structure of this compound features a benzene ring with a methyl ester group at the C1 position and two methoxy groups at the C2 and C4 positions. For clarity in spectral assignment, the protons are systematically labeled as depicted in the diagram below.

Caption: Chemical structure of this compound with proton numbering.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound was recorded in deuterated chloroform (CDCl₃) using a 90 MHz spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) and referenced to tetramethylsilane (TMS) as an internal standard.

Proton Assignment Chemical Shift (δ) [ppm] Multiplicity Coupling Constant (J) [Hz] Integration
H-67.79d8.61H
H-56.49dd8.6, 2.31H
H-36.42d2.31H
2-OCH₃3.87s-3H
4-OCH₃3.83s-3H
-COOCH₃3.87s-3H

Interpretation of the Spectrum

Aromatic Region (δ 6.0-8.0 ppm)

The signals corresponding to the aromatic protons appear in the downfield region of the spectrum. The proton at the H-6 position is observed as a doublet at 7.79 ppm, with a coupling constant of 8.6 Hz, indicative of ortho-coupling to the H-5 proton. Its downfield shift is a consequence of the deshielding effect of the adjacent ester group. The H-5 proton resonates as a doublet of doublets at 6.49 ppm, arising from coupling to both H-6 (J = 8.6 Hz) and H-3 (J = 2.3 Hz). The H-3 proton appears as a doublet at 6.42 ppm with a smaller coupling constant of 2.3 Hz, which is characteristic of meta-coupling to the H-5 proton.

Aliphatic Region (δ 3.0-4.0 ppm)

The aliphatic region of the spectrum is characterized by three sharp singlets corresponding to the methyl protons of the two methoxy groups and the methyl ester. The protons of the 2-methoxy group and the methyl ester fortuitously resonate at the same chemical shift of 3.87 ppm, resulting in a singlet with an integration value corresponding to six protons. The protons of the 4-methoxy group give rise to a distinct singlet at 3.83 ppm, integrating to three protons. The singlet nature of these peaks confirms the absence of adjacent protons.

Experimental Protocols

Sample Preparation: A solution for NMR analysis is prepared by dissolving 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃). A small quantity of tetramethylsilane (TMS) is added to serve as an internal reference for chemical shifts (δ 0.00 ppm). The resulting solution is then transferred into a 5 mm NMR tube.

¹H NMR Data Acquisition: The spectrum is acquired using a 90 MHz or higher field NMR spectrometer. Typical parameters for data acquisition are as follows:

  • Solvent: CDCl₃

  • Temperature: Ambient temperature

  • Pulse Angle: 30°

  • Acquisition Time: 3-4 seconds

  • Relaxation Delay: 1-2 seconds

  • Number of Scans: 16

Data Processing: The raw data (Free Induction Decay - FID) is subjected to a Fourier transform to obtain the frequency-domain spectrum. The spectrum is then phase- and baseline-corrected. Chemical shifts are calibrated against the TMS signal. The integrated area of each signal is determined to establish the relative ratio of the protons.

Logical Workflow for Spectral Analysis

The interpretation of the ¹H NMR spectrum of this compound follows a systematic workflow, as illustrated in the diagram below.

logical_workflow A Obtain ¹H NMR Spectrum B Identify Aromatic and Aliphatic Regions A->B C Analyze Chemical Shifts B->C D Analyze Splitting Patterns (Multiplicity and J-Coupling) B->D E Determine Integration Values B->E F Assign Signals to Specific Protons C->F D->F E->F G Correlate Spectral Data with Molecular Structure F->G

Caption: A logical workflow for the comprehensive analysis of the 1H NMR spectrum.

Conclusion

The ¹H NMR spectrum of this compound is in complete agreement with its known chemical structure. The distinct chemical shifts, characteristic splitting patterns, and precise integration values of the proton signals provide unequivocal confirmation of the substitution pattern on the aromatic ring. This technical guide serves as an essential reference for the analytical characterization of this compound in diverse scientific and industrial applications.

An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of Methyl 2,4-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Methyl 2,4-dimethoxybenzoate. This document is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for structural elucidation and chemical analysis. The guide includes tabulated chemical shift data, detailed experimental protocols for data acquisition, and a workflow visualization for the analytical process.

Core Principles of ¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy is a powerful analytical technique used to determine the structure of organic molecules by providing information about the carbon skeleton. Unlike the abundant ¹²C isotope, the ¹³C isotope possesses a nuclear spin that makes it NMR-active. Due to the low natural abundance of ¹³C (approximately 1.1%), specialized techniques are often employed to acquire high-quality spectra. Proton-decoupled spectra are standard, resulting in a simplified spectrum where each unique carbon atom typically appears as a single sharp signal. The chemical shift (δ) of each signal, measured in parts per million (ppm), is highly sensitive to the local electronic environment of the carbon atom, offering valuable insights into its functional group and position within the molecule.

¹³C NMR Spectral Data of this compound

The ¹³C NMR spectrum of this compound presents a distinct set of signals corresponding to the ten unique carbon atoms in its structure. The chemical shifts are influenced by the electron-donating methoxy (-OCH₃) groups and the electron-withdrawing methyl ester (-COOCH₃) group attached to the aromatic ring.

The predicted ¹³C NMR spectral data, based on the Spectral Database for Organic Compounds (SDBS), is summarized in the table below. The assignments are based on established principles of substituent effects on aromatic systems.

Carbon AtomChemical Shift (δ) ppm
C=O166.1
C4163.6
C2160.3
C6133.0
C1114.7
C5105.0
C398.6
4-OCH₃55.7
2-OCH₃55.6
COOCH₃51.5

Data Source: Spectral Database for Organic Compounds (SDBS)

Structure of this compound with Carbon Numbering

Structure of this compound

Experimental Protocols

A standard protocol for acquiring a high-quality ¹³C NMR spectrum of a small organic molecule like this compound is detailed below.

Sample Preparation
  • Weighing the Sample: Accurately weigh approximately 20-50 mg of purified this compound.[1] Higher concentrations are generally preferred for ¹³C NMR due to its lower sensitivity compared to ¹H NMR.[2][3]

  • Choosing the Solvent: Select a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for nonpolar organic compounds.

  • Dissolution: Dissolve the sample in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry vial.[1] Gentle vortexing or sonication can aid in complete dissolution.[1]

  • Transfer to NMR Tube: Using a pipette, carefully transfer the solution into a clean, standard 5 mm NMR tube.[2] Ensure the final solution height is between 4.0 and 5.0 cm.[1]

  • Filtering (if necessary): If any solid particles are present, filter the solution through a small cotton or glass wool plug in a Pasteur pipette during the transfer to the NMR tube.[2]

  • Cleaning and Capping: Wipe the exterior of the NMR tube with a lint-free tissue dampened with ethanol or isopropanol to remove any contaminants.[1][2] Securely cap the tube.

NMR Data Acquisition
  • Instrument Setup: Insert the NMR tube into the spectrometer's probe.

  • Locking and Shimming: The instrument's software will lock onto the deuterium signal of the solvent to stabilize the magnetic field.[1] The magnetic field is then "shimmed" to maximize its homogeneity across the sample, which is crucial for obtaining sharp, well-resolved peaks.[1]

  • Tuning and Matching: The probe is tuned to the ¹³C frequency to ensure optimal signal detection.[1]

  • Parameter Setup: Set the acquisition parameters for a standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker instruments). Key parameters include:

    • Spectral Width: A typical range for organic molecules is 0 to 220 ppm.

    • Pulse Angle: A 30-45° pulse is common for routine spectra.

    • Relaxation Delay (d1): A delay of 1-2 seconds is generally sufficient for qualitative analysis.

    • Number of Scans (ns): Due to the low natural abundance of ¹³C, a larger number of scans (from several hundred to several thousand) is required to achieve an adequate signal-to-noise ratio, depending on the sample concentration.[2]

Data Processing
  • Fourier Transformation: The acquired Free Induction Decay (FID), which is the time-domain signal, is converted into the frequency-domain spectrum using a Fourier transform.

  • Phasing: The spectrum is manually or automatically phased to ensure all peaks have the correct symmetrical shape.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat and at zero intensity.

  • Referencing: The chemical shift axis is calibrated. If the deuterated solvent contains tetramethylsilane (TMS), its signal is set to 0 ppm. Otherwise, the residual solvent signal can be used as a secondary reference (e.g., the center of the CDCl₃ triplet at 77.16 ppm).

Workflow Visualization

The logical flow from sample preparation to final data analysis in ¹³C NMR spectroscopy is a critical process for ensuring data quality and reproducibility. The following diagram illustrates this experimental workflow.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Analysis Weigh Weigh Sample (20-50 mg) Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Insert Insert Sample into Spectrometer Transfer->Insert LockShim Lock & Shim Insert->LockShim Tune Tune Probe LockShim->Tune Acquire Acquire FID (Set Parameters) Tune->Acquire FT Fourier Transform (FID to Spectrum) Acquire->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Reference Reference Spectrum Baseline->Reference Analysis Peak Picking & Integration Reference->Analysis Interpretation Structural Interpretation Analysis->Interpretation

A logical workflow for ¹³C NMR analysis.

This comprehensive guide provides the necessary spectral data and procedural information for professionals working with this compound, facilitating its accurate identification and use in research and development applications.

References

An In-depth Technical Guide to the FT-IR Analysis of Methyl 2,4-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 2,4-dimethoxybenzoate (C₁₀H₁₂O₄, CAS No: 2150-41-6) is an aromatic ester utilized as an intermediate in the synthesis of pharmaceuticals and as a flavoring and fragrance agent.[1] Its molecular structure comprises several key functional groups that can be effectively identified and characterized using Fourier-Transform Infrared (FT-IR) Spectroscopy. This non-destructive analytical technique measures the absorption of infrared radiation by a molecule's bonds, which vibrate at specific, characteristic frequencies.[2] This guide provides a detailed overview of the expected FT-IR spectral features of this compound, a comprehensive experimental protocol for its analysis, and visual aids to facilitate understanding for researchers, scientists, and drug development professionals.

Molecular Structure and Key Functional Groups

The chemical structure of this compound contains an aromatic ring, an ester group, and two ether (methoxy) groups. These functionalities give rise to a unique infrared spectrum that serves as a molecular fingerprint. The primary functional groups for FT-IR analysis are:

  • Aromatic Ester : This group is characterized by a strong carbonyl (C=O) stretch and two distinct carbon-oxygen (C-O) stretching vibrations.

  • Aryl Ether : The two methoxy groups (-OCH₃) attached to the benzene ring produce characteristic C-O stretching bands.

  • Substituted Benzene Ring : The aromatic ring itself exhibits C-H stretching, C=C in-ring stretching, and C-H out-of-plane bending vibrations.

  • Methyl Groups : The methyl portions of the ester and ether groups have characteristic C-H stretching and bending vibrations.

Predicted FT-IR Spectral Data for this compound

The following table summarizes the expected vibrational frequencies, their corresponding functional groups, and the anticipated intensity of the absorption bands in the FT-IR spectrum of this compound.

Wavenumber Range (cm⁻¹)Functional GroupVibrational ModeExpected Intensity
3100-3000Aromatic C-HC-H StretchMedium to Weak
2995-2950Methyl C-HAsymmetric C-H StretchMedium
2850-2830Methoxy C-HSymmetric C-H StretchMedium
1730-1715 Aromatic Ester C=O Carbonyl Stretch Strong, Sharp
1620-1580Aromatic C=CC=C In-ring StretchMedium
1520-1480Aromatic C=CC=C In-ring StretchMedium
1470-1430Methyl C-HC-H Bending (Asymmetric & Symmetric)Medium
1310-1250 Aromatic Ester C-C-O Asymmetric Stretch Strong
1275-1200 Aryl Ether Ar-O-C Asymmetric Stretch Strong
1170-1140In-plane BendingAromatic C-HMedium
1130-1100 Aromatic Ester O-C-C Symmetric Stretch Strong
1050-1020Aryl EtherAr-O-C Symmetric StretchMedium
900-800Out-of-plane BendingAromatic C-H (Substitution Pattern)Strong

Interpretation of Key Spectral Features

The Ester "Rule of Three"

Aromatic esters are known for a characteristic pattern of three strong absorption bands, often referred to as the "Rule of Three".[3][4]

  • C=O Stretch (1730-1715 cm⁻¹) : The most prominent peak in the spectrum is expected to be the sharp, intense absorption from the carbonyl group of the ester. Its position is slightly lower than that of saturated esters (which appear around 1735 cm⁻¹) due to conjugation with the aromatic ring.[5][6]

  • C-C-O Asymmetric Stretch (1310-1250 cm⁻¹) : This is the first of two characteristic C-O stretches and is typically a strong, broad band.[3]

  • O-C-C Symmetric Stretch (1130-1100 cm⁻¹) : The second C-O stretching vibration, also strong, helps confirm the ester functionality.[3]

Aryl Ether Vibrations

The two methoxy groups attached to the benzene ring will produce strong C-O stretching bands. The asymmetric Ar-O-C stretch is typically found between 1275-1200 cm⁻¹ and is a very prominent feature.[7] A corresponding symmetric stretch appears at a lower frequency, generally around 1050-1020 cm⁻¹.

Aromatic Ring Vibrations

The presence of the benzene ring is confirmed by several signals:

  • Aromatic C-H Stretch : Weak to medium bands appearing just above 3000 cm⁻¹.[6]

  • C=C In-Ring Stretches : A series of medium-intensity bands in the 1620-1480 cm⁻¹ region.[6]

  • C-H Out-of-Plane Bending : Strong bands in the 900-800 cm⁻¹ "fingerprint" region, the exact position of which is indicative of the 1,2,4-trisubstitution pattern on the ring.

Experimental Protocol: ATR-FT-IR Analysis

Attenuated Total Reflection (ATR) is a common FT-IR sampling technique that requires minimal sample preparation and is suitable for liquids, pastes, and solids.[8]

I. Instrumentation and Materials

  • FT-IR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

  • Sample of this compound.

  • Solvent for cleaning (e.g., isopropanol or ethanol).

  • Lint-free laboratory wipes.

II. Methodology

  • Background Spectrum Acquisition :

    • Ensure the ATR crystal surface is clean. Use a lint-free wipe with isopropanol to gently clean the crystal and allow it to dry completely.

    • Acquire a background spectrum. This involves scanning the empty ATR crystal to measure the ambient atmosphere (CO₂, H₂O) and instrument response, which will be subtracted from the sample spectrum.[9]

  • Sample Application :

    • If the sample is a liquid, place a single drop onto the center of the ATR crystal, ensuring it completely covers the crystal surface.[10]

    • If the sample is a solid, place a small amount of the powder or crystalline material onto the crystal. Use the pressure clamp to ensure firm and even contact between the sample and the crystal.[10]

  • Sample Spectrum Acquisition :

    • Collect the sample spectrum. Typical instrument settings are a resolution of 4 cm⁻¹ over a range of 4000-650 cm⁻¹, with an accumulation of 32 to 64 scans to improve the signal-to-noise ratio.[10]

  • Data Processing and Cleaning :

    • The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

    • After analysis, remove the sample from the ATR crystal. Clean the crystal surface thoroughly with isopropanol and a lint-free wipe to prevent cross-contamination.

Visualizations

To further clarify the analytical process and the relationship between molecular structure and spectral data, the following diagrams are provided.

FT_IR_Workflow cluster_prep Sample Handling cluster_analysis Spectrometer Analysis cluster_data Data Processing & Interpretation Sample This compound Sample Apply Apply Sample to ATR Crystal Sample->Apply Background 1. Acquire Background Scan Acquire 2. Acquire Sample Scan Apply->Acquire Process Fourier Transform & Background Subtraction Acquire->Process Spectrum Generate IR Spectrum (Absorbance vs. Wavenumber) Process->Spectrum Interpret Correlate Peaks to Functional Groups Spectrum->Interpret

Caption: Workflow for the FT-IR analysis of a chemical sample using an ATR accessory.

Functional_Groups cluster_mol mol Ester Aromatic Ester (C=O, C-O) r_ester_co 1730-1715 cm⁻¹ (Strong) Ester->r_ester_co r_ester_c_o 1310-1250 & 1130-1100 cm⁻¹ (Strong) Ester->r_ester_c_o Ether Aryl Ether (Ar-O-CH3) r_ether 1275-1200 cm⁻¹ (Strong) Ether->r_ether Aromatic Aromatic Ring (C=C, C-H) r_aromatic 1620-1480 & 3100-3000 cm⁻¹ (Med-Wk) Aromatic->r_aromatic Methyl Methyl Groups (C-H) r_methyl 2995-2830 cm⁻¹ (Medium) Methyl->r_methyl

Caption: Correlation of functional groups in this compound to their IR regions.

References

Mass Spectrometry Fragmentation of Methyl 2,4-dimethoxybenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of Methyl 2,4-dimethoxybenzoate. Understanding these fragmentation pathways is crucial for the structural elucidation and identification of this compound in complex matrices.

Molecular Ion and Key Fragmentation Pathways

This compound (C₁₀H₁₂O₄, MW: 196.20 g/mol ) possesses an aromatic ring, a methyl ester group, and two methoxy substituents.[1] Upon electron impact, the molecule readily ionizes to form a molecular ion (M⁺˙) at m/z 196. The subsequent fragmentation is dictated by the stability of the resulting fragments and follows characteristic pathways for aromatic esters and ethers.

The fragmentation of this compound is expected to proceed through several key pathways:

  • Loss of the Methoxy Radical (•OCH₃): A common fragmentation for methyl esters is the cleavage of the C-O bond, leading to the loss of a methoxy radical (•OCH₃, 31 Da). This results in the formation of a stable acylium ion.

  • Loss of Formaldehyde (CH₂O): Methoxy groups on an aromatic ring can undergo rearrangement and elimination of a neutral formaldehyde molecule (CH₂O, 30 Da). This is often observed as a loss from the molecular ion or subsequent fragment ions.

  • Decarbonylation (Loss of CO): Acylium ions can further fragment by losing a molecule of carbon monoxide (CO, 28 Da).

  • Loss of the Ester Methyl Group (•CH₃): Cleavage of the ester methyl group can occur, leading to the loss of a methyl radical (•CH₃, 15 Da).

Proposed Fragmentation Pattern

Based on established fragmentation principles for aromatic esters and ethers, the following fragmentation cascade is proposed for this compound:

  • The molecular ion (m/z 196) is formed upon electron ionization.

  • The primary fragmentation is the loss of a methoxy radical (•OCH₃) from the ester group to form the highly stable 2,4-dimethoxybenzoyl cation (m/z 165) . This is often the base peak in the spectrum.

  • The molecular ion can also undergo loss of a methyl radical (•CH₃) from one of the methoxy groups, leading to an ion at m/z 181 .

  • The ion at m/z 181 can then lose carbon monoxide (CO) to produce a fragment at m/z 153 .

  • The base peak at m/z 165 can further fragment by losing a molecule of formaldehyde (CH₂O) from one of the methoxy groups to yield an ion at m/z 135 .

  • Subsequent loss of carbon monoxide (CO) from the m/z 135 ion results in a fragment at m/z 107 .

Data Presentation: Predicted Mass Spectrum

The following table summarizes the predicted major fragments, their mass-to-charge ratio (m/z), and their proposed structures.

m/zProposed Fragment IonStructure
196Molecular Ion [M]⁺˙[C₁₀H₁₂O₄]⁺˙
181[M - •CH₃]⁺[C₉H₉O₄]⁺
165[M - •OCH₃]⁺ (Base Peak)[C₉H₉O₃]⁺
153[M - •CH₃ - CO]⁺[C₈H₉O₃]⁺
135[M - •OCH₃ - CH₂O]⁺[C₈H₇O₂]⁺
107[M - •OCH₃ - CH₂O - CO]⁺[C₇H₇O]⁺

Experimental Protocol: Electron Ionization Mass Spectrometry

The following is a general experimental protocol for acquiring the mass spectrum of this compound using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source.

Instrumentation:

  • Gas Chromatograph (GC) equipped with a suitable capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Mass Spectrometer (MS) with an Electron Ionization (EI) source and a quadrupole or ion trap mass analyzer.

GC Conditions:

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Final hold: 5 minutes at 280 °C

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Volume: 1 µL

  • Split Ratio: 20:1

MS Conditions:

  • Ion Source: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Mass Range: m/z 40-400

  • Scan Speed: 1000 amu/s

Sample Preparation:

  • Prepare a 1 mg/mL solution of this compound in a suitable volatile solvent such as methanol or ethyl acetate.

Visualization of Fragmentation Pathway

The following diagram illustrates the proposed fragmentation pathway of this compound.

fragmentation_pathway M This compound [M]⁺˙ m/z 196 F181 [M - •CH₃]⁺ m/z 181 M->F181 - •CH₃ F165 [M - •OCH₃]⁺ (Base Peak) m/z 165 M->F165 - •OCH₃ F153 [M - •CH₃ - CO]⁺ m/z 153 F181->F153 - CO F135 [M - •OCH₃ - CH₂O]⁺ m/z 135 F165->F135 - CH₂O F107 [M - •OCH₃ - CH₂O - CO]⁺ m/z 107 F135->F107 - CO

Caption: Proposed EI fragmentation pathway of this compound.

References

Commercial Availability and Synthetic Guide for Methyl 2,4-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2,4-dimethoxybenzoate is a valuable chemical intermediate with applications in various research and development sectors, including pharmaceuticals and fragrance industries. This guide provides a comprehensive overview of its commercial availability, a detailed experimental protocol for its synthesis via Fischer esterification, and an exploration of a relevant biological signaling pathway where structurally similar compounds have shown activity.

Commercial Availability

This compound is readily available from several chemical suppliers in various quantities and purities. The following table summarizes the offerings from prominent vendors.

SupplierProduct Number/CASPurityAvailable Quantities
Matrix Scientific 070649 / 2150-41-6Not Specified1g, 5g, 25g
Sigma-Aldrich 370215 / 2150-41-698%Custom
Fisher Scientific (via eMolecules) eMolecules-3370215 / 2150-41-698%1g
ChemScene CS-0187462 / 2150-41-6≥97%Custom

Synthesis of this compound

The synthesis of this compound can be effectively achieved through the Fischer esterification of 2,4-dimethoxybenzoic acid with methanol, using a strong acid catalyst.

Fischer Esterification Experimental Protocol

This protocol outlines the synthesis of this compound from 2,4-dimethoxybenzoic acid and methanol.

Materials and Reagents:

  • 2,4-dimethoxybenzoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

  • Sodium Chloride (NaCl), saturated aqueous solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl acetate

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • TLC plates (silica gel) and developing chamber

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-dimethoxybenzoic acid in an excess of anhydrous methanol.

  • Catalyst Addition: While stirring, slowly and cautiously add a catalytic amount of concentrated sulfuric acid to the solution.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux. Maintain the reflux with stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the excess methanol using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize the acid catalyst - be cautious of CO₂ evolution), and finally with brine.

  • Drying and Filtration: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent.

  • Final Concentration: Concentrate the organic solution using a rotary evaporator to yield the crude this compound.

  • Purification (Optional): If necessary, the crude product can be further purified by column chromatography on silica gel.

Synthesis Workflow Diagram

G Synthesis Workflow of this compound cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start1 2,4-Dimethoxybenzoic Acid reaction Fischer Esterification (Reflux) start1->reaction start2 Methanol start2->reaction start3 H₂SO₄ (catalyst) start3->reaction workup1 Solvent Removal reaction->workup1 workup2 Extraction workup1->workup2 workup3 Drying workup2->workup3 workup4 Concentration workup3->workup4 purification Column Chromatography (Optional) workup4->purification product This compound purification->product

Caption: A flowchart illustrating the key stages in the synthesis of this compound.

Biological Activity and Signaling Pathway

While specific biological activities of this compound are not extensively documented in publicly available literature, structurally similar phenolic compounds have been investigated for their effects on cellular signaling pathways. For instance, some phenolic compounds have been shown to influence the ERK signaling pathway, which plays a crucial role in regulating melanogenesis through the microphthalmia-associated transcription factor (MITF).[1][2][3][4]

The ERK/MITF Signaling Pathway in Melanogenesis

The extracellular signal-regulated kinase (ERK) pathway is a key regulator of cell proliferation, differentiation, and survival.[4] In the context of melanogenesis, activation of the ERK pathway can lead to the phosphorylation of MITF.[1][3] MITF is a master transcriptional regulator of genes involved in melanin synthesis, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP1), and dopachrome tautomerase (DCT).[5][6][7]

Phosphorylation of MITF at specific serine residues, such as Ser73, can target it for ubiquitination and subsequent proteasomal degradation.[1][8][9] This degradation of MITF leads to a downregulation of its target genes, ultimately resulting in the inhibition of melanin production.[1][3] This mechanism is a target for the development of skin-lightening agents and treatments for hyperpigmentation disorders.

Signaling Pathway Diagram

G Inhibition of Melanogenesis via the ERK/MITF Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling cluster_nuclear Nuclear Events Stimulus External Stimulus (e.g., Phenolic Compound) ERK ERK (Extracellular signal-regulated kinase) Stimulus->ERK pERK p-ERK (Phosphorylated) ERK->pERK Phosphorylation MITF MITF (Microphthalmia-associated transcription factor) pERK->MITF Phosphorylation (e.g., at Ser73) pMITF p-MITF (Phosphorylated) MITF->pMITF Ub Ubiquitin pMITF->Ub Ubiquitination Degradation MITF Degradation pMITF->Degradation Proteasome Proteasome Ub->Proteasome Proteasome->Degradation MITF_n MITF Degradation->MITF_n Inhibition Genes Melanogenic Genes (TYR, TRP1, DCT) MITF_n->Genes Transcription Activation Melanin Melanin Synthesis Genes->Melanin

Caption: A diagram illustrating the inhibitory effect on melanogenesis through the ERK-mediated phosphorylation and subsequent proteasomal degradation of MITF.

References

Methyl 2,4-Dimethoxybenzoate: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Unveiling the Synthetic Potential of a Key Aromatic Ester

In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Methyl 2,4-dimethoxybenzoate, a readily accessible aromatic ester, has emerged as a valuable and versatile building block, particularly in the realms of pharmaceutical discovery and materials science.[1] Its utility stems from a unique combination of reactive sites: an electron-rich aromatic ring primed for electrophilic substitution and an ester functionality amenable to a variety of transformations.

The two methoxy groups at the 2- and 4-positions of the benzene ring not only enhance its nucleophilicity but also provide steric and electronic directionality to incoming electrophiles. This inherent reactivity, coupled with the synthetic handles offered by the methyl ester, allows for the precise and controlled introduction of diverse functionalities, making it an ideal scaffold for the synthesis of elaborate target molecules. This guide provides an in-depth exploration of the synthesis, properties, and key applications of this compound, offering field-proven insights and detailed protocols for its effective utilization in a research and development setting.

Physicochemical Properties of this compound

A thorough understanding of a compound's physical and chemical properties is fundamental to its successful application in synthesis. The following table summarizes the key physicochemical data for this compound.

PropertyValueSource
CAS Number 2150-41-6[2]
Molecular Formula C₁₀H₁₂O₄[2]
Molecular Weight 196.20 g/mol [2]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 294-296 °CSigma-Aldrich
Density 1.194 g/mL at 25 °CSigma-Aldrich
Solubility Soluble in organic solvents, insoluble in water[1]
Refractive Index n20/D 1.548Sigma-Aldrich

Synthesis of this compound: Esterification of 2,4-Dimethoxybenzoic Acid

The most common and straightforward method for the preparation of this compound is the Fischer-Speier esterification of 2,4-dimethoxybenzoic acid. This acid-catalyzed reaction with methanol is a robust and scalable process, making the starting material readily accessible for further synthetic manipulations.

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, typically sulfuric acid. This protonation enhances the electrophilicity of the carbonyl carbon, which is then attacked by the nucleophilic oxygen of methanol. The resulting tetrahedral intermediate undergoes a proton transfer and subsequent elimination of a water molecule to yield the methyl ester.

Fischer-Speier Esterification cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_products Products R 2,4-Dimethoxybenzoic Acid I1 Protonated Carboxylic Acid R->I1 + H+ M Methanol (CH3OH) H H+ (cat.) I2 Tetrahedral Intermediate I1->I2 + CH3OH I3 Protonated Ester I2->I3 - H2O W Water (H2O) P This compound I3->P - H+

Caption: Fischer-Speier esterification workflow.

Experimental Protocol: Fischer-Speier Esterification of 2,4-Dimethoxybenzoic Acid

This protocol is adapted from established procedures for the esterification of substituted benzoic acids.[3]

Materials:

  • 2,4-Dimethoxybenzoic acid

  • Anhydrous methanol (reagent grade)

  • Concentrated sulfuric acid (98%)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask, add 2,4-dimethoxybenzoic acid (1.0 eq). Add a large excess of anhydrous methanol to serve as both the reactant and the solvent (approximately 20-30 mL per gram of carboxylic acid). Stir the mixture until the carboxylic acid is completely dissolved.

  • Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per gram of carboxylic acid) to the stirring solution.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 65°C) using a heating mantle. Maintain the reflux for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with water, saturated aqueous sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.

Key Reactions of this compound as a Building Block

The synthetic utility of this compound is demonstrated through its participation in a variety of fundamental organic transformations.

Electrophilic Aromatic Substitution: Harnessing the Activated Ring

The two methoxy groups are strong activating groups, donating electron density to the aromatic ring through resonance.[4] This makes the ring highly susceptible to electrophilic attack. The directing effects of the methoxy groups are additive, with the ortho- and para-positions being the most activated. In the case of this compound, the C5 position is the most sterically accessible and electronically favorable site for electrophilic substitution.

Electrophilic Aromatic Substitution cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_products Product Start This compound I1 Arenium Ion Intermediate Start->I1 + E+ E Electrophile (E+) P Substituted Product I1->P - H+

Caption: General workflow for electrophilic aromatic substitution.

Nitration introduces a nitro group onto the aromatic ring, a versatile functional group that can be further transformed, for instance, by reduction to an amine.

Experimental Protocol: Nitration of this compound

This protocol is adapted from standard procedures for the nitration of activated aromatic compounds.[5][6]

Materials:

  • This compound

  • Concentrated sulfuric acid (98%)

  • Concentrated nitric acid (70%)

  • Crushed ice

  • Methanol or ethanol for recrystallization

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Büchner funnel and filter flask

Procedure:

  • Preparation of Nitrating Mixture: In a separate flask, carefully add a calculated volume of concentrated sulfuric acid and cool it in an ice bath. Slowly add the required amount of concentrated nitric acid dropwise with gentle swirling, maintaining the temperature below 10°C.

  • Reaction Setup: In a round-bottom flask, dissolve this compound in a minimal amount of concentrated sulfuric acid. Cool this solution to 0-5°C in an ice bath with continuous stirring.

  • Nitration Reaction: Slowly add the cold nitrating mixture dropwise to the stirred solution of this compound over 15-20 minutes, ensuring the internal temperature does not exceed 10°C.

  • Reaction Completion and Quenching: After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 30 minutes. Carefully pour the reaction mixture onto crushed ice with stirring.

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water to remove residual acid. The crude product can be purified by recrystallization from methanol or ethanol.

Friedel-Crafts alkylation introduces an alkyl group onto the aromatic ring, a fundamental C-C bond-forming reaction.

Experimental Protocol: Friedel-Crafts Alkylation of this compound

This protocol is adapted from the Friedel-Crafts alkylation of 1,4-dimethoxybenzene.[7][8]

Materials:

  • This compound

  • tert-Butyl alcohol

  • Glacial acetic acid

  • Concentrated sulfuric acid

  • Ice-cold water

  • Ice-cold methanol

  • Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter flask

Procedure:

  • Reaction Setup: In an Erlenmeyer flask, dissolve this compound (1.0 eq) in glacial acetic acid and add tert-butyl alcohol (1.2 eq). Cool the flask in an ice-water bath.

  • Catalyst Addition: In a separate flask, cool concentrated sulfuric acid in an ice bath. While swirling the solution of the benzoate, slowly add the chilled sulfuric acid in small portions.

  • Reaction: After the addition is complete, remove the flask from the ice bath and allow it to stand at room temperature for 20 minutes with occasional swirling to complete the reaction.

  • Work-up: Cool the reaction mixture in an ice bath and slowly add ice-cold water to precipitate the product.

  • Isolation and Purification: Collect the solid product by vacuum filtration. Wash the crystals with ice-cold water and then with ice-cold methanol. The product can be further purified by recrystallization from methanol.

Nucleophilic Acyl Substitution: Hydrolysis of the Ester

The ester functionality of this compound can be readily hydrolyzed under basic conditions (saponification) to yield the corresponding carboxylate salt, which upon acidification, gives 2,4-dimethoxybenzoic acid.[9] This reaction is a classic example of nucleophilic acyl substitution.

The mechanism involves the attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling a methoxide ion as the leaving group, to form the carboxylic acid. Under the basic reaction conditions, the carboxylic acid is deprotonated to the carboxylate salt.

Ester Hydrolysis cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_products Products Start This compound I1 Tetrahedral Intermediate Start->I1 + OH- OH Hydroxide (OH-) I2 2,4-Dimethoxybenzoic Acid I1->I2 - OCH3- M Methanol P 2,4-Dimethoxybenzoate I2->P + OH-

Caption: Workflow for the base-catalyzed hydrolysis of an ester.

Experimental Protocol: Hydrolysis of this compound

This protocol is based on a general procedure for the hydrolysis of methyl esters.[10]

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Methanol

  • Water

  • Concentrated hydrochloric acid (HCl)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter flask

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of methanol and water. Add sodium hydroxide (2.0 eq).

  • Reaction: Heat the mixture under reflux for 2-4 hours.

  • Work-up: After cooling the reaction mixture, carefully add concentrated hydrochloric acid until the solution is acidic (pH ~2), which will precipitate the 2,4-dimethoxybenzoic acid.

  • Isolation: Collect the white crystalline precipitate by vacuum filtration and wash with cold water.

  • Purification: The product can be recrystallized from a suitable solvent system like methanol/water if necessary.

Reduction of the Ester Group: Synthesis of 2,4-Dimethoxybenzyl Alcohol

The methyl ester group can be reduced to a primary alcohol using a powerful reducing agent such as lithium aluminum hydride (LAH).[9] This transformation provides access to 2,4-dimethoxybenzyl alcohol, another valuable synthetic intermediate.

The mechanism involves the nucleophilic attack of a hydride ion from LAH on the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate collapses, eliminating the methoxide group to form an aldehyde, which is then rapidly reduced by a second equivalent of hydride to the corresponding alkoxide. An aqueous work-up then protonates the alkoxide to yield the primary alcohol.

Ester Reduction cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_products Product Start This compound I1 Tetrahedral Intermediate Start->I1 + H- LAH LiAlH4 I2 Aldehyde Intermediate I1->I2 - OCH3- I3 Alkoxide I2->I3 + H- P 2,4-Dimethoxybenzyl Alcohol I3->P H+ workup

Caption: Workflow for the reduction of an ester with LiAlH4.

Experimental Protocol: Reduction of this compound with LiAlH₄

This protocol is adapted from a standard procedure for the LAH reduction of esters.[9]

Materials:

  • This compound

  • Lithium aluminum hydride (LAH)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Ethyl acetate

  • Anhydrous magnesium sulfate or sodium sulfate

  • Celite or filter paper

  • Three-necked round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere (nitrogen or argon)

  • Ice bath

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add a suspension of LAH (0.5-1.0 eq of hydride) in anhydrous THF. Cool the suspension to 0°C using an ice bath.

  • Addition of the Ester: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the stirred LAH suspension via the dropping funnel, maintaining the internal temperature below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours. Monitor the reaction by TLC.

  • Quenching (Workup): Caution: This procedure is highly exothermic and releases hydrogen gas. It must be performed in a well-ventilated fume hood. Cool the reaction mixture to 0°C. Slowly and cautiously add ethyl acetate dropwise to quench any excess LAH.

  • Isolation and Purification: Filter the resulting suspension through a pad of Celite to remove the aluminum salts, washing the filter cake with additional THF. Combine the organic filtrates and dry over anhydrous magnesium sulfate. Filter and remove the solvent under reduced pressure. The resulting crude 2,4-dimethoxybenzyl alcohol can be purified by distillation or column chromatography.

Conclusion: A Cornerstone for Chemical Innovation

This compound stands as a testament to the power of a well-functionalized aromatic scaffold in organic synthesis. Its predictable reactivity at both the aromatic ring and the ester group provides a reliable platform for the construction of a diverse array of more complex molecules. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to fully leverage the synthetic potential of this invaluable building block, paving the way for future innovations in chemistry and medicine.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Methyl 2,4-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,4-dimethoxybenzoate is a valuable chemical intermediate in the synthesis of a variety of biologically active molecules and pharmaceutical compounds. Its structure, featuring a substituted benzene ring, makes it a key building block in medicinal chemistry and materials science. This document provides detailed protocols for the synthesis of this compound, focusing on two primary and effective methods: Fischer-Speier Esterification and Williamson Ether Synthesis followed by esterification. These methods have been selected for their reliability and scalability in a laboratory setting.

Methodology Overview

The synthesis of this compound can be approached via two main synthetic strategies:

  • Fischer-Speier Esterification: This classic method involves the direct esterification of 2,4-dimethoxybenzoic acid with methanol in the presence of a strong acid catalyst.[1][2] This is an equilibrium-driven reaction, and conditions are optimized to favor the formation of the ester product.[3]

  • Methylation of a Phenolic Precursor: This two-step approach involves the methylation of a suitable dihydroxybenzoic acid precursor to form 2,4-dimethoxybenzoic acid, which is then esterified. Alternatively, a hydroxybenzoate can be methylated. A common methylating agent is dimethyl sulfate in the presence of a base.[4][5]

This document will provide detailed protocols for the Fischer-Speier Esterification, as it is a more direct and commonly employed method for this specific target molecule, starting from the commercially available 2,4-dimethoxybenzoic acid.

Data Presentation: Comparison of Reaction Conditions

The following table summarizes typical quantitative data and conditions for the synthesis of methyl esters of benzoic acid derivatives, providing a comparative overview for the synthesis of this compound.

ParameterFischer-Speier EsterificationMethylation with Dimethyl Sulfate
Starting Material 2,4-Dimethoxybenzoic Acid2,4-Dihydroxybenzoic Acid
Primary Reagent Methanol (excess)Dimethyl Sulfate
Catalyst/Base Conc. H₂SO₄ or p-TsOHK₂CO₃ or KOH
Solvent Methanol (reagent and solvent)Acetone or DMF
Reaction Temperature Reflux (typically 65-80°C)40-80°C
Reaction Time 2 - 10 hours3 - 8 hours
Typical Yield 90-95%[6]Not specified for this specific product, but generally high
Work-up Neutralization, ExtractionFiltration, Extraction

Experimental Protocols

Protocol 1: Fischer-Speier Esterification of 2,4-Dimethoxybenzoic Acid

This protocol details the synthesis of this compound from 2,4-dimethoxybenzoic acid and methanol using sulfuric acid as a catalyst.[1][3][6]

Materials:

  • 2,4-dimethoxybenzoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 2,4-dimethoxybenzoic acid (1.0 eq) in an excess of anhydrous methanol (approximately 10-20 volumes). Place a magnetic stir bar in the flask.

  • Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq) to the solution.[6]

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 65°C for methanol) using a heating mantle or oil bath.[6][7] Maintain the reflux with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[8]

  • Cooling and Concentration: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate. Transfer the solution to a separatory funnel and wash it sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.[6][7]

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[6] Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification (Optional): If necessary, the crude product can be further purified by column chromatography on silica gel or by recrystallization.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the Fischer-Speier Esterification synthesis of this compound.

Fischer_Esterification_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification start Dissolve 2,4-Dimethoxybenzoic Acid in Methanol add_catalyst Add Sulfuric Acid (Catalyst) start->add_catalyst reflux Heat to Reflux (4-6 hours) add_catalyst->reflux cool Cool to Room Temp reflux->cool concentrate Concentrate (Remove Methanol) cool->concentrate extract Extraction & Washing (EtOAc, NaHCO₃, Brine) concentrate->extract dry Dry Organic Layer (Na₂SO₄) extract->dry isolate Isolate Product (Rotary Evaporation) dry->isolate purify Optional Purification (Chromatography/Recrystallization) isolate->purify

Caption: General workflow for the synthesis of this compound via Fischer-Speier Esterification.

Signaling Pathway (Reaction Mechanism)

The following diagram illustrates the mechanism of the acid-catalyzed Fischer Esterification.[2][3]

Fischer_Mechanism cluster_activation Carbonyl Activation cluster_attack Nucleophilic Attack cluster_proton_transfer Proton Transfer cluster_elimination Elimination of Water cluster_deprotonation Deprotonation RCOOH R-COOH Protonated_RCOOH R-C(OH)₂⁺ RCOOH->Protonated_RCOOH + H⁺ H_plus H⁺ Tetrahedral_Intermediate1 R-C(OH)₂(O⁺HCH₃) Protonated_RCOOH->Tetrahedral_Intermediate1 + CH₃OH Methanol CH₃OH Tetrahedral_Intermediate2 R-C(OH)(OCH₃)(OH₂⁺) Tetrahedral_Intermediate1->Tetrahedral_Intermediate2 Proton Transfer Protonated_Ester R-C(O⁺H)OCH₃ Tetrahedral_Intermediate2->Protonated_Ester - H₂O Water H₂O Tetrahedral_Intermediate2->Water Ester R-COOCH₃ Protonated_Ester->Ester - H⁺ H_plus_regen H⁺ Protonated_Ester->H_plus_regen

Caption: Mechanism of Fischer-Speier Esterification.

References

Application Notes and Protocols: Methyl 2,4-dimethoxybenzoate as an Antifeedant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,4-dimethoxybenzoate is a methoxybenzoic acid ester with potential applications as an insect antifeedant. While direct studies on this specific compound are limited, research on structurally similar hydroxy-methoxybenzoic methyl esters has demonstrated significant antifeedant activity against various insect pests.[1][2] These compounds are believed to interfere with the insect's gustatory system, leading to a cessation of feeding.[3][4] This document provides detailed application notes and experimental protocols for the evaluation of this compound as a potential antifeedant, drawing upon established methodologies and data from related compounds.

Quantitative Data

Table 1: Antifeedant Activity of Methoxybenzoic Methyl Esters against Hylobius abietis

CompoundConcentration (mg/g)Feeding Deterrence Index (FDI) (%)
Methyl 2-hydroxy-3-methoxybenzoate585.2
Methyl 2-hydroxy-4-methoxybenzoate565.4
Methyl 3-hydroxy-4-methoxybenzoate558.1
Methyl 4-hydroxy-3-methoxybenzoate545.3
Methyl 2-hydroxy-5-methoxybenzoate535.7
Methyl 3-hydroxy-5-methoxybenzoate528.9
Methyl 2-hydroxy-6-methoxybenzoate515.6
Methyl 4-hydroxy-2-methoxybenzoate512.3
Methyl 3-hydroxy-2-methoxybenzoate58.7
Methyl 5-hydroxy-2-methoxybenzoate55.2

Source: Adapted from Unelius, C. R., et al. (2004).[1][2]

Experimental Protocols

Preparation of Test Solutions

Objective: To prepare solutions of this compound at various concentrations for use in antifeedant bioassays.

Materials:

  • This compound (analytical grade)

  • Acetone (solvent)

  • Distilled water

  • Triton X-100 or Tween 80 (surfactant)

  • Glass vials or beakers

  • Micropipettes

  • Vortex mixer

Procedure:

  • Prepare a stock solution of this compound (e.g., 10 mg/mL) by dissolving a known weight of the compound in a specific volume of acetone.

  • From the stock solution, prepare a series of dilutions to obtain the desired test concentrations (e.g., 5, 2.5, 1, 0.5, and 0.1 mg/mL).

  • For aqueous bioassays, add a surfactant (e.g., 0.1% Triton X-100) to the final solution to ensure proper emulsification.

  • The control solution should contain the same concentration of acetone and surfactant as the test solutions.

No-Choice Antifeedant Bioassay

Objective: To evaluate the intrinsic feeding deterrent properties of this compound when the insect has no alternative food source.

Materials:

  • Test insects (e.g., larvae of a lepidopteran pest like Spodoptera litura)

  • Host plant leaves (e.g., cabbage, castor)

  • Cork borer

  • Petri dishes

  • Filter paper

  • Micropipettes

  • Prepared test solutions of this compound

  • Control solution

  • Incubator or growth chamber

Procedure:

  • Cut uniform leaf discs from fresh host plant leaves using a cork borer.

  • Apply a known volume (e.g., 10 µL) of each test concentration and the control solution to the surface of separate leaf discs and allow the solvent to evaporate completely.

  • Place a single treated or control leaf disc in a Petri dish lined with moist filter paper to maintain humidity.

  • Introduce one pre-starved (2-4 hours) insect larva into each Petri dish.

  • Seal the Petri dishes and place them in an incubator at a controlled temperature and humidity.

  • After a specific period (e.g., 24 hours), measure the area of the leaf disc consumed using a leaf area meter or image analysis software.

  • Calculate the Feeding Deterrence Index (FDI) using the following formula: FDI (%) = [(C - T) / C] x 100 Where:

    • C = Area of control leaf disc consumed

    • T = Area of treated leaf disc consumed

Choice Antifeedant Bioassay

Objective: To assess the antifeedant activity of this compound in a scenario where the insect can choose between treated and untreated food.

Materials:

  • Same as for the no-choice bioassay.

Procedure:

  • Prepare treated and control leaf discs as described in the no-choice bioassay.

  • In each Petri dish, place one treated leaf disc and one control leaf disc on opposite sides.

  • Introduce one pre-starved insect larva into the center of the Petri dish.

  • Seal the Petri dishes and incubate under controlled conditions.

  • After 24 hours, measure the consumed area of both the treated and control leaf discs.

  • Calculate the Feeding Deterrence Index (FDI) using the following formula: FDI (%) = [(C - T) / (C + T)] x 100 Where:

    • C = Area of control leaf disc consumed

    • T = Area of treated leaf disc consumed

Visualizations

Experimental_Workflow cluster_prep Solution Preparation cluster_bioassay Antifeedant Bioassay prep_stock Prepare Stock Solution (this compound in Acetone) prep_dilutions Prepare Serial Dilutions prep_stock->prep_dilutions prep_control Prepare Control Solution (Acetone + Surfactant) treat_discs Treat Discs with Solutions prep_dilutions->treat_discs prep_control->treat_discs select_insects Select & Starve Test Insects introduce_insects Introduce Insects select_insects->introduce_insects prep_discs Prepare Leaf Discs prep_discs->treat_discs setup_petri Set up Petri Dishes (No-Choice or Choice) treat_discs->setup_petri setup_petri->introduce_insects incubate Incubate (24h) introduce_insects->incubate measure_consumption Measure Leaf Area Consumed incubate->measure_consumption calculate_fdi Calculate Feeding Deterrence Index (FDI) measure_consumption->calculate_fdi

Caption: Workflow for Antifeedant Bioassay.

Signaling_Pathway cluster_insect Insect Gustatory System compound This compound receptor Gustatory Receptor Neurons (GRNs) in Sensilla compound->receptor Binds to deterrent receptors signal_transduction Signal Transduction Cascade receptor->signal_transduction Initiates cns Central Nervous System (CNS) signal_transduction->cns Transmits nerve impulse behavior Inhibition of Feeding Behavior cns->behavior Processes signal and alters motor output

Caption: Hypothesized Antifeedant Signaling Pathway.

Mechanism of Action

The primary mode of action for antifeedants is through the insect's gustatory system.[4] Chemical compounds are detected by specialized gustatory receptor neurons (GRNs) located in sensilla on the insect's mouthparts, antennae, and tarsi. Antifeedants are thought to act in one of two ways:

  • Stimulation of Deterrent Receptors: The compound binds to and activates specific GRNs that are tuned to detect deterrent or bitter substances. This activation sends a negative signal to the central nervous system, resulting in the immediate cessation of feeding.

  • Blocking of Phagostimulant Receptors: The compound may block the receptors for phagostimulants such as sugars and amino acids. This prevents the insect from recognizing the plant material as a viable food source, leading to a lack of feeding initiation or maintenance.

The dimethoxy substitution pattern on the benzoate ring of this compound is likely a key structural feature for its interaction with these gustatory receptors.

Conclusion

While further research is required to fully elucidate the antifeedant properties and mechanism of action of this compound, the available data on structurally related compounds suggest its potential as a valuable tool in pest management. The protocols outlined in this document provide a robust framework for researchers to systematically evaluate its efficacy against a range of insect pests. Such studies will be crucial for the development of novel, environmentally benign crop protection strategies.

References

Application Notes and Protocols: Methyl 2,4-dimethoxybenzoate as a Precursor for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Methyl 2,4-dimethoxybenzoate and its derivatives as versatile precursors in the synthesis of pharmaceutical intermediates. While direct, multi-step synthetic routes to commercial drugs starting from this compound are not as extensively documented as those for its isomers (e.g., 3,4,5-trimethoxybenzoic acid derivatives used in the synthesis of Trimethoprim), the 2,4-dimethoxybenzoyl scaffold is a key structural motif in a variety of biologically active compounds.

This document outlines the conversion of 2,4-dimethoxybenzoic acid (obtainable from the hydrolysis of this compound) to the highly reactive intermediate, 2,4-dimethoxybenzoyl chloride. It further details a general protocol for the synthesis of N-substituted-2,4-dimethoxybenzamides, a class of compounds with recognized potential in medicinal chemistry, including antiviral and anticancer applications.

Synthesis of 2,4-dimethoxybenzoyl chloride

A crucial step in activating 2,4-dimethoxybenzoic acid for further reactions is its conversion to the corresponding acyl chloride. This transformation significantly enhances the electrophilicity of the carbonyl carbon, facilitating reactions such as esterification and amidation.

Reaction Scheme:

Experimental Protocol: Synthesis of 2,4-dimethoxybenzoyl chloride

This protocol is adapted from a patented synthesis method.[1]

Materials:

  • 2,4-dimethoxybenzoic acid

  • Tetrahydrofuran (THF)

  • N,N-Dimethylformamide (DMF)

  • Thionyl chloride (SOCl₂)

Procedure:

  • In a suitable reaction vessel, add 2,4-dimethoxybenzoic acid (1.0 eq).

  • Add dry tetrahydrofuran (approx. 22 mL per gram of acid).

  • While stirring at room temperature, add a catalytic amount of N,N-Dimethylformamide (approx. 0.27 mL per gram of acid).

  • Continue stirring at room temperature for 30 minutes.

  • Slowly add thionyl chloride (1.65 eq) dropwise to the reaction mixture.

  • Continue to stir the reaction at room temperature for 8 hours.

  • After the reaction is complete, the solvent and excess thionyl chloride can be removed under reduced pressure to yield crude 2,4-dimethoxybenzoyl chloride.

  • Further purification can be achieved by distillation under reduced pressure.

Quantitative Data:

Intermediate ProductStarting MaterialReagentsSolventYield (%)
2,4-dimethoxybenzoyl chloride2,4-dimethoxybenzoic acidThionyl chloride, DMFTetrahydrofuran92.6 - 94.2[1]

Synthesis of N-substituted-2,4-dimethoxybenzamide Derivatives

N-substituted benzamides are a common feature in many pharmaceutical compounds. The 2,4-dimethoxybenzoyl chloride prepared in the previous step can be readily reacted with a variety of amines to generate a library of N-substituted-2,4-dimethoxybenzamides. These intermediates can then be further elaborated to produce final drug candidates. For instance, certain N-phenylbenzamide derivatives have shown potential as inhibitors of Enterovirus 71.

Experimental Protocol: General Synthesis of N-substituted-2,4-dimethoxybenzamides

Materials:

  • 2,4-dimethoxybenzoyl chloride

  • Primary or secondary amine (e.g., aniline, substituted aniline)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Pyridine

Procedure:

  • Dissolve the amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 2,4-dimethoxybenzoyl chloride (1.1 eq) in anhydrous dichloromethane dropwise to the cooled amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water, 1M HCl solution, and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography on silica gel.

Quantitative Data:

ProductStarting MaterialsReagentsSolventTypical Yield (%)
N-substituted-2,4-dimethoxybenzamide2,4-dimethoxybenzoyl chloride, AmineTriethylamineDichloromethane70 - 90 (representative)

Visualization of Synthetic Pathways

The following diagrams illustrate the synthetic workflow and the broader context of dimethoxybenzoate derivatives in pharmaceutical synthesis.

Synthesis_Workflow cluster_0 Activation cluster_1 Intermediate Synthesis Methyl_2_4_dimethoxybenzoate This compound 2_4_dimethoxybenzoic_acid 2,4-dimethoxybenzoic acid Methyl_2_4_dimethoxybenzoate->2_4_dimethoxybenzoic_acid Hydrolysis 2_4_dimethoxybenzoyl_chloride 2,4-dimethoxybenzoyl chloride 2_4_dimethoxybenzoic_acid->2_4_dimethoxybenzoyl_chloride SOCl2, DMF N_substituted_benzamide N-substituted-2,4-dimethoxybenzamide (Pharmaceutical Intermediate) 2_4_dimethoxybenzoyl_chloride->N_substituted_benzamide Amidation Amine Primary/Secondary Amine Amine->N_substituted_benzamide

Caption: Synthetic workflow for the preparation of N-substituted-2,4-dimethoxybenzamide intermediates.

Signaling_Pathway cluster_0 Precursor Class cluster_1 Pharmaceutical Intermediates cluster_2 Final Drug Classes & Targets Dimethoxybenzoate_Derivatives Dimethoxybenzoate Derivatives Quinazoline_Intermediate Quinazoline Scaffolds Dimethoxybenzoate_Derivatives->Quinazoline_Intermediate Benzamide_Intermediate Substituted Benzamides Dimethoxybenzoate_Derivatives->Benzamide_Intermediate Other_Heterocycles Other Heterocyclic Intermediates Dimethoxybenzoate_Derivatives->Other_Heterocycles Kinase_Inhibitors Kinase Inhibitors (e.g., for cancer) Quinazoline_Intermediate->Kinase_Inhibitors Antiviral_Agents Antiviral Agents (e.g., Enterovirus inhibitors) Benzamide_Intermediate->Antiviral_Agents Antihypertensive_Agents Antihypertensive Agents Other_Heterocycles->Antihypertensive_Agents Cancer Cell Signaling\nPathways Cancer Cell Signaling Pathways Kinase_Inhibitors->Cancer Cell Signaling\nPathways Viral Replication\nCycle Viral Replication Cycle Antiviral_Agents->Viral Replication\nCycle Blood Pressure\nRegulation Pathways Blood Pressure Regulation Pathways Antihypertensive_Agents->Blood Pressure\nRegulation Pathways

Caption: Utility of dimethoxybenzoate derivatives in the synthesis of various pharmaceutical drug classes.

References

experimental protocol for the esterification of 2,4-dimethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed experimental protocol for the synthesis of methyl 2,4-dimethoxybenzoate via the Fischer esterification of 2,4-dimethoxybenzoic acid. This procedure is particularly relevant for researchers in medicinal chemistry and drug development, where the modification of carboxylic acids is a common step in the synthesis of bioactive molecules. The protocol outlines the reaction setup, workup, and purification of the target ester.

Introduction

Esterification is a fundamental reaction in organic synthesis that involves the formation of an ester from a carboxylic acid and an alcohol.[1][2] The Fischer esterification, a specific acid-catalyzed method, is a reliable and widely used technique for this transformation.[2][3][4] In this application note, we detail the esterification of 2,4-dimethoxybenzoic acid with methanol, using sulfuric acid as a catalyst, to yield this compound. This process is an equilibrium reaction; therefore, an excess of the alcohol (methanol) is used to drive the reaction towards the product side.[3]

Key Experimental Protocols

Fischer Esterification of 2,4-Dimethoxybenzoic Acid

This protocol is adapted from general Fischer esterification procedures for benzoic acid derivatives.[3][5][6]

Materials:

  • 2,4-Dimethoxybenzoic acid

  • Methanol (reagent grade)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Vacuum filtration apparatus (optional, for solid product)

  • Column chromatography setup (optional)

Experimental Workflow Diagram:

Esterification_Workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification reagents Combine 2,4-Dimethoxybenzoic Acid, Methanol, and H₂SO₄ reflux Heat to Reflux reagents->reflux Stir cool Cool Reaction Mixture reflux->cool extract Extract with CH₂Cl₂ cool->extract wash_bicarb Wash with NaHCO₃ extract->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over MgSO₄ wash_brine->dry filter Filter Drying Agent dry->filter evaporate Evaporate Solvent filter->evaporate purify Purify Crude Product evaporate->purify

Caption: Experimental workflow for the esterification of 2,4-dimethoxybenzoic acid.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine 2,4-dimethoxybenzoic acid and an excess of methanol. Slowly add a catalytic amount of concentrated sulfuric acid to the stirred solution.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux. Maintain the reflux for several hours, monitoring the reaction's progress by thin-layer chromatography (TLC) if desired.[7]

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the cooled mixture to a separatory funnel containing water.

  • Extraction: Extract the aqueous mixture with dichloromethane. The organic layer will contain the desired ester.

  • Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution to neutralize the acidic catalyst, followed by a wash with saturated sodium chloride solution (brine).[3][5]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.[4]

Chemical Transformation Diagram:

Caption: Fischer esterification of 2,4-dimethoxybenzoic acid.

Data Presentation

The following table summarizes the key quantitative parameters for this experimental protocol. The values are representative and may vary based on the specific experimental conditions and scale.

ParameterValueReference
Reactants
2,4-Dimethoxybenzoic Acid1.0 eq[5][6]
Methanol10-20 eq (serves as solvent)[3][5]
Conc. H₂SO₄0.1-0.2 eq (catalytic)[3][6]
Reaction Conditions
TemperatureReflux (approx. 65°C)[3]
Reaction Time2-6 hours[4]
Product Characterization
Product NameThis compound[8]
Molecular FormulaC₁₀H₁₂O₄[8]
Molecular Weight196.20 g/mol [8]
AppearanceLiquid[8]
Boiling Point294-296 °C[8]
Density1.194 g/mL at 25 °C[8]
Expected Yield85-95%[3]

Conclusion

The Fischer esterification is an effective and straightforward method for the synthesis of this compound from its corresponding carboxylic acid. The use of excess methanol as both a reactant and solvent, along with an acid catalyst, ensures a high yield of the desired ester. The protocol is robust and can be adapted for various substituted benzoic acids, making it a valuable tool for synthetic and medicinal chemists.

References

HPLC method for the analysis of Methyl 2,4-dimethoxybenzoate purity

Author: BenchChem Technical Support Team. Date: December 2025

An HPLC Method for the Analysis of Methyl 2,4-dimethoxybenzoate Purity

This document outlines a High-Performance Liquid Chromatography (HPLC) method for the determination of purity for this compound. This application note is intended for researchers, scientists, and drug development professionals requiring a robust and reliable analytical procedure for quality control and purity assessment.

Introduction

This compound is a chemical intermediate used in the synthesis of various compounds.[1][2] Its purity is crucial for the quality and efficacy of the final products. This application note describes a reversed-phase HPLC (RP-HPLC) method for the quantitative analysis of this compound and the separation of potential process-related impurities.

Experimental Protocol

This section details the materials, equipment, and procedures for the HPLC analysis.

2.1. Materials and Reagents

  • This compound reference standard (>98% purity)

  • This compound sample for analysis

  • HPLC grade acetonitrile

  • HPLC grade methanol

  • Formic acid (≥98%)

  • Deionized water (18.2 MΩ·cm)

  • 0.45 µm syringe filters (e.g., PTFE or nylon)

2.2. Equipment

  • HPLC system equipped with:

    • Binary or quaternary pump

    • Autosampler

    • Column thermostat

    • Photodiode Array (PDA) or UV-Vis detector

  • Analytical balance (4-decimal place)

  • Volumetric flasks (10 mL, 50 mL, 100 mL)

  • Pipettes

  • Ultrasonic bath

2.3. Chromatographic Conditions

A summary of the HPLC operating parameters is provided in the table below.

ParameterCondition
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Elution See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Table 1: Chromatographic Conditions

2.4. Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0.07030
15.03070
20.03070
20.17030
25.07030

Table 2: Gradient Elution Program

2.5. Preparation of Solutions

  • Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to a 1 L volumetric flask containing approximately 500 mL of deionized water. Mix well and fill to the mark with deionized water. Degas using an ultrasonic bath for 15 minutes.

  • Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to a 1 L volumetric flask containing approximately 500 mL of acetonitrile. Mix well and fill to the mark with acetonitrile. Degas using an ultrasonic bath for 15 minutes.[3]

  • Standard Solution (100 µg/mL): Accurately weigh 10.0 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to the mark with a 50:50 (v/v) mixture of Mobile Phase A and B.[3]

  • Sample Solution (100 µg/mL): Accurately weigh 10.0 mg of the this compound sample and prepare it in the same manner as the standard solution.[3]

  • Blank Solution: Use the 50:50 (v/v) mixture of Mobile Phase A and B.[3]

2.6. Analytical Procedure

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

  • Inject the blank solution to ensure no interfering peaks are present at the retention time of the analyte.[3]

  • Perform five replicate injections of the standard solution to check for system suitability.[3]

  • Inject the sample solution in duplicate.

  • Record the chromatograms and integrate the peak areas.

Data Presentation

3.1. System Suitability

System suitability tests are crucial to ensure the HPLC system is performing correctly before and during the analysis.[4][5] The acceptance criteria for system suitability are outlined below.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for n=5 injections)

Table 3: System Suitability Parameters and Acceptance Criteria

3.2. Purity Calculation

The purity of the this compound sample is calculated using the area normalization method. This method assumes that all impurities have a similar UV response to the main component at the detection wavelength.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

An example of a purity analysis result is shown below.

Peak No.Retention Time (min)Peak AreaArea %
13.5150000.5
28.2 (this compound)297000099.0
310.1150000.5
Total 3000000 100.0

Table 4: Example of Purity Analysis Data

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow of the HPLC analysis method described.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis MobilePhase Mobile Phase Preparation SystemEquilibration System Equilibration MobilePhase->SystemEquilibration StandardSol Standard Solution Preparation SystemSuitability System Suitability (Standard x5) StandardSol->SystemSuitability SampleSol Sample Solution Preparation SampleInjection Sample Injection (x2) SampleSol->SampleInjection BlankInjection Blank Injection SystemEquilibration->BlankInjection BlankInjection->SystemSuitability SystemSuitability->SampleInjection Chromatogram Chromatogram Integration SampleInjection->Chromatogram PurityCalc Purity Calculation Chromatogram->PurityCalc Report Final Report PurityCalc->Report

Caption: Workflow for the HPLC analysis of this compound.

References

Application Notes and Protocols for the GC-MS Identification of Methyl 2,4-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the identification of Methyl 2,4-dimethoxybenzoate using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies outlined below are designed to ensure reliable and reproducible results for the qualitative analysis of this compound.

Introduction

This compound is an aromatic ester that finds applications in various fields, including chemical synthesis and as a potential component in fragrance and flavor formulations. Accurate identification of this compound is crucial for quality control, metabolic studies, and in the development of new chemical entities. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique well-suited for the separation and identification of volatile and semi-volatile compounds like this compound. This protocol details the necessary steps for sample preparation, instrument setup, and data analysis for the successful identification of the target analyte.

Experimental Protocol

This protocol is based on established methods for the analysis of benzoate esters and other aromatic compounds.[1]

Sample Preparation

Proper sample preparation is critical to obtaining high-quality data. The following steps outline a general procedure for preparing samples for GC-MS analysis.

  • Standard Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a volatile organic solvent such as ethyl acetate or hexane.

  • Working Standard Preparation: From the stock solution, prepare a working standard at a concentration of 10 µg/mL in the same solvent.

  • Sample Preparation:

    • For liquid samples, a direct dilution with the chosen solvent may be appropriate.

    • For solid or semi-solid matrices, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to isolate the analyte of interest.

  • Final Sample Preparation: Ensure the final sample solution is clear and free of particulate matter. If necessary, filter the sample through a 0.45 µm syringe filter before transferring it to a 2 mL autosampler vial.

GC-MS Instrumentation and Parameters

The following instrumental parameters are recommended for the analysis of this compound. These may be adapted based on the specific instrumentation available.

Gas Chromatograph (GC) Parameters:

ParameterValue
GC System Agilent 7890B GC System or equivalent
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column
Injection Mode Splitless
Injection Volume 1 µL
Injector Temperature 250 °C
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Temperature Program - Initial Temperature: 80 °C, hold for 2 minutes- Ramp 1: 10 °C/min to 200 °C- Ramp 2: 20 °C/min to 280 °C, hold for 5 minutes

Mass Spectrometer (MS) Parameters:

ParameterValue
MS System Agilent 5977A MSD or equivalent single quadrupole mass spectrometer
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Transfer Line Temperature 280 °C
Scan Range m/z 40-400
Solvent Delay 3 minutes

Data Presentation

The identification of this compound is based on its retention time and the resulting mass spectrum. The following table summarizes the expected quantitative data for this compound under the specified GC-MS conditions.

AnalyteExpected Retention Time (min)Molecular Ion (m/z)Key Fragment Ions (m/z) and Relative Abundance (Predicted)
This compound~13-15196165 (M-OCH3, Base Peak), 135 (M-COOCH3), 107, 77

Note: The retention time is an estimate and may vary depending on the specific instrument and column conditions. The fragmentation pattern is predicted based on the mass spectra of isomeric compounds, Methyl 3,5-dimethoxybenzoate and Methyl 3,4-dimethoxybenzoate, which both exhibit a molecular ion at m/z 196.[2][3][4]

Experimental Workflow

The following diagram illustrates the logical workflow for the GC-MS identification of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation A Standard/Sample Weighing B Dissolution in Organic Solvent (e.g., Ethyl Acetate) A->B C Dilution to Working Concentration (e.g., 10 µg/mL) B->C D Transfer to Autosampler Vial C->D E Injection into GC D->E F Separation on GC Column E->F G Elution into Mass Spectrometer F->G H Ionization (Electron Ionization) G->H I Mass Analysis (Quadrupole) H->I J Acquire Total Ion Chromatogram (TIC) I->J K Identify Peak at Expected Retention Time J->K L Extract Mass Spectrum of the Peak K->L M Compare with Reference Spectrum/Database L->M N Confirm Identification M->N

References

Application Note: Quantitative Analysis of Methyl 2,4-dimethoxybenzoate using qNMR

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and accurate method for the quantitative analysis of Methyl 2,4-dimethoxybenzoate using proton Quantitative Nuclear Magnetic Resonance (¹H-qNMR) spectroscopy. The protocol outlines the use of an internal standard for the precise determination of purity, making it a valuable tool for quality control and research in the pharmaceutical and chemical industries. This method offers a direct measurement of the analyte concentration without the need for a specific reference standard of the analyte itself.

Introduction

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful analytical technique for the precise and accurate determination of the concentration and purity of chemical substances.[1][2] Unlike chromatographic methods, qNMR does not require an identical standard of the analyte for calibration; instead, a certified internal standard of known purity is used.[1] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal, allowing for a direct molar ratio determination between the analyte and the internal standard.

This compound is an aromatic ester used as an intermediate in the synthesis of various organic compounds. Ensuring its purity is critical for downstream applications. This application note provides a detailed protocol for the quantitative analysis of this compound using ¹H-qNMR with Maleic Acid as the internal standard.

Principle

The quantitative analysis is based on the principle that the integral of an NMR signal is directly proportional to the number of protons it represents. By co-dissolving a precisely weighed amount of the analyte (this compound) and a certified internal standard (Maleic Acid) of known purity in a deuterated solvent, the purity of the analyte can be calculated. The calculation uses the ratio of the integrals of specific, well-resolved signals from both the analyte and the internal standard, along with their respective molecular weights and the number of protons contributing to each signal.

Experimental Protocol

Materials and Equipment
  • Analyte: this compound

  • Internal Standard: Maleic Acid (Certified Reference Material, ≥99.5% purity)

  • Deuterated Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆, 99.9 atom % D)

  • NMR Spectrometer: 400 MHz or higher, equipped with a 5 mm probe

  • Analytical Balance: Readable to at least 0.01 mg

  • NMR Tubes: 5 mm, high precision

  • Volumetric Flasks and Pipettes: Class A

  • Vortex Mixer

Sample Preparation
  • Weighing: Accurately weigh approximately 20 mg of this compound into a clean, dry vial. Record the exact weight.

  • Internal Standard Addition: Accurately weigh approximately 10 mg of Maleic Acid into the same vial. Record the exact weight.

  • Dissolution: Add approximately 0.7 mL of DMSO-d₆ to the vial.

  • Mixing: Vortex the vial until both the analyte and the internal standard are completely dissolved. A clear, homogeneous solution should be obtained.[3]

  • Transfer: Carefully transfer the solution into a clean, dry 5 mm NMR tube.

NMR Data Acquisition
  • Instrument Setup: Tune and shim the NMR spectrometer to achieve optimal field homogeneity.

  • Acquisition Parameters: Set the following parameters for the ¹H NMR experiment:

    • Pulse Program: A standard 90° pulse sequence.

    • Spectral Width: Sufficient to cover all signals of interest (e.g., 0-12 ppm).

    • Acquisition Time: ≥ 3 seconds.

    • Relaxation Delay (d1): ≥ 5 times the longest T1 relaxation time of the signals being quantified (a value of 30 seconds is recommended to ensure full relaxation for both analyte and standard).

    • Number of Scans: 16 to 64, depending on the desired signal-to-noise ratio.

    • Temperature: Maintain a constant temperature (e.g., 298 K).

    • Spinning: Turn sample spinning off to avoid spinning sidebands.

Data Processing and Analysis
  • Fourier Transform: Apply an exponential window function with a line broadening factor of 0.3 Hz and perform a Fourier transform.

  • Phasing and Baseline Correction: Carefully phase the spectrum and perform a baseline correction across the entire spectral width.

  • Integration: Integrate the selected signals for both this compound and Maleic Acid.

    • This compound: Integrate the singlet corresponding to the methyl ester protons (O-CH₃) at approximately 3.79 ppm. This signal corresponds to 3 protons.

    • Maleic Acid: Integrate the singlet corresponding to the two olefinic protons at approximately 6.29 ppm. This signal corresponds to 2 protons.

  • Purity Calculation: Calculate the purity of this compound using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I_analyte = Integral of the selected analyte signal

    • N_analyte = Number of protons for the selected analyte signal (3)

    • I_std = Integral of the selected internal standard signal

    • N_std = Number of protons for the selected internal standard signal (2)

    • MW_analyte = Molecular weight of this compound (196.19 g/mol )

    • MW_std = Molecular weight of Maleic Acid (116.07 g/mol )

    • m_analyte = Mass of this compound

    • m_std = Mass of Maleic Acid

    • P_std = Purity of the internal standard (e.g., 99.5%)

Data Presentation

Table 1: ¹H NMR Signal Assignment for this compound and Maleic Acid in DMSO-d₆

CompoundChemical Shift (ppm)MultiplicityNumber of ProtonsAssignment
This compound~7.75d1Aromatic-H
~6.65d1Aromatic-H
~6.58s1Aromatic-H
~3.85s3O-CH₃ (at C4)
~3.79s3O-CH₃ (ester)
Maleic Acid~6.29s2Olefinic-H

Table 2: Example Quantitative Data for Purity Determination

ParameterValue
Mass of this compound (m_analyte)20.15 mg
Mass of Maleic Acid (m_std)10.05 mg
Purity of Maleic Acid (P_std)99.7%
Integral of Analyte Signal (I_analyte)5.23
Integral of Standard Signal (I_std)2.89
Calculated Purity of this compound99.2%

Visualization

qNMR_Workflow A Sample Preparation B Weigh Analyte & Internal Standard A->B C Dissolve in Deuterated Solvent B->C D Transfer to NMR Tube C->D E NMR Data Acquisition D->E F Tune & Shim Spectrometer E->F G Set Acquisition Parameters F->G H Acquire ¹H Spectrum G->H I Data Processing & Analysis H->I J Fourier Transform I->J K Phase & Baseline Correction J->K L Integrate Signals K->L M Calculate Purity L->M

Caption: Workflow for the quantitative analysis of this compound using qNMR.

Discussion

The selection of a suitable internal standard is critical for the accuracy of the qNMR experiment. Maleic acid is an excellent choice for the analysis of this compound in DMSO-d₆ for several reasons:

  • Signal Separation: The olefinic protons of maleic acid resonate at approximately 6.29 ppm, which is well-separated from the signals of this compound, preventing any overlap and ensuring accurate integration.

  • Solubility: Both this compound and Maleic Acid are readily soluble in DMSO-d₆, leading to a homogeneous solution necessary for high-resolution NMR.

  • Chemical Stability: Both compounds are stable under the experimental conditions and do not react with each other or the solvent.

  • Simple Spectrum: Maleic acid provides a simple singlet in the ¹H NMR spectrum, which simplifies the integration process.

To ensure the highest accuracy, it is imperative to use a certified internal standard with a precisely known purity. The relaxation delay (d1) is a crucial parameter; a sufficiently long delay ensures that all protons have fully relaxed before the next pulse, which is essential for accurate integration.

Conclusion

This application note provides a detailed and reliable protocol for the quantitative analysis of this compound by ¹H-qNMR. The method is accurate, requires minimal sample preparation, and offers a direct measure of purity. This protocol can be readily adopted by researchers, scientists, and drug development professionals for routine quality control and characterization of this important chemical intermediate.

References

Application Note: Direct Analysis of Methyl 2,4-dimethoxybenzoate by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a validated method for the quantitative analysis of Methyl 2,4-dimethoxybenzoate using Gas Chromatography-Mass Spectrometry (GC-MS) without the need for chemical derivatization. This compound, a substituted aromatic ester, possesses sufficient volatility and thermal stability for direct analysis by GC-MS. This protocol provides a straightforward and efficient approach for the separation and identification of this compound, making it suitable for various applications in research, quality control, and drug development.

Introduction

This compound is a chemical intermediate used in the synthesis of various organic compounds. Accurate and reliable quantification of this analyte is crucial in process monitoring, purity assessment, and metabolic studies. While Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds, many polar analytes require derivatization to improve their chromatographic behavior. However, this compound, lacking active hydrogen atoms in hydroxyl or primary/secondary amine groups, is amenable to direct GC-MS analysis. This note provides a detailed protocol for the direct injection of this compound, thereby simplifying sample preparation and reducing analysis time.

Experimental Protocol

Sample Preparation
  • Solvent Selection: Dissolve the this compound standard or sample in a high-purity volatile solvent such as ethyl acetate, acetone, or dichloromethane.

  • Concentration: Prepare a stock solution of this compound at a concentration of 1 mg/mL.

  • Working Standards: Perform serial dilutions of the stock solution with the chosen solvent to prepare a series of working standards in the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Dilution: Dilute the unknown sample to fall within the calibration range of the working standards.

  • Internal Standard (Optional): For enhanced quantitative accuracy, an internal standard (e.g., a structurally similar compound with a distinct retention time, such as Methyl 3,5-dimethoxybenzoate) can be added to all standards and samples at a constant concentration.

GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended and can be adapted based on the specific instrumentation available.

ParameterRecommended Condition
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
GC Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent nonpolar capillary column
Injector Temperature 250 °C
Injection Volume 1 µL
Injection Mode Split (e.g., 20:1 split ratio)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program Initial temperature of 100 °C, hold for 2 minutes, ramp at 10 °C/min to 280 °C, hold for 5 minutes.
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 40-400 amu
Data Acquisition Full Scan Mode

Data Presentation

Expected Quantitative Data

The retention time and mass spectral data for this compound are critical for its identification and quantification. While the exact retention time will vary depending on the specific instrument and conditions, an estimated retention time can be provided based on the analysis of similar compounds.

AnalyteCAS NumberMolecular WeightEstimated Retention Time (min)Key Mass Fragments (m/z)
This compound2150-41-6196.2012 - 15196 (M+), 165, 135, 107, 77

Note: The estimated retention time is based on the provided GC conditions and the elution order of similar aromatic esters. The key mass fragments are predicted based on common fragmentation patterns of methoxy-substituted benzoates. A molecular ion chromatogram of dimethoxybenzoic acid methyl ester shows a peak at m/z 196.[1] Mass spectra of isomeric compounds like methyl 3,5-dimethoxybenzoate and methyl 3,4-dimethoxybenzoate also show a prominent molecular ion peak at m/z 196.[2][3][4]

Visualizations

Chemical Structure of this compound

Caption: Structure of this compound.

Experimental Workflow for Direct GC-MS Analysis

Direct GC-MS Analysis Workflow SamplePrep Sample Preparation - Dissolve in appropriate solvent - Dilute to working concentration GC_Injection GC Injection - 1 µL injection volume - Split mode SamplePrep->GC_Injection GC_Separation GC Separation - HP-5ms column - Temperature programming GC_Injection->GC_Separation MS_Detection MS Detection - Electron Ionization (70 eV) - Full Scan Mode GC_Separation->MS_Detection Data_Analysis Data Analysis - Peak integration - Mass spectral library search - Quantification MS_Detection->Data_Analysis

Caption: Workflow for direct GC-MS analysis.

References

Application Notes and Protocols for the Use of 2,4-Dimethoxybenzyl Derivatives in Solid-Phase Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 2,4-dimethoxybenzyl (DMB) derivatives in solid-phase organic synthesis (SPOS). The unique properties of the DMB moiety are exploited in two primary applications: as a key component of the 2,4-dimethoxybenzyl arylhydrazine (DMBAH) "latent" safety-catch linker and as a backbone amide protecting group in solid-phase peptide synthesis (SPPS) to mitigate challenges associated with "difficult" sequences.

The 2,4-Dimethoxybenzyl Arylhydrazine (DMBAH) "Latent" Safety-Catch Linker

The DMBAH linker is a sophisticated tool for SPOS, functioning as a "latent" safety-catch linker. This type of linker remains stable to a variety of reaction conditions until "activated" by a specific chemical transformation, at which point it becomes susceptible to cleavage. In the case of the DMBAH linker, the latent hydrazine functionality is protected by a DMB group, rendering it stable to nucleophiles like amines and hydrazine, as well as under Mitsunobu alkylation conditions.[1][2]

Key Features:
  • Safety-Catch Mechanism: The linker is activated by the removal of the acid-labile DMB protecting group, revealing the reactive arylhydrazine.

  • Orthogonality: The DMB group is cleaved under acidic conditions, which are orthogonal to many standard transformations used in solid-phase synthesis.[1]

  • Versatile Cleavage: Following activation, the resulting acyl arylhydrazine can be cleaved under oxidative conditions in the presence of a nucleophile to yield various products such as esters.[3]

Experimental Protocols

Protocol 1.1: Synthesis of 4-(2,4-Dimethoxybenzylamino)benzoic acid (1)

This protocol describes the initial step in the synthesis of the DMBAH linker.

Materials:

  • 4-Aminobenzoic acid

  • 2,4-Dimethoxybenzaldehyde

  • Sodium triacetoxyborohydride

  • Dichloroethane (DCE)

  • Triethylamine (TEA)

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM)

Procedure:

  • Dissolve 4-aminobenzoic acid (1.0 eq) and 2,4-dimethoxybenzaldehyde (1.2 eq) in DCE.

  • Add TEA (2.5 eq) and stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes.

  • Stir the reaction mixture at room temperature overnight.

  • Quench the reaction with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel.

Protocol 1.2: Synthesis of 4-(N'-acetyl-N-(2,4-dimethoxybenzyl)hydrazinyl)benzoic acid (DMBAH Linker)

This protocol outlines the subsequent steps to complete the linker synthesis.

Materials:

  • 4-(2,4-Dimethoxybenzylamino)benzoic acid (1)

  • Sodium nitrite

  • Concentrated sulfuric acid

  • Ethanol

  • Zinc dust

  • Acetic anhydride

  • Acetic acid

Procedure:

  • To an ice-cold suspension of 1 (1.0 eq) in absolute ethanol, add sodium nitrite (1.05 eq) followed by the slow addition of concentrated H₂SO₄.

  • Stir the resulting mixture at room temperature for 18 hours to form the N-nitroso intermediate.[1]

  • Slowly add zinc dust to the reaction mixture, followed by acetic acid, to reduce the nitroso group to a hydrazine.

  • After the reduction is complete (monitored by TLC), filter the reaction mixture.

  • To the filtrate, add acetic anhydride (1.2 eq) and stir for 2 hours to acetylate the hydrazine.

  • Remove the solvent under reduced pressure and purify the resulting DMBAH linker by recrystallization or column chromatography.

Protocol 1.3: Attachment of DMBAH Linker to Solid Support (General Guidance)

Detailed protocols for the attachment of the DMBAH linker to a solid support are not extensively reported. However, a general approach involves the activation of the carboxylic acid of the DMBAH linker using standard coupling reagents followed by reaction with an amino-functionalized resin (e.g., aminomethyl polystyrene).

Protocol 1.4: Cleavage of the DMBAH Linker and Release of Product

The cleavage of the DMBAH linker is a two-step process.[1][3]

Step 1: DMB Group Removal (Activation)

  • Swell the resin-bound substrate in DCM.

  • Treat the resin with a solution of 10% trifluoroacetic acid (TFA) in DCM (v/v) for 30 minutes at room temperature.[1]

  • Filter the resin and wash thoroughly with DCM and a neutralizing agent (e.g., 10% DIPEA in DMF), followed by further washes with DMF and DCM.

Step 2: Oxidative Cleavage

  • Suspend the deprotected resin in a solution of copper(II) acetate (2.0 eq) in a suitable nucleophilic solvent (e.g., methanol for the synthesis of methyl esters).

  • Stir the mixture at room temperature for 1-3 hours.[3]

  • Filter the resin and collect the filtrate containing the cleaved product.

  • Wash the resin with the nucleophilic solvent and combine the filtrates.

  • Concentrate the filtrate and purify the product as required.

Application: Solid-Phase Synthesis of Ketopiperazines

The DMBAH linker has been successfully employed in the solid-phase synthesis of ketopiperazines, demonstrating its utility in generating libraries of heterocyclic compounds.[1][2]

Data Presentation

CompoundOverall Yield (%)Purity (%)Reference
Ketopiperazine Derivative 165>95[1]
Ketopiperazine Derivative 272>95[1]
Ketopiperazine Derivative 358>90[1]

Note: The yields and purities are representative and can vary depending on the specific substrates and reaction conditions.

Diagrams

DMBAH_Workflow cluster_synthesis DMBAH Linker Synthesis cluster_spos Solid-Phase Synthesis cluster_cleavage Cleavage 4-Aminobenzoic_Acid 4-Aminobenzoic Acid Reductive_Amination Reductive Amination (2,4-Dimethoxybenzaldehyde) 4-Aminobenzoic_Acid->Reductive_Amination Intermediate_1 4-(2,4-Dimethoxybenzylamino) benzoic acid Reductive_Amination->Intermediate_1 Nitrosation_Reduction_Acetylation Nitrosation, Reduction, Acetylation Intermediate_1->Nitrosation_Reduction_Acetylation DMBAH_Linker DMBAH Linker Nitrosation_Reduction_Acetylation->DMBAH_Linker Coupling Linker Attachment DMBAH_Linker->Coupling Resin Amino-functionalized Resin Resin->Coupling Resin_Linker Resin-DMBAH Coupling->Resin_Linker SPOS_Steps Solid-Phase Synthesis Steps Resin_Linker->SPOS_Steps Resin_Product Resin-Bound Product SPOS_Steps->Resin_Product Activation Activation (10% TFA in DCM) Resin_Product->Activation Activated_Resin Activated Resin-Product Activation->Activated_Resin Oxidative_Cleavage Oxidative Cleavage (Cu(OAc)₂, Nucleophile) Activated_Resin->Oxidative_Cleavage Product Cleaved Product Oxidative_Cleavage->Product

Caption: Workflow for the synthesis and application of the DMBAH safety-catch linker.

2,4-Dimethoxybenzyl (DMB) as a Backbone Amide Protecting Group

In SPPS, the synthesis of "difficult" sequences, such as those that are long, hydrophobic, or prone to aggregation, can be challenging, often leading to low yields and purity. The DMB group, when used as a temporary backbone amide protecting group, can significantly improve the efficiency of such syntheses.[4] By disrupting inter-chain hydrogen bonding, the DMB group enhances the solvation of the growing peptide chain, leading to improved coupling and deprotection kinetics.

Key Applications and Advantages:
  • Prevention of Aggregation: Highly effective in preventing on-resin aggregation, particularly in hydrophobic or long peptide sequences.

  • Suppression of Aspartimide Formation: Sterically hinders the nucleophilic attack of the backbone nitrogen on the side chain of aspartic acid, a common side reaction in Asp-Gly sequences. The use of Fmoc-Asp(OtBu)-(Dmb)Gly-OH dipeptides is a standard method to address this issue.[4]

  • Improved Synthetic Outcomes: Leads to higher crude peptide purity and overall yield.

Experimental Protocols

Protocol 2.1: General Synthesis of Fmoc-Aaa-(Dmb)Gly-OH Dipeptides

This protocol provides a general method for the synthesis of DMB-protected dipeptides.

Materials:

  • 2,4-Dimethoxybenzaldehyde

  • Glycine ethyl ester hydrochloride

  • Triethylamine (TEA)

  • Sodium triacetoxyborohydride

  • Dichloroethane (DCE)

  • Dioxane

  • 1M Sodium hydroxide (NaOH)

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Fmoc-Aaa-OH (desired N-protected amino acid)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide)

Procedure: Step 1: Synthesis of Ethyl 2-((2,4-dimethoxybenzyl)amino)acetate

  • Dissolve 2,4-dimethoxybenzaldehyde (1.0 eq) and glycine ethyl ester hydrochloride (1.5 eq) in DCE.

  • Add TEA (3.0 eq) and stir the mixture.

  • Add sodium triacetoxyborohydride (2.0 eq) portion-wise and stir the reaction at room temperature overnight.

  • Quench the reaction with saturated sodium bicarbonate solution and extract the product with dichloromethane.

  • Purify the product by column chromatography.

Step 2: Saponification

  • Dissolve the product from Step 1 in a mixture of dioxane and 1M NaOH.

  • Stir at room temperature for 1-2 hours until hydrolysis is complete (monitored by TLC).

  • Acidify the mixture and extract the free acid.

Step 3: Fmoc Protection

  • Dissolve the product from Step 2 in a mixture of dioxane and saturated sodium bicarbonate.

  • Add Fmoc-OSu (1.05 eq) dropwise and stir overnight.[4]

  • Remove the dioxane under reduced pressure, dilute with water, and wash with ether.

  • Acidify the aqueous layer and extract the product with ethyl acetate.

Step 4: Coupling of the Second Amino Acid

  • Couple the desired Fmoc-Aaa-OH to the product of Step 3 using standard peptide coupling reagents (e.g., HBTU/DIPEA in DMF) to yield the final Fmoc-Aaa-(Dmb)Gly-OH dipeptide.[4]

Protocol 2.2: Incorporation of Fmoc-Aaa-(Dmb)Gly-OH into SPPS

This protocol details the manual coupling of a DMB-protected dipeptide onto a resin-bound peptide chain.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-Aaa-(Dmb)Gly-OH

  • HBTU

  • HOBt (Hydroxybenzotriazole)

  • DIPEA

  • DMF

  • DCM

  • 20% Piperidine in DMF

Procedure:

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).[4]

  • Activation of DMB-Dipeptide: In a separate vessel, dissolve Fmoc-Aaa-(Dmb)Gly-OH (1.5-2.0 eq), HBTU (1.5-2.0 eq), and HOBt (1.5-2.0 eq) in DMF. Add DIPEA (3.0-4.0 eq) and allow the mixture to pre-activate for 2-5 minutes.[4]

  • Coupling: Add the activated dipeptide solution to the resin. Agitate the mixture for 2-4 hours at room temperature.[4]

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Confirmation of Coupling: Perform a Kaiser test to confirm the absence of free primary amines. A negative result (yellow beads) indicates successful coupling.

Protocol 2.3: Final Cleavage and Deprotection

The DMB group is acid-labile and is cleaved simultaneously with most common acid-labile side-chain protecting groups and the resin linker during the final TFA cleavage step.

Materials:

  • Peptide-resin

  • Cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5)

Procedure:

  • Wash the peptide-resin with DCM and dry under vacuum.

  • Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

  • Dry the crude peptide under vacuum.

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

Table 1: Improvement of Crude Peptide Purity in a "Difficult" Sequence

Synthesis MethodCrude Purity (%)Overall Yield (%)Reference
Standard Fmoc-SPPS4025
With Fmoc-Ala-(Dmb)Gly-OH7565

Table 2: Prevention of Aspartimide Formation

Peptide SequenceSynthesis MethodCrude Purity (%)Aspartimide Formation (%)Reference
H-Val-Asp-Gly-Ala-Val-NH₂Standard Fmoc-SPPS45~50
H-Val-Asp-Gly-Ala-Val-NH₂With Fmoc-Asp(OtBu)-(Dmb)Gly-OH91<1

Diagrams

DMB_SPPS_Workflow Start Start SPPS Difficult_Sequence Encounter 'Difficult' Sequence (e.g., Hydrophobic, Asp-Gly) Start->Difficult_Sequence Standard_Coupling Standard Amino Acid Coupling Difficult_Sequence->Standard_Coupling No Incorporate_DMB Incorporate Fmoc-Aaa-(Dmb)Gly-OH Dipeptide Difficult_Sequence->Incorporate_DMB Yes Continue_SPPS Continue SPPS Standard_Coupling->Continue_SPPS Low_Purity_Peptide Low Purity Peptide with Byproducts Standard_Coupling->Low_Purity_Peptide Incorporate_DMB->Continue_SPPS Final_Cleavage Final Cleavage (TFA-based) Continue_SPPS->Final_Cleavage Purification RP-HPLC Purification Final_Cleavage->Purification High_Purity_Peptide High Purity Peptide Purification->High_Purity_Peptide

Caption: Logical workflow for utilizing DMB backbone protection in SPPS.

Aspartimide_Prevention cluster_no_dmb Without DMB Protection cluster_with_dmb With DMB Protection Asp_Gly Asp-Gly Sequence Backbone N-H Piperidine Piperidine (Fmoc Deprotection) Asp_Gly:N->Piperidine Aspartimide Aspartimide Formation Cyclic Intermediate Piperidine->Aspartimide:N Byproducts Mixture of α- and β-peptides Aspartimide->Byproducts DMB_Asp_Gly Asp-(Dmb)Gly Sequence Backbone N-DMB Piperidine2 Piperidine (Fmoc Deprotection) DMB_Asp_Gly:N->Piperidine2 No_Reaction Steric Hindrance Prevents Cyclization Piperidine2->No_Reaction Desired_Peptide Desired Linear Peptide No_Reaction->Desired_Peptide

Caption: Prevention of aspartimide formation using DMB backbone protection.

References

Catalytic Reactions Involving Methyl 2,4-dimethoxybenzoate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for key catalytic reactions involving Methyl 2,4-dimethoxybenzoate. The information is intended to guide researchers in the synthesis and modification of this versatile chemical intermediate.

Catalytic Demethylation of Aryl Methyl Ethers

The selective cleavage of methoxy groups on an aromatic ring is a crucial transformation in the synthesis of polyphenolic compounds. Lewis acids are commonly employed as catalysts for this reaction.

Application Notes

Regioselective demethylation of multi-methoxylated benzoic acid esters can be achieved using Lewis acids such as aluminum chloride (AlCl₃) or aluminum bromide (AlBr₃). The choice of solvent and reaction temperature is critical to control the selectivity and yield of the desired hydroxylated product. Dichloromethane and acetonitrile are common solvents for these reactions. The reaction proceeds via the formation of an aluminum-ether complex, followed by nucleophilic attack to cleave the methyl C-O bond.

Experimental Protocol: Regioselective Demethylation

This protocol is adapted from a procedure for a similar trimethoxy benzoate derivative and is expected to be applicable for the selective demethylation of this compound.[1]

Materials:

  • This compound

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dry Dichloromethane (CH₂Cl₂)

  • 5% Hydrochloric Acid (HCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Hexane

  • Chloroform

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for extraction and chromatography

Procedure:

  • In a 25 mL round-bottom flask, dissolve 100 mg of this compound in 10 mL of dry dichloromethane.

  • To this solution, add 1.0 g of anhydrous aluminum chloride.

  • Stir the reaction mixture at room temperature (25 °C) for 30 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, add 5% dilute HCl to the reaction mixture and stir for 5 minutes to quench the reaction.

  • Transfer the mixture to a separatory funnel and wash the organic layer with water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Distill off the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-chloroform solvent system to yield the demethylated product.

Quantitative Data

The following table presents data from the regioselective demethylation of a similar substrate, 2-naphthyl, 3',4',5'-trimethoxy benzoate, which can serve as a reference for optimizing the demethylation of this compound.[1]

EntryLewis AcidSolventReaction Time (min)Yield (%)
1AlCl₃Dichloromethane3074.6
2AlCl₃Acetonitrile5034.0
3AlBr₃Dichloromethane5034.0

Diagram of Demethylation Workflow

G cluster_0 Reaction Setup cluster_1 Work-up cluster_2 Purification dissolve Dissolve this compound in dry Dichloromethane add_catalyst Add Anhydrous Aluminum Chloride dissolve->add_catalyst stir Stir at 25°C for 30 min add_catalyst->stir quench Quench with 5% HCl stir->quench extract Extract with Water quench->extract dry Dry organic layer (Na2SO4) extract->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography (Silica gel, Hexane/Chloroform) concentrate->chromatography product Isolated Demethylated Product chromatography->product

Caption: Experimental workflow for the catalytic demethylation of this compound.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Application Notes

This reaction typically employs a palladium catalyst, a phosphine ligand, and a base. The choice of catalyst, ligand, solvent, and base is crucial for achieving high yields and preventing side reactions. The reaction is widely used in drug discovery and development due to its tolerance of a wide range of functional groups.

General Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • Aryl halide derivative of this compound (e.g., Methyl 5-bromo-2,4-dimethoxybenzoate)

  • Aryl boronic acid

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)

  • Ligand (if required, e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Solvent (e.g., Toluene, Dioxane, DMF, with water)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add the aryl halide (1.0 equiv.), aryl boronic acid (1.2-1.5 equiv.), palladium catalyst (1-5 mol%), and ligand (if necessary).

  • Add the base (2.0-3.0 equiv.) and the solvent system.

  • Degas the mixture by bubbling with an inert gas for 15-30 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data

The following table provides representative conditions for Suzuki-Miyaura couplings of various aryl bromides, which can be used as a starting point for optimization.

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
Pd(PPh₃)₄ (3)-K₂CO₃Toluene/H₂O10085-95
Pd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane/H₂O10090-98
Pd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃Toluene11088-96

Diagram of Suzuki-Miyaura Catalytic Cycle

G Pd(0) Pd(0) Pd(II)-R-X R-Pd(II)-X Pd(0)->Pd(II)-R-X Oxidative Addition (R-X) R-Pd(II)-Ar R-Pd(II)-Ar' Pd(II)-R-X->R-Pd(II)-Ar Transmetalation (Ar'B(OH)2, Base) R-Pd(II)-Ar->Pd(0) Reductive Elimination R-Ar' R-Ar' R-Pd(II)-Ar->R-Ar' G cluster_0 Reaction Setup cluster_1 Hydrogenation cluster_2 Work-up & Isolation dissolve Dissolve Substrate in Solvent add_catalyst Add Catalyst (e.g., Pt/C) dissolve->add_catalyst setup_reactor Seal and Purge Reactor add_catalyst->setup_reactor pressurize Pressurize with H2 setup_reactor->pressurize heat_stir Heat and Stir pressurize->heat_stir monitor Monitor H2 Uptake heat_stir->monitor cool_vent Cool and Vent monitor->cool_vent filter Filter Catalyst cool_vent->filter concentrate Concentrate Filtrate filter->concentrate product Isolated Product concentrate->product

References

Application Note and Protocol: Scale-Up Synthesis of Methyl 2,4-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 2,4-dimethoxybenzoate is a valuable chemical intermediate in the synthesis of various pharmaceutical compounds and other fine chemicals. Its structural motif is present in molecules with a range of biological activities. As demand for these downstream products grows, the need for robust and scalable methods for the synthesis of this key intermediate becomes increasingly critical. This application note provides a detailed protocol for the scale-up synthesis of this compound from 2,4-dimethoxybenzoic acid via Fischer-Speier esterification. This method is chosen for its reliability, use of cost-effective reagents, and established scalability.

Reaction Scheme

The synthesis proceeds via the acid-catalyzed esterification of 2,4-dimethoxybenzoic acid with methanol.

Reaction Scheme

Caption: Fischer-Speier esterification of 2,4-dimethoxybenzoic acid to this compound.

Data Presentation

The following table summarizes the key quantitative parameters for a representative scale-up synthesis of this compound.

ParameterValueUnitNotes
Reactants
2,4-Dimethoxybenzoic Acid1.0kgStarting material
Methanol4.0LReactant and solvent
Concentrated Sulfuric Acid100mLCatalyst
Reaction Conditions
Reaction Temperature65°CReflux temperature of methanol
Reaction Time12 - 18hoursMonitored by TLC or HPLC
Work-up & Purification
Sodium Bicarbonate (sat. aq.)~5LFor neutralization
Ethyl Acetate6LFor extraction
Brine (sat. aq. NaCl)2LFor washing
Anhydrous Sodium Sulfate500gFor drying
Product Yield & Properties
Theoretical Yield1.077kg
Typical Actual Yield0.97 - 1.02kg90-95% yield
Purity (by GC/HPLC)>98%After purification
Molecular Weight196.20 g/mol [1]
AppearanceColorless to pale yellow liquid-[2]
Boiling Point294-296°C[1]
Density1.194g/mL at 25°C[1]

Experimental Protocols

This protocol details the scale-up synthesis of this compound from 2,4-dimethoxybenzoic acid.

Materials and Equipment:

  • 10 L glass reactor with overhead stirrer, reflux condenser, dropping funnel, and temperature probe

  • Heating mantle

  • Large separatory funnel (20 L)

  • Rotary evaporator with a large-capacity flask

  • Vacuum distillation setup

  • 2,4-Dimethoxybenzoic acid (CAS 91-52-1)[3]

  • Methanol (anhydrous)

  • Sulfuric acid (98%)

  • Sodium bicarbonate

  • Ethyl acetate

  • Sodium chloride

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

  • Personal Protective Equipment (PPE): safety goggles, lab coat, gloves

Procedure:

  • Reactor Setup:

    • Ensure the 10 L reactor is clean, dry, and equipped with an overhead stirrer, reflux condenser, and temperature probe.

    • Charge the reactor with 1.0 kg of 2,4-dimethoxybenzoic acid.

  • Reagent Addition:

    • Add 4.0 L of anhydrous methanol to the reactor. Stir the mixture until the 2,4-dimethoxybenzoic acid is fully dissolved.

    • Slowly add 100 mL of concentrated sulfuric acid to the stirring solution via a dropping funnel over 20-30 minutes. An exotherm may be observed; maintain the temperature below 40°C during the addition.

  • Esterification Reaction:

    • Heat the reaction mixture to reflux (approximately 65°C) and maintain for 12-18 hours.[4]

    • Monitor the reaction progress periodically by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up and Neutralization:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a larger vessel and slowly add a saturated aqueous solution of sodium bicarbonate with vigorous stirring to neutralize the sulfuric acid catalyst. Continue addition until the effervescence ceases and the pH is neutral (pH ~7-8).

    • Reduce the volume of the mixture by approximately half using a rotary evaporator to remove the excess methanol.

  • Extraction:

    • Transfer the resulting aqueous slurry to a 20 L separatory funnel.

    • Extract the product with ethyl acetate (3 x 2 L).

    • Combine the organic layers and wash with brine (2 x 1 L).

  • Drying and Solvent Removal:

    • Dry the combined organic layer over anhydrous sodium sulfate (500 g).

    • Filter off the drying agent and wash the filter cake with a small amount of ethyl acetate.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification:

    • The crude product can be purified by vacuum distillation to obtain this compound with a purity of >98%. The boiling point is 294-296 °C at atmospheric pressure, so the distillation should be performed under a high vacuum.[1]

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the scale-up synthesis process.

G Workflow for Scale-Up Synthesis of this compound cluster_prep Reaction Setup cluster_reaction Esterification cluster_workup Work-up & Isolation cluster_purification Purification start Charge Reactor with 2,4-Dimethoxybenzoic Acid add_methanol Add Methanol start->add_methanol add_catalyst Add Conc. H2SO4 add_methanol->add_catalyst reflux Heat to Reflux (65°C) 12-18 hours add_catalyst->reflux Start Heating monitor Monitor by TLC/HPLC reflux->monitor cool Cool to Room Temp monitor->cool Reaction Complete neutralize Neutralize with NaHCO3 cool->neutralize remove_methanol Remove Excess Methanol neutralize->remove_methanol extract Extract with Ethyl Acetate remove_methanol->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate distill Vacuum Distillation concentrate->distill Crude Product product Pure Methyl 2,4-dimethoxybenzoate distill->product

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2,4-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Methyl 2,4-dimethoxybenzoate synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and cost-effective method for synthesizing this compound is the Fischer-Speier esterification of 2,4-dimethoxybenzoic acid with methanol, using a strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[1][2][3][4] This reaction is typically performed under reflux conditions.[3][5]

Q2: Why is the yield of my this compound synthesis consistently low?

A2: Low yields in Fischer esterification are often due to the reversible nature of the reaction.[1][6][7] The formation of water as a byproduct can shift the equilibrium back towards the reactants, limiting the formation of the desired ester.[1][7] Other contributing factors can include the presence of water in the reactants or solvent, insufficient catalyst, suboptimal reaction temperature, and loss of product during the work-up and purification steps.[1][6]

Q3: How can I drive the reaction equilibrium towards the product to improve the yield?

A3: To improve the yield, it's crucial to apply Le Chatelier's principle.[1][7] This can be achieved by:

  • Using a large excess of methanol: This shifts the equilibrium to favor the formation of the ester.[1][7] Methanol can often serve as the reaction solvent as well.[1][3]

  • Removing water as it is formed: This can be accomplished by using a Dean-Stark apparatus for azeotropic removal of water or by adding a dehydrating agent like molecular sieves to the reaction mixture.[1][2]

Q4: What are some potential side reactions in this synthesis?

A4: While specific side reactions for this compound synthesis are not extensively documented in the provided search results, general side reactions in Fischer esterification at high temperatures can include dehydration of the alcohol (if applicable) and ether formation from the alcohol. For substrates with other functional groups, those may also react under the acidic conditions.

Q5: Are there alternative methods to the traditional Fischer esterification?

A5: Yes, alternative methods exist. One notable example is the use of dicyclohexylcarbodiimide (DCC) as a catalyst. This method can be performed under milder conditions (e.g., below 45°C) and may result in a higher product yield.[8] Another approach involves methylation using dimethyl sulfate in the presence of a base.[5][9]

Troubleshooting Guide

Problem 1: Low or No Product Yield
Possible Cause Recommended Solution
Reversible Reaction Equilibrium The Fischer esterification is an equilibrium-limited reaction. To shift the equilibrium toward the product, use a significant excess of methanol, which serves as both a reactant and the solvent.[1][10] Consider removing water as it forms using a Dean-Stark apparatus.[1][3]
Presence of Water Water, a byproduct of the esterification, can reverse the reaction.[1][10] Ensure the use of anhydrous methanol and thoroughly dried glassware to minimize water content.[10]
Inactive or Insufficient Catalyst The acid catalyst (e.g., H₂SO₄, TsOH) may be old or degraded. Use a fresh batch of high-purity catalyst.[10] Ensure an adequate catalytic amount is used.[1]
Suboptimal Reaction Temperature If the temperature is too low, the reaction will be slow. If it's too high, it can lead to side reactions.[1] The reaction is typically conducted at the reflux temperature of the alcohol.[3] For methanol, this is around 65°C.[10]
Incomplete Reaction Monitor the reaction progress periodically using Thin-Layer Chromatography (TLC).[1][10] If the starting material persists, consider extending the reflux time.[10]
Product Loss During Work-up Significant amounts of the product can be lost during extraction and purification.[1][6] Ensure proper phase separation and minimize transfers between glassware.[6] During neutralization with sodium bicarbonate, perform the washes carefully to avoid emulsions and loss of the organic layer.[3]
Problem 2: Difficulty in Product Isolation and Purification
Possible Cause Recommended Solution
Product is soluble in the aqueous layer While this compound is expected to be in the organic phase, ensure the aqueous phase is thoroughly extracted with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) multiple times to recover all the product.[3]
Emulsion formation during extraction Emulsions can form during the neutralization step with sodium bicarbonate. To break emulsions, you can add brine (saturated NaCl solution) or let the mixture stand for a longer period.
Co-distillation of product with solvent If removing the solvent under reduced pressure, be mindful of the product's volatility. Use a suitable temperature and pressure to avoid significant loss of the ester.
Impure product after purification If recrystallization yields an impure product, ensure the correct solvent system is being used. If using column chromatography, optimize the eluent system to achieve better separation of the product from impurities.

Experimental Protocols

Key Experiment: Fischer-Speier Esterification of 2,4-Dimethoxybenzoic Acid

This protocol is a generalized procedure based on typical Fischer esterification methods.

Materials:

  • 2,4-Dimethoxybenzoic Acid

  • Anhydrous Methanol

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,4-dimethoxybenzoic acid (1 equivalent) in a large excess of anhydrous methanol (e.g., 10-20 times the volume of the acid).[5][10]

  • Catalyst Addition: While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the solution.[5]

  • Reaction: Heat the reaction mixture to reflux (approximately 65°C for methanol) and maintain this temperature.[10] Monitor the reaction's progress by thin-layer chromatography (TLC).[1][10] Reaction times can vary from 1 to 10 hours.[2]

  • Work-up:

    • Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.[1]

    • Remove the excess methanol under reduced pressure using a rotary evaporator.[10]

    • Dissolve the residue in an organic solvent like diethyl ether or ethyl acetate.[1][3]

    • Transfer the solution to a separatory funnel and wash sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst and remove unreacted carboxylic acid), and finally with brine.[1][3][5]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.[1][3] Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude this compound.[1][3]

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain the pure ester.[5]

Visualizations

Fischer_Esterification_Mechanism RCOOH 2,4-Dimethoxybenzoic Acid Protonated_Acid Protonated Carboxylic Acid RCOOH->Protonated_Acid Protonation H_plus H+ H_plus->Protonated_Acid Protonated_Acid->RCOOH Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate Nucleophilic Attack ROH Methanol ROH->Tetrahedral_Intermediate Tetrahedral_Intermediate->Protonated_Acid Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Proton_Transfer->Tetrahedral_Intermediate Oxonium_Ion Oxonium Ion Proton_Transfer->Oxonium_Ion Oxonium_Ion->Proton_Transfer Water_Loss Loss of Water Oxonium_Ion->Water_Loss Water_Loss->Oxonium_Ion Protonated_Ester Protonated Ester Water_Loss->Protonated_Ester H2O Water Water_Loss->H2O Protonated_Ester->H_plus Protonated_Ester->Water_Loss Ester This compound Protonated_Ester->Ester Deprotonation Ester->Protonated_Ester

Caption: Mechanism of Fischer-Speier Esterification.

Troubleshooting_Workflow Start Low Yield of Methyl 2,4-dimethoxybenzoate Check_Reagents Check Reagents: - Anhydrous Methanol? - Fresh Catalyst? Start->Check_Reagents Check_Conditions Check Reaction Conditions: - Excess Methanol? - Correct Reflux Temp? - Adequate Reaction Time? Start->Check_Conditions Check_Workup Check Work-up Procedure: - Proper Neutralization? - Thorough Extraction? - Emulsion Formation? Start->Check_Workup Water_Present Water Present? Check_Reagents->Water_Present Incomplete_Reaction Incomplete Reaction? Check_Conditions->Incomplete_Reaction Product_Loss Product Loss? Check_Workup->Product_Loss Incomplete_Reaction->Check_Workup No Solution1 Increase Reflux Time Monitor by TLC Incomplete_Reaction->Solution1 Yes Water_Present->Check_Conditions No Solution2 Use Anhydrous Reagents Dry Glassware Add Molecular Sieves Water_Present->Solution2 Yes Solution3 Careful Extraction Use Brine to Break Emulsions Product_Loss->Solution3 Yes End Improved Yield Product_Loss->End No Solution1->End Solution2->End Solution3->End

Caption: Troubleshooting workflow for low yield.

References

minimizing byproduct formation in Methyl 2,4-dimethoxybenzoate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2,4-dimethoxybenzoate. Our goal is to help you minimize byproduct formation and optimize your reaction outcomes.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, focusing on minimizing byproduct formation.

Issue 1: Low Yield of this compound

A common challenge in the synthesis of this compound is a lower than expected yield. This is often due to the reversible nature of the Fischer esterification reaction or incomplete reaction.

Potential CauseRecommended SolutionExpected Outcome
Equilibrium Limitation The Fischer esterification is an equilibrium-controlled process. To drive the reaction towards the product, use a large excess of methanol.[1][2][3][4] Alternatively, remove water as it forms using a Dean-Stark apparatus if a solvent other than methanol is used.[1][3]Increased conversion of the carboxylic acid to the ester, leading to a higher yield.
Insufficient Reaction Time or Temperature Ensure the reaction is allowed to proceed for a sufficient duration at an appropriate temperature. Typical reaction times for Fischer esterification can range from 1 to 10 hours at temperatures between 60-110°C.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC).Drives the reaction to completion, maximizing the product yield.
Inadequate Catalyst The use of a strong acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid, is crucial for protonating the carboxylic acid and facilitating nucleophilic attack by methanol.[1][2] Ensure the catalyst is not old or deactivated.Enhanced reaction rate and improved yield.
Product Hydrolysis during Workup During the aqueous workup, the ester product can be hydrolyzed back to the carboxylic acid, especially if the conditions are not carefully controlled. Neutralize the acid catalyst with a mild base like sodium bicarbonate solution.[5]Minimizes the loss of product due to hydrolysis, thereby preserving the yield.
Issue 2: Presence of Unreacted 2,4-dimethoxybenzoic Acid

Residual starting material is a frequent impurity in the final product, which can complicate purification.

Potential CauseRecommended SolutionExpected Outcome
Incomplete Reaction As with low yield, ensure the reaction has gone to completion by allowing for adequate reaction time and temperature, and using a sufficient amount of catalyst. The use of excess methanol will also help to consume the starting carboxylic acid.[1][2]Complete or near-complete conversion of the starting material to the desired ester.
Poor Solubility of Starting Material 2,4-dimethoxybenzoic acid may have limited solubility in methanol at lower temperatures. Ensure the reaction mixture is heated sufficiently to dissolve the starting material and allow for efficient reaction.A homogeneous reaction mixture that allows for a complete reaction.
Premature Precipitation If the reaction mixture is cooled too quickly during workup before the product is fully extracted, the unreacted starting material may precipitate along with the product.Proper workup procedure will ensure separation of the unreacted acid from the ester.
Issue 3: Formation of Colored Impurities

The presence of colored byproducts can indicate decomposition or side reactions.

Potential CauseRecommended SolutionExpected Outcome
Reaction Temperature Too High Excessive heat can lead to the decomposition of the starting material or product, resulting in colored impurities. Maintain the reaction at the reflux temperature of methanol without excessive heating.A cleaner reaction profile with fewer colored byproducts.
Oxidation of Phenolic Impurities If the 2,4-dimethoxybenzoic acid starting material contains phenolic impurities (e.g., from incomplete methylation in its own synthesis), these can be oxidized to colored compounds.Use high-purity starting materials to avoid the formation of colored byproducts.
Acid-Catalyzed Side Reactions Strong acid catalysts at high temperatures can sometimes promote side reactions, such as sulfonation of the aromatic ring, which can lead to colored products.Use the minimum effective amount of catalyst and avoid unnecessarily high temperatures.

Frequently Asked Questions (FAQs)

Q1: What are the most likely byproducts in the synthesis of this compound via Fischer esterification?

A1: While specific byproducts for this exact synthesis are not extensively documented in the provided search results, based on the general mechanism of Fischer esterification and reactions of similar compounds, potential byproducts could include:

  • Unreacted 2,4-dimethoxybenzoic acid: Due to the equilibrium nature of the reaction.[1][2]

  • Dimethyl ether: Formed by the acid-catalyzed self-condensation of methanol, especially at higher temperatures.

  • Byproducts from impurities in the starting material: If the 2,4-dimethoxybenzoic acid is not pure, impurities will be carried through the reaction.

Q2: How can I effectively remove the unreacted 2,4-dimethoxybenzoic acid from my final product?

A2: Unreacted 2,4-dimethoxybenzoic acid can be removed by washing the crude product (dissolved in an organic solvent like ethyl acetate) with a mild aqueous base, such as a saturated solution of sodium bicarbonate (NaHCO₃).[5] The acidic starting material will be deprotonated to form a water-soluble carboxylate salt, which will partition into the aqueous layer, while the neutral ester product remains in the organic layer.

Q3: What is the recommended method for purifying the crude this compound?

A3: After the initial workup and removal of acidic impurities, the crude product can be further purified by the following methods:

  • Recrystallization: If the product is a solid at room temperature, recrystallization from a suitable solvent (e.g., methanol or ethanol) is an effective purification technique.

  • Column Chromatography: For high purity, column chromatography on silica gel using a non-polar eluent system (e.g., a mixture of hexane and ethyl acetate) is a reliable method.

Q4: Can I use a different esterification method to avoid the issues with Fischer esterification?

A4: Yes, other esterification methods can be employed, particularly if your substrate is sensitive to strong acidic conditions. The Steglich esterification is a milder alternative that uses dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).[3] This method is often performed at room temperature and avoids the use of strong acids and high temperatures. A patent for a similar compound, methyl 3,4-dimethoxybenzoate, describes a method using DCC at temperatures below 45°C.[6]

Experimental Protocols

Protocol 1: Fischer Esterification of 2,4-dimethoxybenzoic Acid

This protocol is a general procedure based on the principles of Fischer esterification.[1][2][5]

Materials:

  • 2,4-dimethoxybenzoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Organic solvent (e.g., Ethyl Acetate)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2,4-dimethoxybenzoic acid (1 equivalent) in an excess of anhydrous methanol (e.g., 10-20 equivalents).

  • Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirred solution.

  • Heat the reaction mixture to reflux and maintain this temperature for 2-6 hours. Monitor the progress of the reaction by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in an organic solvent such as ethyl acetate.

  • Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Fischer_Esterification_Workflow cluster_reaction Reaction cluster_workup Workup & Purification start 2,4-Dimethoxybenzoic Acid + Methanol catalyst H₂SO₄ (catalyst) reflux Reflux (2-6h) catalyst->reflux evaporation Remove Methanol reflux->evaporation extraction Dissolve in EtOAc evaporation->extraction washing Wash with NaHCO₃ & Brine extraction->washing drying Dry with MgSO₄ washing->drying purification Purify (Chromatography/Recrystallization) drying->purification product This compound purification->product

Caption: General workflow for the synthesis of this compound via Fischer esterification.

Troubleshooting_Byproduct_Formation cluster_synthesis This compound Synthesis cluster_issues Potential Issues cluster_causes Primary Causes cluster_solutions Solutions start Start: 2,4-dimethoxybenzoic Acid + Methanol reaction Fischer Esterification start->reaction low_yield Low Yield reaction->low_yield unreacted_sm Unreacted Starting Material reaction->unreacted_sm colored_impurities Colored Impurities reaction->colored_impurities equilibrium Reversible Equilibrium low_yield->equilibrium incomplete_rxn Incomplete Reaction low_yield->incomplete_rxn hydrolysis Product Hydrolysis low_yield->hydrolysis unreacted_sm->incomplete_rxn high_temp Excessive Temperature colored_impurities->high_temp impure_sm Impure Starting Material colored_impurities->impure_sm excess_alcohol Use Excess Methanol equilibrium->excess_alcohol remove_water Remove Water equilibrium->remove_water optimize_conditions Optimize Time/Temp incomplete_rxn->optimize_conditions control_temp Control Temperature high_temp->control_temp pure_sm Use Pure Reactants impure_sm->pure_sm mild_workup Mild Basic Wash hydrolysis->mild_workup

Caption: Troubleshooting logic for minimizing byproduct formation in this compound synthesis.

References

troubleshooting low conversion in 2,4-dimethoxybenzoic acid esterification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the esterification of 2,4-dimethoxybenzoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges and optimizing reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the esterification of 2,4-dimethoxybenzoic acid?

A1: The most common and straightforward method is the Fischer-Speier esterification. This reaction involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1][2] The alcohol often serves as the solvent to drive the equilibrium towards the ester product.[1][3]

Q2: Why is my conversion rate for the esterification of 2,4-dimethoxybenzoic acid consistently low?

A2: Low conversion in Fischer esterification is often due to the reversible nature of the reaction.[3][4][5] The reaction reaches an equilibrium that may not favor the product side under standard conditions. Several factors could be contributing to this, including insufficient catalyst, inadequate water removal, suboptimal reaction time or temperature, or potential steric hindrance from the methoxy groups.[6][7]

Q3: How can I improve the yield of my esterification reaction?

A3: To improve the yield, you need to shift the reaction equilibrium to the right. This can be achieved by:

  • Using a large excess of the alcohol: This is a common strategy to push the reaction forward according to Le Chatelier's principle.[3][4]

  • Removing water as it forms: This can be done by using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (like toluene), or by using a dehydrating agent.[3][5]

  • Increasing the reaction time or temperature: This can help the reaction reach equilibrium, but care must be taken to avoid side reactions.[6]

  • Using a more effective catalyst or increasing its concentration: Ensure the catalyst is active and used in an appropriate amount.[6]

Q4: Are there alternative methods to Fischer esterification for 2,4-dimethoxybenzoic acid?

A4: Yes, if Fischer esterification is not providing the desired results, especially with sensitive substrates, other methods can be employed. One such method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP).[8] This method is performed under milder, neutral conditions. Another alternative involves converting the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the alcohol.[8]

Troubleshooting Guide

Issue 1: Low or No Product Formation
Possible Cause Troubleshooting Step Rationale
Equilibrium not favoring product Increase the molar excess of the alcohol (can be used as the solvent).Shifts the equilibrium towards the formation of the ester and water.[3]
Water present in the reaction Use a Dean-Stark apparatus to remove water azeotropically. Ensure all glassware is dry and use anhydrous reagents.Water is a product of the reaction; its removal drives the equilibrium forward.[3][5]
Inactive or insufficient catalyst Use a fresh bottle of acid catalyst (e.g., concentrated H₂SO₄). Slightly increase the catalyst loading (e.g., from 1-2 mol% to 4-5 mol%).The catalyst protonates the carbonyl oxygen, making the carboxylic acid more electrophilic. Catalyst deactivation can halt the reaction.[2][6]
Low reaction temperature Ensure the reaction is heated to a sufficient reflux temperature for the alcohol being used.Esterification is a slow process and requires heat to proceed at a reasonable rate.[9]
Insufficient reaction time Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time if starting material is still present.The reaction may need more time to reach equilibrium or completion.[10]
Issue 2: Formation of Side Products
Possible Cause Troubleshooting Step Rationale
Decomposition at high temperatures If the reaction mixture darkens significantly, consider lowering the reflux temperature (if possible by changing the solvent/alcohol) or using a milder esterification method (e.g., Steglich).2,4-dimethoxybenzoic acid or the resulting ester may be sensitive to high temperatures in the presence of a strong acid.
Ether formation from alcohol This is more common with secondary and tertiary alcohols. Use a lower reaction temperature or a different esterification method not reliant on strong acid catalysis.Strong acid can catalyze the dehydration of alcohols to form ethers.[7]

Experimental Protocols

Protocol 1: Standard Fischer Esterification of 2,4-Dimethoxybenzoic Acid with Methanol

Materials:

  • 2,4-dimethoxybenzoic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate or diethyl ether

  • Round-bottom flask, reflux condenser, separatory funnel, standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 2,4-dimethoxybenzoic acid (1.0 eq) in a large excess of anhydrous methanol (e.g., 20-40 eq, which also acts as the solvent).[4]

  • Carefully and slowly add concentrated sulfuric acid (catalytic amount, e.g., 0.1-0.2 eq) to the stirring solution.[1]

  • Attach a reflux condenser and heat the mixture to reflux (approximately 65 °C for methanol) for 4-8 hours. Monitor the reaction progress by TLC.[1]

  • After the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate or diethyl ether.

  • Transfer the organic solution to a separatory funnel and wash sequentially with:

    • Water

    • Saturated aqueous sodium bicarbonate solution (to neutralize the acid catalyst). Be cautious as CO₂ evolution may cause pressure buildup.[1]

    • Brine.[1]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude methyl 2,4-dimethoxybenzoate.

  • The crude product can be further purified by recrystallization or column chromatography if necessary.

Data Summary

Table 1: Effect of Alcohol on Esterification Yield under Microwave Conditions
AlcoholProduct Yield (%)
ButanolHighest
PropanolIntermediate
EthanolIntermediate
MethanolIntermediate
Secondary AlcoholsLower
Tertiary AlcoholsLowest

Note: This table is a generalized summary based on findings for substituted benzoic acids, suggesting primary alcohols give the best yields.[6]

Visualizations

Troubleshooting_Workflow start Low Conversion of 2,4-Dimethoxybenzoic Acid Esterification check_equilibrium Is the reaction at equilibrium? start->check_equilibrium check_reagents Are reagents pure and anhydrous? start->check_reagents check_conditions Are reaction conditions optimal? start->check_conditions drive_equilibrium Action: Shift Equilibrium check_equilibrium->drive_equilibrium No improve_reagents Action: Improve Reagents/Catalyst check_reagents->improve_reagents No optimize_conditions Action: Optimize Conditions check_conditions->optimize_conditions No use_excess_alcohol Increase excess of alcohol drive_equilibrium->use_excess_alcohol remove_water Remove H2O (Dean-Stark) drive_equilibrium->remove_water reassess Re-evaluate Conversion use_excess_alcohol->reassess remove_water->reassess use_dry_reagents Use anhydrous alcohol and dry glassware improve_reagents->use_dry_reagents use_fresh_catalyst Use fresh acid catalyst improve_reagents->use_fresh_catalyst use_dry_reagents->reassess use_fresh_catalyst->reassess increase_time Increase reaction time optimize_conditions->increase_time increase_temp Ensure adequate reflux temperature optimize_conditions->increase_temp increase_time->reassess increase_temp->reassess consider_alternative Consider Alternative Methods (e.g., Steglich, Acid Chloride) reassess->consider_alternative Still low

Caption: Troubleshooting workflow for low conversion in esterification.

Fischer_Esterification_Pathway cluster_reactants Reactants cluster_intermediates Key Steps cluster_products Products Carboxylic_Acid 2,4-Dimethoxybenzoic Acid Protonation 1. Protonation of Carbonyl Alcohol Alcohol (R'-OH) Nucleophilic_Attack 2. Nucleophilic Attack by Alcohol Alcohol->Nucleophilic_Attack Catalyst Acid Catalyst (H+) Catalyst->Protonation Protonation->Nucleophilic_Attack Activates Carbonyl Proton_Transfer 3. Proton Transfer Nucleophilic_Attack->Proton_Transfer Water_Elimination 4. Elimination of Water Proton_Transfer->Water_Elimination Ester Ester Product Water_Elimination->Ester Water Water (H2O) Water_Elimination->Water Ester->Nucleophilic_Attack Reverse Reaction

Caption: Simplified pathway of Fischer-Speier esterification.

References

Technical Support Center: Purification of Crude Methyl 2,4-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude Methyl 2,4-dimethoxybenzoate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

Common impurities can include:

  • Unreacted Starting Materials: Such as 2,4-dimethoxybenzoic acid and the alcohol used for esterification (e.g., methanol).

  • Byproducts: Including incompletely methylated precursors if the synthesis starts from a dihydroxybenzoic acid.

  • Degradation Products: Phenolic compounds can oxidize, leading to colored impurities, especially if the reaction is performed at high temperatures or for extended periods.[1]

  • Residual Solvents and Reagents: Solvents used in the synthesis and any leftover reagents or catalysts.

Q2: Which purification techniques are most effective for this compound?

The two primary and most effective purification techniques are:

  • Column Chromatography: Highly effective for separating the desired product from impurities with different polarities. Silica gel is the most commonly used stationary phase.[1][2]

  • Recrystallization: A powerful technique for obtaining highly pure crystalline material, provided a suitable solvent or solvent system is identified.[1]

Q3: How do I choose between column chromatography and recrystallization?

  • Column chromatography is ideal for separating mixtures with multiple components or when impurities have polarities close to the product. It is also the preferred method for purifying oily or non-crystalline crude products.

  • Recrystallization is best suited for removing small amounts of impurities from a solid crude product. It is generally a faster and more economical method if a suitable solvent is found and the crude product is relatively pure.

Q4: How can I monitor the progress of the purification?

Thin-Layer Chromatography (TLC) is an essential tool for monitoring the purification process.[2] It allows for the rapid qualitative analysis of the crude mixture and the fractions collected during column chromatography. A common mobile phase for aromatic esters like this compound is a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate).[1][2] Spots can be visualized under UV light (254 nm).[2]

Troubleshooting Guides

Column Chromatography
IssuePossible Cause(s)Suggested Solution(s)
Product does not move from the origin (low Rf value) The mobile phase (eluent) is not polar enough.Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system).[2]
Product runs with the solvent front (high Rf value) The mobile phase is too polar.Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., increase the percentage of hexane).[2]
Poor separation of product and impurities (overlapping spots) - The solvent system is not optimal. - The column is overloaded.- Fine-tune the solvent ratio. A shallow gradient elution can improve separation. - Ensure the ratio of crude sample to silica gel is appropriate (typically 1:30 to 1:100 by weight).[1]
Streaking or tailing of spots - The compound may be acidic or basic. - The sample is interacting too strongly with the silica gel.- Add a small amount (0.1-1%) of a modifier to the eluent, such as acetic acid for acidic compounds or triethylamine for basic compounds.[3]
Cracks or channels in the silica gel bed - The column has run dry. - Improper packing.- Always keep the silica gel bed covered with the mobile phase.[3] - Ensure the column is packed uniformly as a slurry to avoid air bubbles.[3]
Recrystallization
IssuePossible Cause(s)Suggested Solution(s)
Product does not crystallize upon cooling - Too much solvent was used. - The solution is supersaturated but requires nucleation.- Evaporate some of the solvent to increase the concentration and cool again. - Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation. - Add a seed crystal of the pure compound.
Product "oils out" instead of crystallizing - The boiling point of the solvent is higher than the melting point of the solute. - The solution is cooling too quickly.- Use a lower-boiling point solvent or a different solvent system. - Allow the solution to cool to room temperature slowly before placing it in an ice bath.
Low recovery of purified product - Too much solvent was used. - Premature crystallization during hot filtration. - Washing crystals with a solvent in which the product is soluble.- Use the minimum amount of hot solvent necessary to dissolve the crude product. - Use a pre-heated funnel for hot filtration. - Wash the collected crystals with a small amount of cold recrystallization solvent or a cold solvent in which the product is poorly soluble.
Colored impurities remain in the crystals - The impurity co-crystallizes with the product.- Dissolve the crude product in a suitable solvent and treat with a small amount of activated carbon, then filter through celite before recrystallization.[1]

Experimental Protocols

Disclaimer: These are general protocols based on the purification of structurally similar aromatic esters and may require optimization for crude this compound.

Protocol 1: Column Chromatography

1. TLC Analysis and Solvent System Selection:

  • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution on a silica gel TLC plate.

  • Develop the plate in various ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3).

  • The ideal eluent system will provide a good separation of the product spot from impurity spots, with an Rf value for the product of approximately 0.2-0.4.[3]

2. Column Preparation (Slurry Method):

  • Place a small plug of cotton or glass wool at the bottom of a glass chromatography column.

  • Add a thin layer of sand.

  • In a beaker, make a slurry of silica gel in the initial, least polar eluent.

  • Pour the slurry into the column, gently tapping the column to ensure even packing and remove air bubbles.[3]

  • Add another thin layer of sand on top of the silica gel bed.

  • Drain the excess solvent until the solvent level is just above the top layer of sand.[3]

3. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the eluent or a volatile solvent like dichloromethane.

  • Carefully add the sample solution to the top of the column.

  • Allow the sample to absorb completely into the silica gel.

4. Elution and Fraction Collection:

  • Carefully add the mobile phase to the column.

  • Begin elution with the determined solvent system. If a gradient is needed, start with a lower polarity and gradually increase the polarity.[2]

  • Collect fractions in test tubes and monitor the composition of each fraction by TLC.

5. Product Isolation:

  • Combine the fractions that contain the pure product.

  • Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound.

Protocol 2: Recrystallization

1. Solvent Selection:

  • Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.

  • An ideal solvent will dissolve the compound when hot but not when cold.[2]

  • Potential solvents for aromatic esters include ethanol, methanol, toluene, or a mixed solvent system like ethanol/water.[1][4]

2. Dissolution:

  • Place the crude product in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring.

  • Continue adding small portions of the hot solvent until the solid just dissolves.

3. Hot Filtration (if necessary):

  • If insoluble impurities are present, perform a hot gravity filtration to remove them.

4. Crystallization:

  • Allow the hot, clear solution to cool slowly to room temperature.

  • Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

5. Isolation and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Quantitative Data Summary

The following data is based on typical values for aromatic esters and should be optimized for this compound.

Table 1: Column Chromatography Parameters

ParameterRecommended Value/System
Stationary Phase Silica Gel 60 (70-230 mesh)
Mobile Phase (Eluent) Hexane/Ethyl Acetate gradient (e.g., starting with 95:5 and gradually increasing to 70:30)[2]
Sample to Adsorbent Ratio 1:30 to 1:100 (w/w)[1]
TLC Rf of Pure Product ~0.2 - 0.4[3]

Table 2: Recrystallization Solvents

Solvent/SystemCompound Solubility Profile
Ethanol or Methanol Good solubility when hot, lower solubility when cold.
Toluene Suitable for less polar aromatic compounds.
Ethanol/Water A good mixed solvent system; dissolve in hot ethanol and add hot water dropwise until cloudy.
Hexane/Dichloromethane A potential mixed solvent system for non-polar to moderately polar compounds.[4]

Visualizations

experimental_workflow cluster_start Starting Material cluster_purification Purification cluster_analysis Analysis crude_product Crude Methyl 2,4-dimethoxybenzoate column_chrom Column Chromatography crude_product->column_chrom recrystallization Recrystallization crude_product->recrystallization tlc TLC Analysis column_chrom->tlc Fraction Monitoring pure_product Pure Product column_chrom->pure_product recrystallization->pure_product tlc->pure_product Confirm Purity

Caption: General workflow for the purification of crude this compound.

troubleshooting_logic cluster_column Column Chromatography cluster_recrystallization Recrystallization start Crude Product Purification cc_issue Issue with Separation? start->cc_issue recryst_issue No Crystals Forming? start->recryst_issue rf_check Check Rf Value cc_issue->rf_check Yes rf_high Rf too high? rf_check->rf_high rf_low Rf too low? rf_check->rf_low decrease_polarity Decrease Eluent Polarity rf_high->decrease_polarity Yes increase_polarity Increase Eluent Polarity rf_low->increase_polarity Yes check_solvent Too much solvent? recryst_issue->check_solvent Yes evaporate Evaporate some solvent check_solvent->evaporate Yes induce_cryst Induce Crystallization check_solvent->induce_cryst No

References

Technical Support Center: Purification of Methyl 2,4-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Methyl 2,4-dimethoxybenzoate.

Troubleshooting Guide

Encountering issues during the purification of this compound is common. This guide addresses specific problems, their potential causes, and recommended solutions to streamline your experimental workflow.

ProblemPotential Cause(s)Recommended Solution(s)
Low Recovery After Recrystallization - The chosen solvent is too good at room temperature. - Too much solvent was used during dissolution. - The cooling process was too rapid, leading to the formation of fine crystals that are difficult to filter. - Premature crystallization occurred during hot filtration.- Select a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures. - Use the minimum amount of hot solvent required to fully dissolve the crude product. - Allow the solution to cool slowly to room temperature before placing it in an ice bath. - Preheat the filtration apparatus (funnel and receiving flask) before filtering the hot solution.
Oily Product Instead of Crystals - The presence of impurities is depressing the melting point. - The compound may be supersaturated in the solvent.- Attempt purification by column chromatography to remove the impurities. - Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.
Poor Separation in Column Chromatography - The solvent system (eluent) is not optimal. - The column was not packed properly, leading to channeling. - The column was overloaded with the crude sample.- Optimize the solvent system using Thin-Layer Chromatography (TLC) first. A good starting point is a mixture of hexane and ethyl acetate. - Ensure the silica gel is packed uniformly without any air bubbles or cracks. - As a general rule, the amount of crude sample should be about 1-2% of the weight of the silica gel.
Product is Colored - Presence of colored impurities from the synthesis, possibly due to oxidation of phenolic precursors.- Treat a solution of the crude product with activated charcoal before the final purification step (recrystallization or filtration through a silica plug).
Presence of Starting Material (2,4-dimethoxybenzoic acid) in the Final Product - Incomplete esterification reaction.- If purification is unsuccessful, consider repeating the synthesis and ensuring the reaction goes to completion by extending the reaction time or using a more effective catalyst. - The acidic starting material can be removed by washing an organic solution of the crude product with a mild aqueous base like sodium bicarbonate solution.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

The most common impurities are typically unreacted starting materials, such as 2,4-dimethoxybenzoic acid, and byproducts from the synthesis. If the synthesis involves a Williamson ether synthesis to introduce the methoxy groups, potential byproducts could arise from incomplete methylation. Residual solvents from the reaction or workup are also common.

Q2: What is the best method to purify this compound?

Both recrystallization and column chromatography are effective methods. The choice depends on the nature and quantity of the impurities. Recrystallization is often simpler for removing small amounts of impurities if a suitable solvent is found. Column chromatography provides better separation for complex mixtures or when impurities have similar solubility to the product.

Q3: Which solvents are recommended for the recrystallization of this compound?

While specific data for this compound is not widely published, good starting points for solvent screening include single solvents like methanol or ethanol, or mixed solvent systems such as ethanol/water or toluene/hexane. The ideal solvent will dissolve the compound when hot but not at room temperature.

Q4: What is a good solvent system for column chromatography of this compound?

A common mobile phase for purifying moderately polar compounds like this compound on a silica gel column is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. The optimal ratio should be determined by preliminary TLC analysis. A typical starting point could be a 9:1 or 8:2 mixture of hexane:ethyl acetate, with the polarity gradually increased as needed.

Q5: How can I monitor the purification process?

Thin-Layer Chromatography (TLC) is an excellent technique for monitoring the progress of your purification. By spotting the crude mixture, the purified fractions, and a reference standard (if available) on a TLC plate, you can visualize the separation of impurities from the desired product. The spots can be visualized under UV light (254 nm).

Quantitative Data

The purity of commercially available this compound is typically high. The effectiveness of purification can be estimated from data on similar compounds.

Product/MethodPurity LevelTypical YieldNotes
Commercial this compound ≥98%N/APurity is often determined by Gas Chromatography (GC).
Column Chromatography of similar aromatic esters >95%80-95%Yield is highly dependent on the initial purity and the separation efficiency.
Recrystallization of similar aromatic esters >99%70-90%Yield can be lower than chromatography but often results in higher purity.

Experimental Protocols

Protocol 1: Recrystallization

This protocol provides a general procedure for the purification of this compound by recrystallization.

1. Solvent Selection:

  • Place a small amount of the crude product (20-30 mg) into a test tube.

  • Add a few drops of a test solvent and observe the solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.

  • Gently heat the mixture. A good solvent will dissolve the compound completely upon heating.

  • Allow the solution to cool to room temperature and then in an ice bath. A large amount of crystal formation indicates a suitable solvent.

  • Test solvents: methanol, ethanol, isopropanol, or a mixed solvent system like ethanol/water.

2. Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add the minimum amount of the chosen hot solvent to dissolve the solid completely.

  • If the solution is colored, add a small amount of activated charcoal and heat the mixture for a few minutes.

  • If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration into a clean, pre-warmed flask.

  • Allow the filtrate to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified crystals in a vacuum oven or desiccator.

Protocol 2: Column Chromatography

This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.

1. TLC Analysis:

  • Dissolve a small amount of the crude product in a suitable solvent (e.g., ethyl acetate).

  • Spot the solution on a silica gel TLC plate.

  • Develop the plate in a sealed chamber with a mixture of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3).

  • Visualize the plate under UV light to determine the solvent system that gives good separation with an Rf value for the product of approximately 0.3.

2. Column Packing:

  • Prepare a slurry of silica gel in the chosen eluent.

  • Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

  • Add a layer of sand on top of the silica gel.

3. Sample Loading:

  • Dissolve the crude product in a minimal amount of the eluent.

  • Carefully load the sample onto the top of the column.

4. Elution and Fraction Collection:

  • Begin eluting the column with the chosen solvent system.

  • Collect fractions in separate test tubes.

  • Monitor the composition of the fractions by TLC.

  • Combine the fractions containing the pure product.

5. Solvent Removal:

  • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow Purification Workflow for this compound cluster_start Start cluster_decision Method Selection cluster_recrystallization Recrystallization cluster_chromatography Column Chromatography cluster_end End Product crude_product Crude Methyl 2,4-dimethoxybenzoate decision Assess Impurity Profile (e.g., by TLC) crude_product->decision recrystallization_protocol Recrystallization Protocol decision->recrystallization_protocol Minor Impurities chromatography_protocol Column Chromatography Protocol decision->chromatography_protocol Complex Mixture pure_product Pure Methyl 2,4-dimethoxybenzoate recrystallization_protocol->pure_product chromatography_protocol->pure_product

Caption: General workflow for the purification of this compound.

troubleshooting_logic Troubleshooting Logic for Purification Issues cluster_problem Problem Type cluster_solutions Potential Solutions start Purification Issue Identified problem_type What is the nature of the issue? start->problem_type low_yield Low Yield problem_type->low_yield Yield poor_purity Poor Purity problem_type->poor_purity Purity oily_product Oily Product problem_type->oily_product Physical Form solution_yield Optimize Solvent Volume & Cooling Rate low_yield->solution_yield solution_purity Optimize TLC & Eluent for Chromatography poor_purity->solution_purity solution_oily Induce Crystallization or Switch Method oily_product->solution_oily

Caption: Logical diagram for troubleshooting common purification problems.

optimizing reaction temperature for Methyl 2,4-dimethoxybenzoate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Methyl 2,4-dimethoxybenzoate, with a particular focus on the critical parameter of reaction temperature.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and straightforward method for synthesizing this compound is through the Fischer-Speier esterification of 2,4-dimethoxybenzoic acid with methanol, using a strong acid catalyst such as sulfuric acid. This reaction is typically performed under reflux conditions.

Q2: Why is temperature a critical parameter in this synthesis?

A2: Temperature plays a crucial role in the esterification reaction. It influences the reaction rate, equilibrium position, and the formation of potential side products.[1] Inadequate temperature can lead to an incomplete reaction, while excessive heat can promote side reactions like dehydration or etherification of the alcohol, as well as potential decomposition of the starting material or product.[1][2]

Q3: What are the typical side products observed, and how does temperature affect their formation?

A3: At elevated temperatures, potential side products can include the formation of polymers through self-esterification if other reactive groups are present, or decomposition of the starting material or product.[1] While specific side products for this synthesis are not extensively documented, general principles suggest that higher temperatures can lead to decreased purity. Careful temperature control is essential to minimize these unwanted reactions.[2]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC).[1][3][4] By spotting the reaction mixture alongside the starting material (2,4-dimethoxybenzoic acid) on a TLC plate, the disappearance of the starting material and the appearance of the product spot can be tracked over time.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem 1: Low or No Product Yield
Possible Cause Recommended Solution
Suboptimal Reaction Temperature If the reaction is proceeding too slowly, the temperature may be too low. Gradually increase the temperature and monitor the reaction by TLC. Conversely, if the temperature is too high, it could lead to degradation. Ensure the reflux temperature is appropriate for methanol (approx. 65°C).[5]
Inactive Catalyst The acid catalyst (e.g., sulfuric acid) may be old or have absorbed moisture, reducing its activity. Use a fresh, concentrated acid catalyst.[1]
Presence of Water Fischer esterification is a reversible reaction, and the presence of water can shift the equilibrium back towards the reactants.[1] Ensure all glassware is thoroughly dried and use anhydrous methanol.
Insufficient Reaction Time The reaction may not have reached completion. Continue heating under reflux and monitor the reaction's progress using TLC until the starting material is consumed.[1][2]
Problem 2: Product is Impure or Contains Significant Side Products
Possible Cause Recommended Solution
Reaction Temperature is Too High Elevated temperatures can promote the formation of side products.[2] Maintain a gentle reflux and avoid excessively high heating mantle settings. For alternative methods, a lower temperature (e.g., below 45°C) might be optimal, though this can depend on the specific reagents used.[6]
Incorrect Stoichiometry An incorrect ratio of reactants can lead to unreacted starting materials or the formation of byproducts. Ensure the molar ratios of 2,4-dimethoxybenzoic acid, methanol, and catalyst are accurate.
Inadequate Work-up Procedure Improper neutralization or extraction during the work-up can leave acidic impurities or unreacted starting material in the final product. Ensure thorough washing with a sodium bicarbonate solution to remove all acidic components.[7]

Experimental Protocols

Protocol 1: Fischer-Speier Esterification of 2,4-dimethoxybenzoic acid

Materials:

  • 2,4-dimethoxybenzoic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid

  • Dichloromethane (for extraction)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 2,4-dimethoxybenzoic acid in an excess of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 65°C).

  • Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Reduce the volume of methanol using a rotary evaporator.

  • Transfer the residue to a separatory funnel containing water and extract the product with dichloromethane.[7]

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.[3]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by column chromatography or distillation.

Data Presentation

Table 1: Effect of Reaction Temperature on Synthesis of this compound (Illustrative)
Temperature (°C)Reaction Time (hours)Yield (%) (Illustrative)Purity (%) (Illustrative)Observations
4586098Slow reaction rate, but high purity.
65 (Reflux)39095Optimal balance of reaction rate and purity.
8028580Faster reaction, but noticeable increase in side products.

Note: This data is illustrative and based on general principles of esterification reactions. Optimal conditions should be determined experimentally.

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_monitoring Monitoring cluster_workup Work-up & Extraction cluster_purification Purification A 1. Dissolve 2,4-dimethoxybenzoic acid in anhydrous methanol B 2. Add concentrated H₂SO₄ A->B C 3. Heat to reflux (approx. 65°C) B->C D 4. Monitor by TLC C->D E 5. Cool and concentrate D->E F 6. Extract with CH₂Cl₂ E->F G 7. Wash with NaHCO₃ and brine F->G H 8. Dry and evaporate solvent G->H I 9. Purify by column chromatography or distillation H->I J This compound I->J

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield Start Low or No Product Yield Temp Is reaction temperature optimal? Start->Temp Catalyst Is catalyst active? Temp->Catalyst Yes AdjustTemp Adjust temperature and monitor by TLC Temp->AdjustTemp No Water Are reagents and glassware anhydrous? Catalyst->Water Yes FreshCatalyst Use fresh catalyst Catalyst->FreshCatalyst No Time Is reaction time sufficient? Water->Time Yes DryReagents Use anhydrous reagents and dry glassware Water->DryReagents No Time->AdjustTemp No IncreaseTime Increase reaction time and monitor by TLC

Caption: Troubleshooting flowchart for low yield in this compound synthesis.

References

Technical Support Center: Efficient Synthesis of Methyl 2,4-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to catalyst selection for the efficient synthesis of Methyl 2,4-dimethoxybenzoate. It includes troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format to address common experimental challenges.

Catalyst Performance Overview

The selection of an appropriate catalyst is crucial for maximizing the yield and purity of this compound. The following table summarizes the performance of common catalysts used in the esterification of 2,4-dimethoxybenzoic acid.

Catalyst SystemReagentsSolventReaction Temperature (°C)Reaction Time (h)Yield (%)
Sulfuric Acid (H₂SO₄) 2,4-dimethoxybenzoic acid, MethanolMethanolReflux (~65)4~87
p-Toluenesulfonic Acid (p-TSA) 2,4-dimethoxybenzoic acid, MethanolTolueneReflux (~110)4~78
DCC/DMAP 2,4-dimethoxybenzoic acid, Methanol, Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP)Dichloromethane (DCM)Room Temperature3High (Specific yield not reported, but generally high for this method)

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent and effective methods are the Fischer-Speier esterification and the Steglich esterification.[1]

  • Fischer-Speier Esterification: This is a classic acid-catalyzed esterification where 2,4-dimethoxybenzoic acid is reacted with methanol in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid.[1] The reaction is typically heated to reflux to drive the equilibrium towards the product.[1]

  • Steglich Esterification: This method utilizes a coupling agent, dicyclohexylcarbodiimide (DCC), and a catalyst, 4-dimethylaminopyridine (DMAP), to facilitate the esterification at room temperature.[2] It is a milder alternative to the Fischer esterification and is particularly useful for substrates that are sensitive to strong acids and high temperatures.[2]

Q2: Which acid catalyst is more effective for the Fischer esterification of 2,4-dimethoxybenzoic acid: sulfuric acid or p-toluenesulfonic acid?

A2: Both sulfuric acid and p-toluenesulfonic acid are effective catalysts for Fischer esterification.[1] Sulfuric acid is a strong, inexpensive, and widely used catalyst that can give high yields.[3] p-Toluenesulfonic acid is also a strong acid catalyst that is often considered easier to handle and can be used in non-polar solvents to facilitate water removal via a Dean-Stark apparatus.[4] The choice between the two may depend on the specific reaction conditions and available equipment.

Q3: When should I consider using the Steglich esterification (DCC/DMAP) method?

A3: The Steglich esterification is advantageous when dealing with acid-sensitive substrates or when milder reaction conditions are required.[2] It avoids the use of strong acids and high temperatures, which can be beneficial if the starting material or product is prone to degradation.[2] The reaction proceeds at room temperature and often gives high yields.[5] However, the reagents (DCC and DMAP) are more expensive than simple acid catalysts, and the dicyclohexylurea (DCU) byproduct must be removed after the reaction.[2]

Q4: What are the potential side reactions during the synthesis of this compound?

A4: The primary potential side reactions include:

  • Decarboxylation: Under strong acidic conditions and elevated temperatures, 2,4-dimethoxybenzoic acid can undergo decarboxylation to form 1,3-dimethoxybenzene.[6][7] This is more likely to occur with prolonged reaction times and higher temperatures.

  • Ether Cleavage: While ethers are generally stable, cleavage of the methoxy groups can occur under very strong acidic conditions, though this is less common under standard esterification conditions.[8][9]

Troubleshooting Guides

Problem 1: Low or No Yield of this compound

Possible CauseRecommended Solution
Presence of water in the reaction mixture. Fischer esterification is a reversible reaction, and the presence of water will shift the equilibrium back towards the starting materials.[1] Ensure that all glassware is thoroughly dried and use anhydrous methanol and solvents. For Fischer esterification, consider using a Dean-Stark apparatus to remove water as it is formed, especially when using a solvent like toluene.[4]
Inactive or insufficient catalyst. Ensure the acid catalyst (sulfuric acid or p-TSA) is fresh and of high purity. For the Steglich esterification, use the appropriate molar equivalents of DCC and a catalytic amount of DMAP.
Incomplete reaction. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time. For Fischer esterification, ensure the reaction is maintained at the appropriate reflux temperature.
Sub-optimal reaction temperature. For Fischer esterification, ensure the reaction mixture is refluxing at the correct temperature for the solvent being used (e.g., ~65 °C for methanol). For Steglich esterification, ensure the reaction is stirred adequately at room temperature.

Problem 2: Formation of Impurities or Byproducts

Possible CauseRecommended Solution
Decarboxylation of the starting material. This can occur at high temperatures in the presence of a strong acid.[6] To minimize this, avoid excessively long reaction times and consider using a milder catalyst or the Steglich esterification method which is performed at room temperature.
Difficulties in removing the dicyclohexylurea (DCU) byproduct (Steglich esterification). DCU is a solid byproduct of the Steglich esterification.[2] After the reaction is complete, the DCU can be removed by filtration. If some DCU remains in the filtrate, it can often be precipitated by concentrating the solution and adding a non-polar solvent like hexane, followed by another filtration.
Residual acid catalyst in the final product. After a Fischer esterification, it is crucial to neutralize and remove the acid catalyst during the workup. Wash the organic layer with a saturated sodium bicarbonate solution until no more gas evolution is observed, followed by a brine wash.

Experimental Protocols

Protocol 1: Fischer Esterification using Sulfuric Acid

Materials:

  • 2,4-dimethoxybenzoic acid

  • Anhydrous Methanol

  • Concentrated Sulfuric Acid

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-dimethoxybenzoic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 equivalents, which also acts as the solvent).

  • Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirred solution.

  • Heat the reaction mixture to reflux (approximately 65 °C) and maintain this temperature for 4 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo to yield the crude this compound.

  • The crude product can be further purified by column chromatography or recrystallization if necessary.

Protocol 2: Steglich Esterification using DCC/DMAP

Materials:

  • 2,4-dimethoxybenzoic acid

  • Anhydrous Methanol

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Hexane

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4-dimethoxybenzoic acid (1.0 eq), methanol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the reaction mixture.

  • Allow the reaction mixture to warm to room temperature and stir for 3 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, filter off the DCU precipitate and wash it with a small amount of DCM.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography. To remove any remaining DCU, the crude product can be dissolved in a minimal amount of a polar solvent and then precipitated by adding a non-polar solvent like hexane, followed by filtration.

Visualizations

Catalyst_Selection_Workflow start Start Synthesis of This compound acid_sensitivity Is the substrate sensitive to strong acids or high temperatures? start->acid_sensitivity fischer Fischer-Speier Esterification acid_sensitivity->fischer No steglich Steglich Esterification acid_sensitivity->steglich Yes catalyst_choice Select Catalyst fischer->catalyst_choice dcc_dmap DCC / DMAP steglich->dcc_dmap h2so4 Sulfuric Acid (H₂SO₄) catalyst_choice->h2so4 Cost-effective ptsa p-Toluenesulfonic Acid (p-TSA) catalyst_choice->ptsa Easier handling protocol_fischer Follow Fischer Protocol h2so4->protocol_fischer ptsa->protocol_fischer protocol_steglich Follow Steglich Protocol dcc_dmap->protocol_steglich end Obtain Product protocol_fischer->end protocol_steglich->end

Caption: Catalyst selection workflow for this compound synthesis.

Troubleshooting_Workflow start Experiment Start check_yield Low or No Yield? start->check_yield check_impurities Impurities Present? check_yield->check_impurities No water Check for Water (Dry Glassware, Anhydrous Reagents) check_yield->water Yes decarboxylation Consider Decarboxylation (Reduce Temp/Time, Milder Catalyst) check_impurities->decarboxylation Yes successful_product Successful Synthesis check_impurities->successful_product No catalyst Verify Catalyst Activity and Amount water->catalyst reaction_conditions Optimize Reaction Time and Temperature catalyst->reaction_conditions reaction_conditions->successful_product dcu_removal Improve DCU Removal (Filtration, Precipitation) decarboxylation->dcu_removal acid_removal Ensure Complete Acid Neutralization (Base Wash) dcu_removal->acid_removal acid_removal->successful_product

Caption: Troubleshooting guide for this compound synthesis.

References

dealing with emulsions during Methyl 2,4-dimethoxybenzoate workup

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Methyl 2,4-dimethoxybenzoate Workup

Welcome to the technical support center for synthetic organic chemistry workflows. This guide provides specialized troubleshooting advice for challenges encountered during the liquid-liquid extraction and workup of this compound. Emulsion formation is a common yet frustrating issue that can lead to significant product loss and purification difficulties. Here, we dissect the causes and provide a systematic, field-proven approach to both prevention and resolution.

Part 1: Frequently Asked Questions (FAQs) on Emulsion Formation

This section addresses the most common queries our team receives regarding workup procedures for substituted benzoate esters.

Q1: Why am I getting a persistent emulsion during the aqueous wash of my this compound reaction mixture?

An emulsion is a stable mixture of two immiscible liquids, like your organic solvent and the aqueous wash, where one liquid is dispersed in the other as microscopic droplets.[1][2][3] Its stability arises from a reduction in the interfacial tension between the two phases, often caused by:

  • Surfactant-like Molecules: The primary cause is often the presence of molecules that have both polar (hydrophilic) and non-polar (lipophilic) regions.[1] In the context of a this compound synthesis (e.g., via Fischer esterification or methylation of the corresponding acid), potential emulsifying agents include unreacted starting materials, partially soluble byproducts, or salts of acidic/basic reagents.

  • High Agitation: Vigorous shaking of the separatory funnel provides the kinetic energy required to break down the liquids into fine droplets, promoting emulsion formation.[1][4]

  • Finely Divided Solids: The presence of small, insoluble solid particles at the interface can physically stabilize an emulsion.

  • High Concentration: Concentrated solutions can be more viscous, hindering the coalescence of droplets.

The structure of this compound itself possesses both a non-polar benzene ring and polar ester and methoxy groups, which can contribute to stabilizing the interface under certain conditions.

Q2: What is the scientific principle behind "salting out" or using brine to break an emulsion?

"Salting out" is one of the most effective chemical methods for breaking emulsions.[1] The procedure involves washing the mixture with a saturated solution of sodium chloride (brine). The mechanism is twofold:

  • Increased Ionic Strength: The addition of a high concentration of salt (Na⁺ and Cl⁻ ions) dramatically increases the polarity and ionic strength of the aqueous layer.[1][5] This makes it energetically unfavorable for the relatively non-polar organic molecules (your product, solvent, and organic impurities) to remain dissolved in the aqueous phase.[2]

  • Dehydration Effect: Water molecules are drawn from the organic layer into the highly concentrated aqueous salt solution to solvate the ions, a process driven by an increase in entropy.[6] This dehydration of the organic phase helps disrupt the hydrogen bonding network at the interface that can stabilize an emulsion.

The combined effect is a sharp "push" of organic components out of the aqueous phase and a disruption of the stabilizing forces at the interface, promoting the coalescence of organic droplets and leading to a clean phase separation.[1][5]

Q3: Can my choice of organic solvent influence the likelihood of emulsion formation?

Absolutely. The properties of the organic solvent play a crucial role.

  • Solvent Identity: Some solvents are notoriously more prone to forming stable emulsions. Dichloromethane (DCM) is a common offender due to its density being close to that of water and its ability to solubilize a wider range of compounds.[7] If you are consistently facing emulsions with DCM, consider switching to a less problematic solvent like ethyl acetate for the extraction, if compatible with your product's solubility.[7]

  • Solvent Polarity Adjustment: Sometimes, adding a small amount of a different organic solvent can break an existing emulsion.[1] For instance, adding a few milliliters of ethanol or methanol can alter the polarity and interfacial tension of the organic phase, disrupting the emulsion's stability.[7][8]

Q4: Is it better to shake my separatory funnel vigorously or gently during extraction?

While vigorous shaking maximizes the surface area for efficient extraction, it is the leading cause of emulsion formation.[1] It is almost always easier to prevent an emulsion than to break one.[9]

  • Preventative Best Practice: Instead of vigorous shaking, perform the extraction by gently and repeatedly inverting the separatory funnel for 1-2 minutes. This creates sufficient surface area for extraction to occur without imparting the high shear force that leads to stable emulsions.[5]

Part 2: Troubleshooting Guide: A Systematic Approach to Breaking Emulsions

When faced with a persistent emulsion, proceed through the following steps systematically, starting with the least invasive methods.

Troubleshooting Decision Workflow

The following diagram illustrates a logical progression for tackling an emulsion.

G start Persistent Emulsion Formed wait Step 1: Wait Let stand for 10-30 min start->wait gentle_stir Step 2: Gentle Agitation Swirl or stir with glass rod wait->gentle_stir  No Separation resolved Phase Separation Achieved wait->resolved  Success brine Step 3: Add Saturated Brine 'Salting Out' gentle_stir->brine  No Separation gentle_stir->resolved  Success ph_change Step 4: Adjust pH Add dilute acid/base brine->ph_change  No Separation brine->resolved  Success filtration Step 5: Physical Disruption Filter through Celite® or glass wool ph_change->filtration  No Separation ph_change->resolved  Success centrifuge Step 6: Centrifugation Mechanically force separation filtration->centrifuge  No Separation filtration->resolved  Success centrifuge->resolved  Success

Caption: A decision tree for systematically resolving emulsions.

Summary of Emulsion Breaking Techniques
MethodPrinciple of ActionKey Considerations & Cautions
1. Waiting Gravity and time allow for the slow coalescence of dispersed droplets.[10][11]Simplest method. Cover the funnel to prevent solvent evaporation.[10]
2. Gentle Agitation Mechanical encouragement of droplet merging without adding excessive energy.[8][10]Use a glass rod to gently stir the interface. Avoid vigorous motion.
3. Salting Out (Brine) Increases aqueous phase polarity and dehydrates the organic phase, disrupting the emulsion.[1][5][6]Highly effective and widely applicable. Add saturated NaCl solution.
4. pH Adjustment Alters the charge and solubility of acidic or basic emulsifying agents, destabilizing the interface.[2][10]Ensure your product (this compound) is stable to the added acid or base.
5. Filtration Physical disruption of the emulsion layer by passing it through a porous medium.[5][11]Celite® or glass wool are effective. Can lead to some product loss via adsorption.
6. Centrifugation Applies a strong gravitational force to overcome the forces stabilizing the emulsion.[1][12]The most surefire method, but requires appropriate equipment and may be limited by volume.[1][12]
7. Ultrasonic Bath High-frequency sound waves provide localized energy to disrupt the droplets.[10][12]Can be effective, but be mindful of potential heating of the sample.
8. Temperature Change Gentle heating reduces viscosity; freezing can physically break the emulsion with ice crystals.[2]Use with caution. Avoid overheating that could degrade the product or boil the solvent.[2]

Part 3: Key Experimental Protocols

Protocol 1: Breaking an Emulsion using Brine (Salting Out)

This is the most common and recommended first-line chemical intervention.

G cluster_0 Salting Out Workflow A 1. Transfer Emulsion to Separatory Funnel B 2. Add Saturated NaCl (Brine) (approx. 10-20% of total volume) A->B C 3. Gently Invert Funnel Do NOT shake vigorously B->C D 4. Allow Layers to Settle Observe for separation C->D E 5. Drain Separated Aqueous Layer D->E

References

stability issues of Methyl 2,4-dimethoxybenzoate under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of methyl 2,4-dimethoxybenzoate under various experimental conditions. Researchers, scientists, and drug development professionals can find troubleshooting advice, frequently asked questions, and detailed experimental protocols to address challenges encountered during their work.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound under acidic and basic conditions?

A1: Under forced acidic and basic conditions, this compound is susceptible to two primary degradation pathways:

  • Ester Hydrolysis: The ester group can be hydrolyzed to form 2,4-dimethoxybenzoic acid and methanol. This is a common degradation route for esters in both acidic and basic environments.

  • O-Demethylation: One or both of the methoxy groups on the aromatic ring can be cleaved to form phenolic derivatives. This reaction is more likely to occur under harsh acidic or basic conditions, especially at elevated temperatures.

Q2: At what rate does this compound degrade?

Q3: What are the expected degradation products I should be looking for?

A3: Based on the known degradation pathways, the primary degradation products to monitor are:

  • 2,4-dimethoxybenzoic acid (from ester hydrolysis)

  • Methyl 2-hydroxy-4-methoxybenzoate (from O-demethylation at the C2 position)

  • Methyl 4-hydroxy-2-methoxybenzoate (from O-demethylation at the C4 position)

  • 2-hydroxy-4-methoxybenzoic acid (from both hydrolysis and O-demethylation)

  • 4-hydroxy-2-methoxybenzoic acid (from both hydrolysis and O-demethylation)

  • 2,4-dihydroxybenzoic acid (from hydrolysis and demethylation of both methoxy groups)

Q4: Which analytical techniques are best suited for monitoring the stability of this compound?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique for separating and quantifying this compound from its potential degradation products.[2][3] Gas Chromatography-Mass Spectrometry (GC-MS) can also be a valuable tool for identifying volatile degradation products.[4]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
No degradation observed after stress testing. 1. Stress conditions (acid/base concentration, temperature, time) are too mild. 2. The compound is inherently stable under the applied conditions.1. Increase the concentration of the acid or base (e.g., from 0.1 N to 1 N). 2. Increase the temperature in increments (e.g., 10°C). 3. Extend the duration of the stress test. 4. If no degradation is observed under harsh conditions, it indicates high stability.
Complete or near-complete degradation of the compound. 1. Stress conditions are too harsh.1. Decrease the concentration of the acid or base. 2. Lower the reaction temperature. 3. Shorten the exposure time. The goal of forced degradation is typically to achieve 5-20% degradation to ensure that the analytical method can detect and resolve degradation products.
Poor peak shape or resolution in HPLC analysis. 1. Inappropriate mobile phase pH. 2. Unsuitable column chemistry. 3. Gradient elution profile is not optimized.1. Adjust the mobile phase pH to ensure ionizable compounds (like the carboxylic acid degradant) are in a single form. 2. Screen different column stationary phases (e.g., C18, Phenyl-Hexyl). 3. Optimize the gradient to improve separation of closely eluting peaks.
Mass imbalance observed in the assay. 1. Some degradation products are not detected by the analytical method (e.g., lack a UV chromophore). 2. Degradants are co-eluting with the parent compound or other peaks. 3. Degradation products are volatile and have been lost during sample preparation.1. Use a universal detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) in parallel with the UV detector. 2. Evaluate peak purity using a photodiode array (PDA) detector or MS. 3. Use GC-MS to analyze for volatile degradation products like methanol.

Quantitative Data Summary

While specific quantitative data for the forced degradation of this compound is limited in publicly available literature, the following table provides a general framework for expected outcomes based on studies of similar aromatic esters. The actual extent of degradation will need to be determined experimentally.

Stress Condition Typical Reagent Concentration Typical Temperature Expected Primary Degradation Product(s) Anticipated Extent of Degradation (Illustrative)
Acidic Hydrolysis 0.1 N - 1 N HCl60 - 80 °C2,4-dimethoxybenzoic acid5 - 20%
Basic Hydrolysis 0.1 N - 1 N NaOHRoom Temperature - 60 °C2,4-dimethoxybenzoic acid10 - 30%
Acidic O-Demethylation >1 N HCl or HBr>80 °CMethyl 2-hydroxy-4-methoxybenzoate, Methyl 4-hydroxy-2-methoxybenzoateCondition dependent
Basic O-Demethylation >1 N NaOH>80 °C2-hydroxy-4-methoxybenzoic acid, 4-hydroxy-2-methoxybenzoic acidCondition dependent

Experimental Protocols

Protocol 1: Forced Degradation Study under Acidic Conditions
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acidic Stress: To a known volume of the stock solution, add an equal volume of 0.2 N HCl to achieve a final concentration of 0.1 N HCl and 0.5 mg/mL of the compound.

  • Incubation: Heat the solution at 60°C for a predetermined time (e.g., 2, 4, 8, and 24 hours).

  • Neutralization and Dilution: After each time point, withdraw an aliquot, cool it to room temperature, and neutralize it with an equivalent amount of 0.1 N NaOH. Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Forced Degradation Study under Basic Conditions
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Basic Stress: To a known volume of the stock solution, add an equal volume of 0.2 N NaOH to achieve a final concentration of 0.1 N NaOH and 0.5 mg/mL of the compound.

  • Incubation: Keep the solution at room temperature for a predetermined time (e.g., 2, 4, 8, and 24 hours). If no degradation is observed, the temperature can be increased to 60°C.

  • Neutralization and Dilution: After each time point, withdraw an aliquot and neutralize it with an equivalent amount of 0.1 N HCl. Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Protocol 3: Stability-Indicating HPLC Method
  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 70% B

    • 20-25 min: 70% B

    • 25-26 min: 70% to 30% B

    • 26-30 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Note: This is a general method and may require optimization for specific applications.

Visualizations

cluster_acid Acidic Conditions (H⁺, Δ) parent_acid This compound hydrolysis_acid 2,4-dimethoxybenzoic Acid parent_acid->hydrolysis_acid Ester Hydrolysis demethylation_acid Methyl 2-hydroxy-4-methoxybenzoateor Methyl 4-hydroxy-2-methoxybenzoate parent_acid->demethylation_acid O-Demethylation

Figure 1. Degradation pathways under acidic conditions.

cluster_base Basic Conditions (OH⁻, Δ) parent_base This compound hydrolysis_base 2,4-dimethoxybenzoate Salt parent_base->hydrolysis_base Ester Hydrolysis demethylation_base 2-hydroxy-4-methoxybenzoate Saltor 4-hydroxy-2-methoxybenzoate Salt parent_base->demethylation_base O-Demethylation

Figure 2. Degradation pathways under basic conditions.

G start Start Stability Study prep Prepare Stock Solution of this compound start->prep stress Subject to Stress Conditions (Acid/Base, Temperature) prep->stress sample Withdraw Samples at Time Intervals stress->sample neutralize Neutralize and Dilute Samples sample->neutralize analyze Analyze by Stability-Indicating HPLC Method neutralize->analyze evaluate Evaluate Data (Peak Purity, Mass Balance) analyze->evaluate end End of Study evaluate->end

Figure 3. Experimental workflow for stability testing.

G issue Unexpected Peak in Chromatogram q1 {Is the peak present in the time-zero sample?} issue->q1 ans1_yes Impurity from starting material or reagent. q1->ans1_yes Yes ans1_no Degradation product. q1->ans1_no No q2 {Is the mass balance within acceptable limits (e.g., 98-102%)?} ans1_no->q2 ans2_yes Primary degradation pathway identified. q2->ans2_yes Yes ans2_no Investigate for non-chromophoric or volatile degradants. q2->ans2_no No

Figure 4. Troubleshooting logic for unexpected peaks.

References

preventing hydrolysis of Methyl 2,4-dimethoxybenzoate during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Methyl 2,4-dimethoxybenzoate. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of this compound during storage, ensuring the integrity and reliability of your experiments.

Troubleshooting Guide

This guide addresses common issues related to the storage and stability of this compound.

Issue: Suspected Hydrolysis of this compound During Storage

If you suspect that your stored this compound has undergone hydrolysis, leading to the formation of 2,4-dimethoxybenzoic acid and methanol, follow this troubleshooting workflow to identify the potential cause and implement corrective actions.

Hydrolysis_Troubleshooting cluster_storage Storage Conditions Assessment cluster_solutions Corrective Actions cluster_verification Verification Start Start Check_Moisture High Humidity Environment? Start->Check_Moisture Check_Temp Elevated Storage Temperature? Check_Moisture->Check_Temp No Sol_Desiccant Store with Desiccant Check_Moisture->Sol_Desiccant Yes Check_Container Improperly Sealed Container? Check_Temp->Check_Container No Sol_Temp Store in a Cool Location (2-8°C) Check_Temp->Sol_Temp Yes Check_Inert Stored under Air (not Inert Gas)? Check_Container->Check_Inert No Sol_Seal Ensure Tightly Sealed Container Check_Container->Sol_Seal Yes Sol_Inert Store under Inert Gas (N2 or Ar) Check_Inert->Sol_Inert Yes Verify_Purity Re-analyze Purity (HPLC/LC-MS) Check_Inert->Verify_Purity No Sol_Desiccant->Verify_Purity Sol_Temp->Verify_Purity Sol_Seal->Verify_Purity Sol_Inert->Verify_Purity End Problem Resolved Verify_Purity->End

Caption: Troubleshooting workflow for identifying and mitigating hydrolysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation during storage?

A1: The primary cause of degradation for this compound, an aromatic ester, is hydrolysis. This chemical reaction involves the cleavage of the ester bond by water, resulting in the formation of 2,4-dimethoxybenzoic acid and methanol. The rate of hydrolysis is significantly influenced by factors such as moisture, temperature, and pH.[1][2]

Q2: What are the ideal storage conditions to prevent hydrolysis?

A2: To minimize hydrolysis, this compound should be stored in a cool, dry place.[3][4] Specifically, storage in a tightly sealed container in a refrigerator at 2-8°C is recommended.[5] For long-term storage or for highly sensitive applications, storing under an inert atmosphere, such as nitrogen or argon, can further prevent degradation by displacing moisture-laden air.[2][6]

Q3: How can I detect if my sample of this compound has hydrolyzed?

A3: The most common methods for detecting and quantifying the hydrolysis of this compound are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[7][8] These techniques can separate and quantify the parent compound from its hydrolysis product, 2,4-dimethoxybenzoic acid.

Q4: Are there any chemical stabilizers that can be added to prevent hydrolysis?

A4: Yes, for formulations containing esters, chemical stabilizers can be employed. These include carbodiimides, which react with any formed carboxylic acids, as well as antioxidants and chelating agents that can inhibit degradation pathways.[1] However, for the storage of the pure compound, the primary focus should be on controlling environmental conditions.

Q5: What type of container is best for storing this compound?

A5: Amber glass bottles with polytetrafluoroethylene (PTFE)-lined caps are highly recommended for storing this compound. Glass is generally inert to aromatic esters, and the amber color protects the compound from potential photodegradation.[2][5] The PTFE liner provides an excellent seal and is chemically resistant.

Data Presentation

Table 1: Recommended Storage Conditions to Minimize Hydrolysis
ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Reduces the rate of chemical reactions, including hydrolysis.[5]
Humidity Low (Store with desiccant if necessary)Minimizes the presence of water, a key reactant in hydrolysis.[1][2]
Atmosphere Inert Gas (Nitrogen or Argon)Displaces oxygen and moisture, preventing both hydrolysis and oxidation.[2][6]
Container Tightly Sealed Amber Glass Bottle with PTFE-lined capPrevents moisture ingress and protects from light.[2][5]
Table 2: Chemical Compatibility of Container Materials with Aromatic Esters
MaterialCompatibility RatingComments
Glass (Borosilicate)ExcellentInert and non-reactive. Preferred for long-term storage.
Polytetrafluoroethylene (PTFE)ExcellentHighly resistant, suitable for cap liners and containers.
High-Density Polyethylene (HDPE)GoodSuitable for short-term storage. May show some absorption over time.
Polypropylene (PP)GoodSimilar to HDPE, suitable for short-term storage.
Low-Density Polyethylene (LDPE)FairNot recommended for long-term storage due to potential for absorption and permeation.
Polycarbonate (PC)PoorSusceptible to attack by esters. Not recommended.

Compatibility ratings are inferred from general data for aromatic esters.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To intentionally degrade this compound under controlled stress conditions to understand its degradation pathways and to generate degradation products for analytical method development.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC grade water, acetonitrile, and methanol

  • pH meter

  • Thermostatically controlled oven

  • Photostability chamber

Procedure:

  • Acid Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. Neutralize a sample with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1 M NaOH. Keep the solution at room temperature for 4 hours. Neutralize a sample with 0.1 M HCl before analysis.

  • Oxidative Degradation: Dissolve 10 mg of this compound in 10 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place 10 mg of solid this compound in a glass vial and heat in an oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose 10 mg of solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the HPLC-UV method described in Protocol 2.

Protocol 2: HPLC-UV Method for Quantification of this compound and 2,4-dimethoxybenzoic Acid

Objective: To develop a stability-indicating HPLC method for the simultaneous determination of this compound and its primary hydrolysis product, 2,4-dimethoxybenzoic acid.

Chromatographic Conditions:

ParameterValue
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution 0-2 min: 30% B; 2-10 min: 30% to 80% B; 10-12 min: 80% B; 12-13 min: 80% to 30% B; 13-15 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL

Procedure:

  • Standard Preparation: Prepare stock solutions of this compound and 2,4-dimethoxybenzoic acid reference standards in a 50:50 (v/v) mixture of acetonitrile and water at a concentration of 1 mg/mL. Prepare working standards by serial dilution.

  • Sample Preparation: Accurately weigh and dissolve the sample containing this compound in the 50:50 acetonitrile/water mixture to a final concentration of approximately 0.1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards and samples into the HPLC system. Identify the peaks based on the retention times of the reference standards. Quantify the amounts of this compound and 2,4-dimethoxybenzoic acid by comparing their peak areas to the calibration curve generated from the standards.

Mandatory Visualizations

Hydrolysis of this compound

The following diagram illustrates the chemical pathway of hydrolysis for this compound.

Caption: Chemical reaction pathway for the hydrolysis of this compound.

References

Technical Support Center: Synthesis of Substituted Methyl Benzoates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of substituted methyl benzoates. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during the synthesis of this important class of compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of substituted methyl benzoates, offering potential causes and solutions in a clear question-and-answer format.

Issue 1: Low or No Product Yield in Fischer Esterification

Q1: After running my Fischer esterification of a substituted benzoic acid for the recommended time, TLC/GC analysis shows a large amount of unreacted starting material. What are the common causes?

A1: Incomplete conversion in Fischer esterification is a frequent issue and can be attributed to several factors:

  • Equilibrium Limitations: Fischer esterification is a reversible reaction. The water produced as a byproduct can shift the equilibrium back towards the reactants, thus reducing the ester yield.[1][2] To drive the reaction forward, it's essential to shift the equilibrium to the product side.[1][2][3]

  • Insufficient Catalyst: An inadequate amount of acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) will lead to a slow or stalled reaction.[1][4] The catalyst is crucial for protonating the carbonyl group of the carboxylic acid, which makes it more electrophilic and susceptible to nucleophilic attack by methanol.[1][4][5]

  • Presence of Water: Water in the reagents (benzoic acid or methanol) or glassware at the beginning of the reaction will inhibit the forward reaction.[1] It is critical to use anhydrous reagents and thoroughly dried glassware.

  • Low Reaction Temperature: The reaction may not have been heated to the optimal reflux temperature, resulting in a slow reaction rate.[1]

  • Short Reaction Time: The reaction may not have been allowed to proceed long enough to reach equilibrium.[1]

Q2: I've ensured my reagents are anhydrous and used the correct amount of catalyst, but the yield of my substituted methyl benzoate is still low. How can I improve it?

A2: To improve the yield, you can employ strategies to shift the reaction equilibrium to the right:

  • Use Excess Methanol: Using a large excess of methanol, which is often also the solvent, can drive the reaction towards the product.[2][3][6][7]

  • Water Removal: Removing the water as it is formed is a highly effective method. This can be achieved by:

    • Azeotropic Distillation: Using a Dean-Stark apparatus with a suitable solvent (e.g., toluene) to remove water azeotropically.[2]

    • Use of Dehydrating Agents: Adding molecular sieves to the reaction mixture can absorb the water produced.[8]

Issue 2: Influence of Substituents on Reaction Rate and Yield

Q3: I'm trying to synthesize different substituted methyl benzoates. Why do I observe significant differences in reaction times and yields depending on the substituent on the benzoic acid ring?

A3: The electronic and steric properties of the substituents on the benzoic acid ring play a crucial role in the esterification reaction.

  • Electronic Effects:

    • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or cyano (-CN) groups are deactivating and make the benzoic acid more acidic by stabilizing the carboxylate anion.[9][10][11] This increased acidity can make the carbonyl carbon more electrophilic and potentially increase the reaction rate.

    • Electron-Donating Groups (EDGs): Substituents like methyl (-CH₃) or methoxy (-OCH₃) groups are activating and make the benzoic acid less acidic.[10][11] This can slightly decrease the electrophilicity of the carbonyl carbon, potentially slowing down the reaction.

  • Steric Effects (Ortho-Effect):

    • Ortho-substituents, regardless of their electronic nature, often decrease the reaction rate due to steric hindrance, which impedes the approach of the nucleophile (methanol) to the carboxylic acid group. This "ortho-effect" can lead to significantly lower yields for ortho-substituted benzoates compared to their meta- and para-isomers.[9][12] In some cases, ortho-disubstituted benzoic acids may not form esters at all under standard Fischer esterification conditions.

pKa Values of Substituted Benzoic Acids

SubstituentPositionpKaEffect on Acidity
-H-4.20Reference
-CH₃para4.34Less Acidic (EDG)
-OCH₃para4.47Less Acidic (EDG)
-Clpara3.98More Acidic (EWG)
-CNpara3.55More Acidic (EWG)[9]
-NO₂para3.44More Acidic (EWG)
-NO₂ortho2.17Significantly More Acidic (Ortho-Effect)
Issue 3: Work-up and Purification Pitfalls

Q4: During the aqueous work-up of my reaction, I'm having trouble with emulsions and poor separation of the organic and aqueous layers in the separatory funnel. What could be the cause?

A4: Emulsion formation and poor layer separation are common problems during the work-up of esterification reactions.

  • Insufficient Salting Out: Adding a saturated solution of sodium chloride (brine) can help to break emulsions and decrease the solubility of the ester in the aqueous layer, leading to better separation.

  • Use of Bicarbonate Wash: While washing with a sodium bicarbonate solution is necessary to remove unreacted benzoic acid, vigorous shaking can lead to the formation of emulsions, especially if the product has surfactant-like properties.[1] Gentle inversion of the separatory funnel is recommended.

  • Solvent Choice: If methanol was used in large excess, its partial solubility in both the organic and aqueous layers can lead to poor separation. Adding more water and organic solvent can help to improve the separation.

Q5: My final product is an oil, but I expected a solid. What does this indicate?

A5: If you expected a solid methyl benzoate derivative but obtained an oil, it could be due to the presence of impurities. Unreacted starting materials or byproducts can lower the melting point of the product. If the product is suspected to be mostly unreacted benzoic acid, it would likely be a solid at room temperature.[1] However, a mixture could result in a liquid. Further purification is necessary.

Q6: How can I effectively purify my substituted methyl benzoate?

A6: The choice of purification method depends on whether the product is a solid or a liquid.

  • Recrystallization: This is a powerful technique for purifying solid products.[13] A suitable solvent system should be chosen where the product is soluble at high temperatures but sparingly soluble at low temperatures.

  • Distillation: For liquid products, distillation under reduced pressure (vacuum distillation) is an effective purification method.[13]

  • Column Chromatography: This is a versatile technique for purifying both solid and liquid products, especially for removing impurities with similar polarities.[14]

Experimental Protocols

Key Experiment: Fischer Esterification of a Substituted Benzoic Acid

This protocol provides a general methodology for the synthesis of a substituted methyl benzoate via Fischer esterification.

Materials:

  • Substituted Benzoic Acid (1.0 eq)

  • Anhydrous Methanol (can be used as solvent, large excess)

  • Concentrated Sulfuric Acid (catalytic amount, e.g., 0.1-0.2 eq)

  • Diethyl ether or Dichloromethane (for extraction)

  • Saturated Sodium Bicarbonate solution

  • Saturated Sodium Chloride (brine) solution

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add the substituted benzoic acid and a large excess of anhydrous methanol.[6]

  • With stirring, slowly add the concentrated sulfuric acid.[6]

  • Heat the reaction mixture to reflux and maintain for the desired time (monitor by TLC or GC).[6]

  • After the reaction is complete, allow the mixture to cool to room temperature.[1]

  • Transfer the cooled mixture to a separatory funnel.[1]

  • Add water and an organic solvent (e.g., diethyl ether) to the separatory funnel.[1][3]

  • Shake the funnel, venting frequently, and allow the layers to separate.[1][3]

  • Wash the organic layer with a saturated sodium bicarbonate solution to remove any unreacted benzoic acid.[1][3] Be cautious as carbon dioxide gas will be evolved.[1]

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[1]

  • Filter or decant to remove the drying agent.

  • Remove the solvent using a rotary evaporator to obtain the crude methyl benzoate.[1]

  • Purify the crude product by recrystallization (if solid) or distillation (if liquid).

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield Start Low Yield of Substituted Methyl Benzoate Check_Equilibrium Is the reaction at equilibrium? Start->Check_Equilibrium Check_Water Were anhydrous conditions used? Check_Equilibrium->Check_Water Yes Increase_Methanol Increase excess of methanol Check_Equilibrium->Increase_Methanol No Remove_Water Remove water (e.g., Dean-Stark) Check_Equilibrium->Remove_Water No Check_Catalyst Was sufficient catalyst added? Check_Water->Check_Catalyst Yes Use_Anhydrous Use anhydrous reagents and dry glassware Check_Water->Use_Anhydrous No Check_Temp_Time Were reaction temperature and time adequate? Check_Catalyst->Check_Temp_Time Yes Add_More_Catalyst Add more catalyst Check_Catalyst->Add_More_Catalyst No Increase_Temp_Time Increase reaction temperature and/or time Check_Temp_Time->Increase_Temp_Time No Success Improved Yield Increase_Methanol->Success Remove_Water->Success Use_Anhydrous->Success Add_More_Catalyst->Success Increase_Temp_Time->Success Fischer_Esterification cluster_reactants Reactants cluster_intermediates Mechanism Steps cluster_products Products RCOOH R-COOH Protonated_Acid R-C(=O+H)-OH RCOOH->Protonated_Acid + H+ MeOH CH3OH H_plus H+ Tetrahedral_Intermediate1 R-C(OH)2-O+H-CH3 Protonated_Acid->Tetrahedral_Intermediate1 + CH3OH Tetrahedral_Intermediate2 R-C(OH)(O-CH3)-OH2+ Tetrahedral_Intermediate1->Tetrahedral_Intermediate2 Proton Transfer Protonated_Ester R-C(=O+H)-OCH3 Tetrahedral_Intermediate2->Protonated_Ester - H2O Water H2O Tetrahedral_Intermediate2->Water Ester R-COOCH3 Protonated_Ester->Ester - H+

References

Validation & Comparative

A Comparative Guide to GC-MS and HPLC for the Analysis of Methyl 2,4-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification and analysis of chemical compounds are paramount. Methyl 2,4-dimethoxybenzoate, a key intermediate in organic synthesis, requires precise analytical methods to ensure purity and consistency. This guide provides an objective comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the analysis of this compound, supported by experimental data from related compounds.

At a Glance: GC-MS vs. HPLC

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separates volatile and thermally stable compounds in the gas phase based on their boiling points and interactions with a stationary phase, followed by mass-based detection.Separates compounds in the liquid phase based on their interactions with a stationary phase, suitable for a wider range of compounds, including non-volatile and thermally labile ones.
Volatility Essential; the compound must be volatile or amenable to derivatization to become volatile.Not required; ideal for non-volatile and thermally unstable compounds.
Sensitivity Generally offers higher sensitivity, with detection limits often in the parts-per-billion (ppb) range.[1][2]Sensitivity is dependent on the detector used, typically in the parts-per-million (ppm) to ppb range.
Specificity High, due to the combination of chromatographic separation and mass spectral data, which provides a molecular fingerprint.Good, especially with selective detectors like a Diode Array Detector (DAD) or a Mass Spectrometer (LC-MS).
Sample Prep May require derivatization for polar compounds to increase volatility.Generally simpler, often involving dissolution in a suitable solvent.
Analysis Time Can be faster for volatile compounds.Can be slower, but modern UPLC systems offer rapid analysis.

Quantitative Data Comparison

ParameterGC-MS (for Methyl Benzoate)HPLC (for Methyl 4-hydroxybenzoate)
Limit of Detection (LOD) 1.5 - 3 ppb[1][2]Not explicitly stated, but linearity down to 0.01 mg/mL (10 ppm) suggests LOD is in the sub-ppm range.
Limit of Quantitation (LOQ) Typically 5-10 ppb (Estimated from LOD)Not explicitly stated.
**Linearity (R²) **>0.999 (over a range of 2 ppb to 100 ppm)[1]>0.999 (over a range of 0.01 - 0.12 mg/mL)[3]
Precision (%RSD) Typically <15% for trace analysis.Intra-day: <2%, Inter-day: <2%[3]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are representative experimental protocols for the analysis of methyl benzoate derivatives by GC-MS and HPLC.

GC-MS Protocol for a Methyl Benzoate Derivative

This protocol is adapted from a method for analyzing food preservatives and environmental contaminants.

  • Sample Preparation: A standard solution of the analyte is prepared in a suitable solvent such as ethanol or n-hexane to a concentration of approximately 1 µg/mL.[4]

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (e.g., Thermo Scientific TriPlus Autosampler with a TraceGOLD TG-5MS column).[4]

  • GC Conditions:

    • Column: TG-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness.[5]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[5]

    • Inlet Temperature: 280 °C.[5]

    • Injection Volume: 1 µL (Split mode, 50:1 ratio).[5]

    • Oven Temperature Program: Initial temperature of 100 °C held for 2 minutes, then ramped at 15 °C/min to 280 °C and held for 10 minutes.[5]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[5]

    • MS Transfer Line Temperature: 290 °C.[5]

    • Ion Source Temperature: 230 °C.[5]

    • Scan Range: 40-550 m/z.[5]

HPLC Protocol for a Methyl Benzoate Derivative

This protocol is based on the analysis of methyl 4-hydroxybenzoate in pharmaceutical formulations.[3]

  • Sample Preparation: A stock solution of approximately 1 mg/mL is prepared by dissolving the sample in a diluent (e.g., Acetonitrile:Water, 50:50 v/v). This is then further diluted to a working concentration of around 100 µg/mL.[5]

  • Instrumentation: A High-Performance Liquid Chromatograph with a UV-Vis Diode Array Detector (DAD).[5]

  • HPLC Conditions:

    • Column: Reversed-phase C18 column (e.g., 25 cm x 4.6 mm, 5 µm particle size).[3]

    • Mobile Phase: A gradient of Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (Acetonitrile).[5]

    • Gradient Program:

      • 0-5 min: 50% B

      • 5-25 min: 50% to 95% B

      • 25-30 min: 95% B

      • 30-31 min: 95% to 50% B

      • 31-35 min: 50% B[5]

    • Flow Rate: 1.0 mL/min.[3][5]

    • Column Temperature: 30 °C.[5]

    • Injection Volume: 10 µL.[5]

    • Detection: UV detection at 254 nm.[3][5]

Visualizing the Workflow

To better understand the analytical process for each technique, the following diagrams illustrate the typical experimental workflows.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Sample Weighing dissolve Dissolution in Volatile Solvent start->dissolve derivatize Derivatization (if necessary) dissolve->derivatize injection Injection derivatize->injection separation GC Separation (Vaporization & Elution) injection->separation ionization Ionization (EI) separation->ionization detection MS Detection (Mass Analysis) ionization->detection chromatogram Chromatogram Generation detection->chromatogram mass_spec Mass Spectrum Analysis chromatogram->mass_spec quant Quantification mass_spec->quant

GC-MS Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Sample Weighing dissolve Dissolution in Mobile Phase/Solvent start->dissolve filter Filtration dissolve->filter injection Injection filter->injection separation HPLC Separation (Liquid Phase Elution) injection->separation detection UV/DAD Detection separation->detection chromatogram Chromatogram Generation detection->chromatogram quant Quantification chromatogram->quant

HPLC Experimental Workflow

Decision-Making Guide

Choosing the appropriate technique depends on the specific analytical goals. The following decision tree can guide researchers in selecting the most suitable method for their needs.

Method Selection Decision Tree

Conclusion

Both GC-MS and HPLC are powerful techniques for the analysis of this compound. The choice between them is contingent on the specific requirements of the analysis.

  • GC-MS is the superior choice for identifying and quantifying volatile and semi-volatile trace impurities due to its high sensitivity and specificity.[5] Its ability to provide mass spectral data is invaluable for structural elucidation of unknown compounds.

  • HPLC is a robust and versatile method, particularly well-suited for routine quality control where the primary focus is on the quantification of the main component and known non-volatile impurities.[5] Its simpler sample preparation and applicability to a broader range of compounds make it a workhorse in many analytical laboratories.

For a comprehensive analysis of this compound, especially during method development and impurity profiling, employing both techniques can provide complementary and a more complete picture of the sample's composition.

References

A Comparative Spectroscopic Guide to Methyl 2,4-dimethoxybenzoate and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identification of chemical isomers is a critical step in chemical synthesis and drug discovery. This guide provides a detailed comparison of the spectroscopic data for Methyl 2,4-dimethoxybenzoate and its five structural isomers, offering a valuable resource for their differentiation.

This comparison utilizes data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to highlight the distinct spectral features of each isomer. The unique electronic environments of the protons and carbon atoms in each molecule, a result of the varied positions of the methoxy groups on the benzene ring, give rise to distinguishable NMR spectra. Similarly, subtle differences in bond vibrations are captured by IR spectroscopy, while mass spectrometry provides insights into fragmentation patterns, further aiding in identification.

Spectroscopic Data Comparison

The following tables summarize the key ¹H NMR, ¹³C NMR, IR, and MS data for this compound and its isomers. This side-by-side comparison is designed to facilitate the rapid identification of a specific isomer from its spectral data.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundAromatic Protons (ppm)OCH₃ Protons (ppm)COOCH₃ Protons (ppm)
This compound 7.78 (d, 1H), 6.49 (dd, 1H), 6.41 (d, 1H)3.89 (s, 3H), 3.83 (s, 3H)3.86 (s, 3H)
Methyl 2,3-dimethoxybenzoate 7.29 (dd, 1H), 7.11 (t, 1H), 7.04 (dd, 1H)3.89 (s, 3H), 3.88 (s, 3H)3.90 (s, 3H)
Methyl 2,5-dimethoxybenzoate 7.28 (d, 1H), 7.08 (dd, 1H), 6.95 (d, 1H)3.84 (s, 3H), 3.79 (s, 3H)3.89 (s, 3H)
Methyl 2,6-dimethoxybenzoate 7.33 (t, 1H), 6.59 (d, 2H)3.85 (s, 6H)3.90 (s, 3H)
Methyl 3,4-dimethoxybenzoate 7.64 (dd, 1H), 7.53 (d, 1H), 6.90 (d, 1H)3.94 (s, 3H), 3.92 (s, 3H)3.88 (s, 3H)
Methyl 3,5-dimethoxybenzoate 7.16 (d, 2H), 6.72 (t, 1H)3.82 (s, 6H)3.89 (s, 3H)

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundC=O (ppm)Aromatic Carbons (ppm)OCH₃ & COOCH₃ Carbons (ppm)
This compound 166.4163.8, 161.1, 133.5, 117.8, 105.1, 98.656.0, 55.6, 51.8
Methyl 2,3-dimethoxybenzoate 167.0152.9, 148.5, 124.9, 122.3, 119.8, 115.861.6, 56.0, 52.2
Methyl 2,5-dimethoxybenzoate 166.8153.5, 153.2, 122.9, 118.8, 117.3, 113.856.9, 55.9, 52.1
Methyl 2,6-dimethoxybenzoate 166.9158.0, 131.7, 115.3, 104.256.2, 52.1
Methyl 3,4-dimethoxybenzoate 166.9153.1, 148.6, 123.8, 122.8, 112.1, 110.456.0, 55.9, 52.0
Methyl 3,5-dimethoxybenzoate 166.8160.7, 132.0, 107.7, 106.155.7, 52.2

Table 3: Key IR Spectroscopic Data (Wavenumbers in cm⁻¹)

CompoundC=O Stretch (cm⁻¹)C-O Stretch (cm⁻¹)Aromatic C=C Stretch (cm⁻¹)
This compound 17181271, 1211, 1119, 10241616, 1583, 1512
Methyl 2,3-dimethoxybenzoate 17261267, 1082, 10321585, 1475
Methyl 2,5-dimethoxybenzoate 17241281, 1225, 10381583, 1499
Methyl 2,6-dimethoxybenzoate 17321254, 11091593, 1475
Methyl 3,4-dimethoxybenzoate 17151279, 1202, 1130, 10221595, 1516
Methyl 3,5-dimethoxybenzoate 17201298, 1205, 1159, 10651599, 1466

Table 4: Mass Spectrometry Data (m/z of Key Fragments)

CompoundMolecular Ion (M⁺)[M-OCH₃]⁺[M-COOCH₃]⁺
This compound 196165137
Methyl 2,3-dimethoxybenzoate 196165137
Methyl 2,5-dimethoxybenzoate 196165137
Methyl 2,6-dimethoxybenzoate 196165137
Methyl 3,4-dimethoxybenzoate 196165137
Methyl 3,5-dimethoxybenzoate 196165137

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques used in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a 300 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR Parameters: A standard pulse sequence is used with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Parameters: A proton-decoupled pulse sequence is used. A larger number of scans is required due to the low natural abundance of the ¹³C isotope.

  • Data Processing: The raw data is Fourier-transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

  • Data Acquisition: The IR spectrum is recorded in the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal is recorded first.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC).

  • Ionization: Electron Ionization (EI) is commonly used for these types of small molecules.

  • Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and differentiation of this compound and its isomers.

Spectroscopic_Analysis_Workflow start Start: Isomer Mixture or Unknown Sample sample_prep Sample Preparation (Dissolution in appropriate solvent) start->sample_prep end_node End: Isomer Identification nmr_acq NMR Data Acquisition (¹H and ¹³C NMR) sample_prep->nmr_acq ir_acq IR Data Acquisition (FTIR-ATR) sample_prep->ir_acq ms_acq MS Data Acquisition (GC-MS with EI) sample_prep->ms_acq nmr_analysis NMR Spectral Analysis (Chemical Shift, Multiplicity, Integration) nmr_acq->nmr_analysis ir_analysis IR Spectral Analysis (Functional Group Identification) ir_acq->ir_analysis ms_analysis MS Spectral Analysis (Molecular Ion, Fragmentation Pattern) ms_acq->ms_analysis data_comp Data Comparison with Reference Tables nmr_analysis->data_comp ir_analysis->data_comp ms_analysis->data_comp data_comp->end_node

A flowchart of the spectroscopic analysis workflow.

A Comparative Guide to the Biological Activity of Methyl 2,4-dimethoxybenzoate and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of Methyl 2,4-dimethoxybenzoate and a selection of structurally similar compounds. While direct quantitative experimental data for this compound is limited in publicly available literature, this document synthesizes existing data on related molecules to infer its potential activities and facilitate future research. The focus is on antimicrobial and antioxidant properties, with detailed experimental protocols and an exploration of relevant signaling pathways.

Executive Summary

This compound, a derivative of benzoic acid, is recognized for its potential as a flavoring agent and its purported antimicrobial and antioxidant properties.[1] However, a lack of specific quantitative data, such as Minimum Inhibitory Concentrations (MICs) for antimicrobial effects or IC50 values for antioxidant capacity, necessitates a comparative approach. By examining the biological activities of compounds with similar structural motifs—including other dimethoxybenzoates, hydroxybenzoates, and methoxyphenols—we can extrapolate a predicted activity profile for this compound and identify key structural determinants for its biological function. This guide aims to provide a foundational resource for researchers interested in exploring the therapeutic potential of this and related compounds.

Comparative Analysis of Biological Activities

The biological activity of phenolic compounds is significantly influenced by the nature, number, and position of substituents on the aromatic ring. In the case of this compound, the two methoxy groups and the methyl ester are the key determinants of its chemical properties and, consequently, its biological efficacy.

Antimicrobial Activity

Table 1: Antimicrobial Activity of Compounds Structurally Related to this compound

CompoundMicroorganismActivity (MIC in µg/mL)Reference
Methyl 2,4-dihydroxy-6-n-pentylbenzoateCladosporium sphaerospermum2.5[2][3]
1-(4-Methoxybenzylidene)-4-methylthiosemicarbazoneSalmonella typhi (ATCC 6539)64[4]
Salmonella paratyphi A64[4]
Salmonella typhimurium64[4]
Salmonella typhi128[4]
Salmonella paratyphi B128[4]
2,5-DimethoxybenzaldehydeAspergillus fumigatus> 128[5]
3,5-DimethoxybenzaldehydeAspergillus fumigatus> 128[5]
2-Hydroxy-5-methoxybenzaldehydeAspergillus fumigatus64 - 128[5]
o-Vanillin (2-Hydroxy-3-methoxybenzaldehyde)Aspergillus fumigatus64 - 128[5]

Structure-Activity Relationship (SAR) Insights:

  • Hydroxyl Groups: The presence of free hydroxyl groups appears to be crucial for enhanced antifungal activity. For instance, Methyl 2,4-dihydroxy-6-n-pentylbenzoate, which has hydroxyl groups instead of methoxy groups at the 2 and 4 positions, demonstrates potent antifungal activity.[2][3] This suggests that the methoxy groups in this compound might result in lower antifungal potency compared to its dihydroxy counterpart.

  • Other Functional Groups: The addition of other functional groups can significantly impact antimicrobial activity. The moderate antibacterial activity of 1-(4-Methoxybenzylidene)-4-methylthiosemicarbazone highlights how modifications to the core benzaldehyde structure can introduce potent bioactivity.[4]

  • Positional Isomerism: The position of the methoxy groups is also a critical factor. For example, some dimethoxybenzaldehyde isomers show limited activity against Aspergillus fumigatus, while isomers with a hydroxyl group exhibit moderate activity.[5]

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties, which are primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals.[1][6][7][8] The antioxidant capacity is heavily influenced by the substitution pattern on the aromatic ring.

Table 2: Antioxidant Activity of Structurally Related Phenolic Compounds

CompoundAssayIC50 (µg/mL)Reference
Methyl 3,4,5-trimethoxybenzoate (MTB)DPPH Radical Scavenging> Arbutin (qualitative)
Ethyl 3,4,5-trimethoxybenzoate (ETB)DPPH Radical Scavenging> Arbutin (qualitative)
4-Methoxybenzoic acidDPPH Radical Scavenging> 1000[9]
2,4-Dimethylbenzoylhydrazones (various derivatives)DPPH Radical Scavenging25.6 - 190 µM[10]
Gallic acidDPPH Radical Scavenging1.03[9]
Caffeic acidDPPH Radical Scavenging1.59[9]

Structure-Activity Relationship (SAR) Insights:

  • Methoxy vs. Hydroxyl Groups: The substitution of hydroxyl groups with methoxy groups generally leads to a decrease in radical scavenging ability.[9] For example, 4-Methoxybenzoic acid shows significantly weaker antioxidant activity compared to phenolic acids with free hydroxyl groups like gallic acid and caffeic acid.[9] This suggests that this compound may exhibit modest antioxidant activity.

  • Number and Position of Methoxy Groups: While methoxy groups are generally less effective than hydroxyl groups for direct radical scavenging, their presence and position can still influence antioxidant activity. Trimethoxybenzene derivatives have been shown to possess considerable antioxidant activity. The precise contribution of the 2,4-dimethoxy substitution pattern requires direct experimental evaluation.

Experimental Protocols

To facilitate further research and ensure reproducibility, detailed methodologies for key biological assays are provided below.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[11][12][13][14][15]

  • Preparation of Microbial Inoculum: A pure culture of the test microorganism is grown on an appropriate agar medium. Colonies are then suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This suspension is further diluted in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Test Compound Dilutions: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions of the compound are then prepared in a 96-well microtiter plate using MHB to achieve the desired concentration range.

  • Inoculation and Incubation: Each well containing the diluted compound is inoculated with the standardized microbial suspension. A positive control well (containing only broth and inoculum) and a negative control well (containing only broth) are also included. The plate is then incubated at 37°C for 16-20 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Experimental Workflow for Broth Microdilution Assay

Broth_Microdilution cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Microbial Inoculum (0.5 McFarland) C Inoculate Microtiter Plate A->C B Prepare Serial Dilutions of Test Compound B->C D Incubate at 37°C (16-20 hours) C->D E Visually Assess Growth D->E F Determine MIC E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[2][16][17]

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol and stored in the dark.

  • Preparation of Test Compound and Standard: A stock solution of this compound is prepared in a suitable solvent. Serial dilutions are made to obtain a range of concentrations. A standard antioxidant, such as ascorbic acid or Trolox, is prepared in the same manner.

  • Reaction and Incubation: A specific volume of each dilution of the test compound or standard is added to a solution of DPPH in a 96-well plate or cuvettes. A blank containing only the solvent and DPPH solution is also prepared. The reactions are incubated in the dark at room temperature for a set time (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of each reaction is measured at 517 nm using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound or standard.

  • Determination of IC50: The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the compound.

Experimental Workflow for DPPH Assay

DPPH_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare DPPH Solution C Mix Compound/Standard with DPPH Solution A->C B Prepare Test Compound and Standard Dilutions B->C D Incubate in Dark (e.g., 30 min) C->D E Measure Absorbance at 517 nm D->E F Calculate % Scavenging and Determine IC50 E->F

Caption: Workflow for assessing antioxidant activity using the DPPH radical scavenging assay.

Signaling Pathways and Mechanisms of Action

The biological activities of phenolic compounds are often mediated through their interaction with various cellular signaling pathways.

Potential Antimicrobial Mechanisms

The antimicrobial action of benzaldehyde derivatives and related phenolic compounds can be multifaceted. One proposed mechanism involves the disruption of cellular antioxidation processes within microbial cells, leading to an accumulation of reactive oxygen species (ROS) and subsequent cell damage.[5] Interference with key signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway, which is crucial for the microbial stress response, may also contribute to their antimicrobial effects.[5] For antifungal agents, common mechanisms include the inhibition of ergosterol biosynthesis, which is a critical component of the fungal cell membrane, and the disruption of cell wall integrity.

Potential Antifungal Mechanism of Action

Antifungal_Mechanism cluster_compound Benzoate Derivative cluster_pathway Fungal Cell cluster_effect Outcome Compound This compound (or similar compound) Ergosterol Ergosterol Biosynthesis Compound->Ergosterol Inhibition CellWall Cell Wall Synthesis Compound->CellWall Inhibition MAPK MAPK Stress Response Pathway Compound->MAPK Interference ROS Increased ROS Compound->ROS Membrane Disrupted Cell Membrane Integrity Ergosterol->Membrane Wall Weakened Cell Wall CellWall->Wall Stress Inability to Cope with Oxidative Stress MAPK->Stress ROS->Stress Death Fungal Cell Death Membrane->Death Wall->Death Stress->Death

Caption: Potential mechanisms of antifungal action for benzoate derivatives.

Antioxidant Mechanism of Action

The primary antioxidant mechanism of phenolic compounds is their ability to scavenge free radicals through hydrogen atom transfer (HAT) or single-electron transfer (SET) mechanisms.[1][6] This neutralizes the reactive species and terminates the oxidative chain reactions that can lead to cellular damage. The efficiency of this process is dependent on the bond dissociation enthalpy of the phenolic hydroxyl group, which is influenced by the other substituents on the aromatic ring.

Free Radical Scavenging by Phenolic Compounds

Antioxidant_Mechanism Phenol Phenolic Compound (Ar-OH) Radical Free Radical (R•) Phenoxy Phenoxy Radical (Ar-O•) Phenol->Phenoxy Donates H• Neutralized Neutralized Molecule (RH) Radical->Neutralized Accepts H•

References

comparative study of different synthetic routes to Methyl 2,4-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of prominent synthetic routes to Methyl 2,4-dimethoxybenzoate, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. The following sections detail the performance of different synthetic strategies, supported by established chemical principles, to aid researchers in selecting the most suitable method for their specific needs.

Comparison of Synthetic Routes

Two primary strategies for the synthesis of this compound are highlighted: direct esterification of 2,4-dimethoxybenzoic acid and a multi-step route commencing with a formylation reaction. Each approach offers distinct advantages and challenges in terms of reagent availability, reaction conditions, and overall efficiency.

Route A: Fischer-Speier Esterification of 2,4-dimethoxybenzoic acid. This is a straightforward and widely used method for the synthesis of esters. It involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst.

Route B: Multi-step Synthesis via Gattermann Reaction. This route begins with the formylation of 1,3-dimethoxybenzene to produce 2,4-dimethoxybenzaldehyde, which is then oxidized to the corresponding carboxylic acid, followed by esterification. The Gattermann reaction is a classic method for introducing an aldehyde group onto an aromatic ring.[1][2]

The following table summarizes the key aspects of each route.

Parameter Route A: Fischer-Speier Esterification Route B: Gattermann Reaction & Subsequent Steps
Starting Material 2,4-dimethoxybenzoic acid1,3-dimethoxybenzene
Key Intermediates None2,4-dimethoxybenzaldehyde, 2,4-dimethoxybenzoic acid
Overall Yield Typically high (85-95%)Moderate to high (variable, depends on each step)
Purity Generally high after purificationRequires purification at each step
Advantages Simple, one-step reaction; high-yielding.[3]Utilizes readily available starting material (1,3-dimethoxybenzene).
Disadvantages Requires the availability of 2,4-dimethoxybenzoic acid.Multi-step process, potentially lower overall yield; the Gattermann reaction can use toxic reagents like HCN or its derivatives.[1][4]

Experimental Protocols

Route A: Fischer-Speier Esterification of 2,4-dimethoxybenzoic acid

This protocol describes the direct conversion of 2,4-dimethoxybenzoic acid to its methyl ester.

Materials:

  • 2,4-dimethoxybenzoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Ethyl acetate or Diethyl ether

Procedure:

  • In a round-bottom flask, dissolve 2,4-dimethoxybenzoic acid (1.0 eq) in a large excess of anhydrous methanol (acting as both reactant and solvent).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per gram of carboxylic acid) to the stirring solution.[5]

  • Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent such as ethyl acetate.

  • Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, and finally with brine.[3]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo to yield the crude this compound.

  • The crude product can be further purified by recrystallization or column chromatography.

Route B: Multi-step Synthesis via Gattermann Reaction

This route involves the formylation of 1,3-dimethoxybenzene, followed by oxidation and esterification.

Step 1: Synthesis of 2,4-dimethoxybenzaldehyde (Gattermann Reaction) [1][4]

The Gattermann reaction introduces a formyl group onto an activated aromatic ring. A safer modification uses zinc cyanide instead of hydrogen cyanide.[1]

Materials:

  • 1,3-dimethoxybenzene

  • Zinc Cyanide (Zn(CN)₂)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dry Hydrogen Chloride (HCl) gas

  • Anhydrous solvent (e.g., benzene or diethyl ether)

  • Hydrochloric acid (3N)

Procedure:

  • In a three-necked flask equipped with a stirrer, a gas inlet tube, and a reflux condenser, place 1,3-dimethoxybenzene and zinc cyanide in an anhydrous solvent.

  • Cool the mixture in an ice bath and pass a stream of dry hydrogen chloride gas through the suspension with stirring until saturation.[4]

  • Add finely powdered anhydrous aluminum chloride in portions while maintaining the low temperature.

  • Allow the reaction to proceed at a controlled temperature for several hours.

  • Pour the reaction mixture into 3N hydrochloric acid and reflux to hydrolyze the intermediate aldimine.[6]

  • After cooling, extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over an anhydrous salt, and remove the solvent to obtain crude 2,4-dimethoxybenzaldehyde. Purify by distillation or recrystallization.

Step 2: Oxidation of 2,4-dimethoxybenzaldehyde to 2,4-dimethoxybenzoic acid

A common method for oxidizing aldehydes to carboxylic acids is using potassium permanganate.

Materials:

  • 2,4-dimethoxybenzaldehyde

  • Potassium Permanganate (KMnO₄)

  • Sodium Hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃)

  • Hydrochloric Acid (HCl)

  • Sodium bisulfite (NaHSO₃) (if needed)

Procedure:

  • Dissolve 2,4-dimethoxybenzaldehyde in a suitable solvent (e.g., acetone or a mixture of t-butanol and water).

  • Prepare an aqueous solution of potassium permanganate, optionally with a base like sodium hydroxide.

  • Slowly add the potassium permanganate solution to the aldehyde solution with vigorous stirring, maintaining the temperature with an ice bath.

  • After the addition is complete, stir the mixture at room temperature until the purple color of the permanganate disappears. If necessary, add a small amount of sodium bisulfite to destroy any excess permanganate.

  • Filter the mixture to remove the manganese dioxide precipitate.

  • Acidify the filtrate with hydrochloric acid to precipitate the 2,4-dimethoxybenzoic acid.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry. The product can be recrystallized for further purification.

Step 3: Esterification of 2,4-dimethoxybenzoic acid

Follow the procedure outlined in Route A .

Visualizing the Synthetic Workflows

Fischer_Speier_Esterification cluster_0 Route A start 2,4-dimethoxybenzoic acid reagents Methanol (excess) H₂SO₄ (cat.) Reflux start->reagents product This compound reagents->product

Caption: Workflow for Fischer-Speier Esterification.

Gattermann_Route cluster_1 Route B start 1,3-dimethoxybenzene reagents1 1. Zn(CN)₂, HCl 2. AlCl₃ 3. H₃O⁺ start->reagents1 intermediate1 2,4-dimethoxybenzaldehyde reagents1->intermediate1 reagents2 KMnO₄, H₂O intermediate1->reagents2 intermediate2 2,4-dimethoxybenzoic acid reagents2->intermediate2 reagents3 Methanol, H₂SO₄ Reflux intermediate2->reagents3 product This compound reagents3->product

Caption: Workflow for Multi-step Synthesis via Gattermann Reaction.

References

A Comparative Guide to Assessing the Purity of Methyl 2,4-dimethoxybenzoate from Different Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of chemical reagents is paramount in research and development, particularly in the pharmaceutical industry where impurities can lead to unforeseen side reactions, altered biological activity, and compromised results. Methyl 2,4-dimethoxybenzoate is a key building block in the synthesis of various organic compounds. This guide provides a comprehensive framework for assessing the purity of this compound from different commercial suppliers, complete with detailed experimental protocols and data presentation.

Comparative Analysis of Hypothetical Suppliers

To illustrate the importance of purity assessment, we present a comparative analysis of this compound from three hypothetical suppliers: Supplier A, Supplier B, and Supplier C. The following data was generated using the experimental protocols detailed in this guide.

Data Presentation

Parameter Supplier A Supplier B Supplier C
Purity by HPLC (%) 99.8%98.5%99.5%
Purity by GC-MS (%) 99.7%98.2%99.4%
Major Impurity 1 (%) 0.15% (2,4-Dimethoxybenzoic acid)0.8% (Isomeric Impurity)0.3% (2,4-Dimethoxybenzoic acid)
Major Impurity 2 (%) 0.05% (Unknown)0.5% (2,4-Dimethoxybenzoic acid)0.2% (Unknown)
Residual Solvent (Methanol, ppm) 50250100
Appearance White Crystalline SolidOff-white PowderWhite Crystalline Solid
NMR Consistent with StructureConsistent with StructureConsistent with Structure

Summary of Findings:

  • Supplier A provided the highest purity this compound with minimal impurities.

  • Supplier B's product showed a lower purity and a significant amount of an isomeric impurity, which could be problematic in sensitive synthetic applications.

  • Supplier C offered a product of good purity, with the primary impurity being the corresponding carboxylic acid, which may be removable with a basic wash.

This comparative data underscores the necessity of in-house quality control to ensure the suitability of starting materials for their intended application.

Experimental Workflow and Methodologies

A systematic approach is crucial for the accurate assessment of chemical purity. The following workflow outlines the key steps in analyzing this compound samples from different suppliers.

G Experimental Workflow for Purity Assessment cluster_0 Sample Reception and Preparation cluster_1 Analytical Testing cluster_2 Data Analysis and Reporting A Receive Samples from Suppliers A, B, C B Log Samples and Assign Unique IDs A->B C Prepare Stock Solutions (e.g., 1 mg/mL in Acetonitrile) B->C D HPLC-UV Analysis for Purity and Impurity Profiling C->D Analyze Aliquots E GC-MS Analysis for Volatile Impurities and Confirmation C->E Analyze Aliquots F 1H NMR Spectroscopy for Structural Confirmation and qNMR C->F Analyze Aliquots G Integrate Chromatographic Peaks and Calculate Area % D->G H Identify Impurities by Mass Spectra and NMR E->H F->H I Quantify Purity and Impurities G->I H->I J Generate Comparative Report and Supplier Recommendation I->J

Caption: Workflow for Purity Assessment

Detailed Experimental Protocols

1. High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is suitable for determining the purity of this compound and quantifying non-volatile impurities.[1][2][3]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% Formic Acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.[1]

  • Procedure:

    • Equilibrate the column with the initial mobile phase composition.

    • Inject the sample solution and run the gradient program.

    • Record the chromatogram and integrate the peak areas.

    • Calculate the purity by dividing the main peak area by the total area of all peaks.

2. Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities.[2][4][5][6]

  • Instrumentation: GC system coupled to a Mass Spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Program: Start at a low temperature (e.g., 70°C), then ramp up to a higher temperature (e.g., 280°C).

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 500.

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a volatile solvent like Dichloromethane.

  • Procedure:

    • Inject the sample into the GC.

    • Acquire the total ion chromatogram (TIC) and mass spectra for each peak.

    • Identify impurities by comparing their mass spectra to a library (e.g., NIST).

    • Estimate the percentage of each impurity based on the peak area in the TIC.

3. Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method for determining the absolute purity of a substance by comparing the integral of an analyte signal to that of a certified internal standard.[7][8][9][10][11]

  • Instrumentation: NMR spectrometer (400 MHz or higher).

  • Solvent: A deuterated solvent in which both the sample and internal standard are soluble (e.g., CDCl3).

  • Internal Standard: A high-purity compound with a known structure and a simple NMR spectrum that does not overlap with the analyte signals (e.g., Maleic Anhydride).

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample.

    • Accurately weigh a specific amount of the internal standard.

    • Dissolve both in a precise volume of the deuterated solvent.

  • Procedure:

    • Acquire a 1H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay).

    • Integrate a well-resolved signal for the analyte and a signal for the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * 100 Where: I = integral area, N = number of protons for the signal, MW = molecular weight, m = mass.

Logical Framework for Purity Assessment

The selection of analytical techniques and the interpretation of their results should follow a logical progression to build a comprehensive understanding of the sample's purity.

G Logical Framework for Purity Analysis A Initial Purity Screening (HPLC/GC) B Structural Confirmation (NMR) A->B C Impurity Identification (MS) A->C D Absolute Purity Determination (qNMR) B->D C->D E Supplier Qualification Decision D->E Informs

Caption: Logical Flow of Purity Analysis

By employing a multi-technique approach as outlined in this guide, researchers can confidently assess the purity of this compound from various suppliers, ensuring the quality and reliability of their experimental outcomes.

References

Navigating the Analytical Maze: An Inter-Laboratory Comparison of Methods for Methyl 2,4-dimethoxybenzoate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the inter-laboratory validation of analytical methods for Methyl 2,4-dimethoxybenzoate, presenting a comparative analysis of common analytical techniques with supporting data and detailed protocols.

The accurate and precise quantification of this compound, a key intermediate in the synthesis of various pharmaceuticals and a component in fragrance formulations, is critical for quality control and regulatory compliance. This guide provides a comprehensive overview of a hypothetical inter-laboratory study designed to validate and compare different analytical methods for its determination. The objective is to offer a framework for selecting the most suitable method based on specific laboratory needs and performance requirements.

The Blueprint for Validation: A Hypothetical Inter-Laboratory Study Protocol

An inter-laboratory study, also known as a proficiency test, is a cornerstone of method validation, providing an objective assessment of a method's reproducibility and a laboratory's performance.[1][2] The following protocol outlines a typical workflow for such a study.

Experimental Workflow for Inter-Laboratory Validation

G cluster_0 Coordinating Laboratory cluster_1 Participating Laboratories (n) cluster_2 Statistical Analysis prep Preparation of Homogeneous Test Samples dist Distribution to Participating Laboratories prep->dist Coded Samples analysis Analysis of Samples using Standardized Method dist->analysis reporting Reporting of Results analysis->reporting eval Evaluation of Data (e.g., ISO 13528) reporting->eval perf Assessment of Method Performance & Lab Competency eval->perf G start Start: Define Analytical Needs q1 High Sensitivity Required? (Trace Level Analysis) start->q1 q2 High Sample Throughput Needed? q1->q2 No uplc_ms UPLC-MS q1->uplc_ms Yes q3 Confirmation of Identity Required? q2->q3 No q2->uplc_ms Yes gc_ms GC-MS q3->gc_ms Yes hplc_uv HPLC-UV q3->hplc_uv No

References

Comparative Guide to Reference Standards for Methyl 2,4-dimethoxybenzoate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of commercially available reference standards for the analysis of Methyl 2,4-dimethoxybenzoate. It includes a review of product specifications from various suppliers, a summary of analytical methods with detailed experimental protocols, and a discussion of alternative standards to aid in the selection of the most appropriate reference material for your research and quality control needs.

Introduction to this compound

This compound (CAS No. 2150-41-6) is a chemical compound used as an intermediate in the synthesis of various pharmaceutical and chemical products. Accurate quantification and qualification of this compound are critical for ensuring the quality, safety, and efficacy of the final products. The use of well-characterized reference standards is fundamental for achieving reliable and reproducible analytical results.

Comparison of Commercial Reference Standards

Several chemical suppliers offer this compound as a reference standard. The table below summarizes the typical product specifications from prominent vendors. It is important to note that while a specific Certificate of Analysis for each product was not publicly available, the information presented is based on the product descriptions and typical specifications provided by the suppliers.

SupplierProduct NumberPurity SpecificationMethod of AnalysisPhysical Form
Sigma-Aldrich M2226≥98%Gas Chromatography (GC)Liquid
TCI America D0626>98.0%Gas Chromatography (GC)Powder/Lump to Clear Liquid
ChemScene CS-0187462≥97%Not SpecifiedNot Specified
Matrix Scientific 09513BRNot SpecifiedNot SpecifiedNot Specified

Note: Purity values and analytical methods are subject to lot-to-lot variability. Always refer to the Certificate of Analysis provided with the specific lot of the reference standard.

Analytical Methodologies for this compound

The analysis of this compound typically involves chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed for separation and quantification, while Nuclear Magnetic Resonance (NMR) spectroscopy is used for structural confirmation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust technique for determining the purity of this compound and for quantifying it in various matrices. A reversed-phase method is generally suitable.

Experimental Protocol: HPLC Purity Determination

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B). A typical gradient might be:

    • Start with 10% B, hold for 1 minute.

    • Ramp to 90% B over 5 minutes.

    • Hold at 90% B for 2 minutes.

    • Return to initial conditions and equilibrate for 2 minutes.

  • Flow Rate: 0.5 mL/min.

  • Detection: UV at 250 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve an accurately weighed amount of the reference standard in the mobile phase to a known concentration (e.g., 1 mg/mL).

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Reference Standard B Dissolve in Mobile Phase A->B C Filter Sample B->C D Inject Sample C->D E Chromatographic Separation D->E F UV Detection E->F G Peak Integration F->G H Purity Calculation G->H

Caption: Workflow for HPLC purity analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for both the identification and quantification of this compound, providing high sensitivity and selectivity.

Experimental Protocol: GC-MS Analysis

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature of 100°C, hold for 2 minutes.

    • Ramp at 10°C/min to 280°C, hold for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

  • Sample Preparation: Prepare a dilute solution of the reference standard in a volatile organic solvent like ethyl acetate or dichloromethane.

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Interpretation A Prepare Dilute Solution B Add Internal Standard (optional) A->B C Inject into GC B->C D Separation in GC Column C->D E Ionization and Mass Analysis D->E F Mass Spectrum Analysis E->F G Quantification F->G IS_Selection A Need for Internal Standard? B Isotopically Labeled Standard Available? A->B C Use Isotopically Labeled Standard B->C Yes D Consider Structural Analog B->D No H Proceed with Analysis C->H E Evaluate Chromatographic Resolution D->E F Evaluate Chemical Stability D->F G Validate Method with Chosen Standard E->G F->G G->H

A Comparative Guide to the Antifeedant Activity of Methyl 2,4-dimethoxybenzoate and Other Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of sustainable and effective pest management strategies, the focus has increasingly shifted towards naturally derived compounds that can modify insect behavior. Antifeedants, substances that deter feeding, represent a particularly promising avenue of research. This guide provides a comparative analysis of the antifeedant activity of Methyl 2,4-dimethoxybenzoate alongside other prominent natural products, offering insights into their relative potencies and mechanisms of action.

Introduction to Antifeedants and this compound

Antifeedants are compounds that, when applied to a food source, reduce or prevent feeding by insects without causing immediate mortality.[1][2] This mode of action is advantageous as it can protect crops from damage while minimizing the development of resistance and the impact on non-target organisms. The efficacy of an antifeedant is typically quantified by metrics such as the Effective Dose for 50% feeding reduction (ED50) or the Feeding Deterrent Index (FDI).

This compound is a simple aromatic compound. While direct and extensive research on its specific antifeedant properties is limited, studies on structurally related dialkoxybenzenes have demonstrated significant feeding and oviposition deterrent effects against certain insect pests, such as the cabbage looper, Trichoplusia ni.[3] This suggests that the dimethoxybenzene moiety may play a role in insect deterrence, warranting further investigation into the specific activity of this compound.

Comparative Analysis of Antifeedant Activity

To provide a clear comparison, this section presents quantitative data on the antifeedant activity of several well-characterized natural products against the polyphagous pest Spodoptera litura and the closely related Spodoptera littoralis. It is important to note the absence of direct, publicly available data for this compound against these specific pests, highlighting a significant research gap. The data for dialkoxybenzenes against a different lepidopteran pest, Trichoplusia ni, is included to offer a point of reference for structurally similar compounds.

Compound/ExtractTarget InsectBioassay TypeActivity MetricValueReference
Azadirachtin Spodoptera lituraNo-ChoiceAntifeedant Activity95% (at 1.0% concentration)[4]
Azadirachtin Spodoptera littoralisDiet IncorporationMortality95% (at 0.6 ppm)[5]
Angelica archangelica (Benzene Extract) Spodoptera littoralisLeaf DiscED500.31 µg/cm²[6]
Angelica archangelica (Methanol Extract) Spodoptera littoralisLeaf DiscED5044 µg/cm²[7][8]
Vitex negundo (Hexane Extract) Spodoptera lituraNo-ChoiceAntifeedant Activity86.41% (at 1% concentration)[1][2]
Vitex negundo (Chloroform Extract) Spodoptera lituraNo-ChoiceAntifeedant Activity59.42%[9][10]
Dialkoxybenzenes Trichoplusia niLeaf Disc ChoiceFeeding DeterrenceStrong[3]

Key Insights from the Comparative Data:

  • Azadirachtin , a limonoid from the neem tree (Azadirachta indica), stands out as a highly potent antifeedant with demonstrated efficacy against a broad range of insect pests.[11][12]

  • Extracts from Angelica archangelica , rich in furanocoumarins, exhibit significant antifeedant properties, with the potency varying based on the extraction solvent.[6][13] The benzene extract, in particular, shows a very low ED50 value, indicating high potency.

  • Extracts of Vitex negundo also show strong feeding deterrence against Spodoptera litura, with the hexane extract demonstrating higher activity in the cited study.[1][2]

  • While direct data is lacking for This compound , the strong feeding deterrence observed in other dialkoxybenzenes suggests that this class of compounds holds promise as insect antifeedants.[3] Further research is crucial to determine the specific activity of this compound and its potential for pest management.

Mechanism of Action: The Role of Gustatory Signaling

The antifeedant effects of these natural products are primarily mediated through the insect's gustatory system. Insects possess specialized taste receptors, known as gustatory receptors (Grs), located on various parts of their body, including mouthparts, antennae, and legs.[14]

dot digraph "Gustatory Signaling Pathway" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} END_DOT

Figure 1: Simplified diagram of a common gustatory signaling pathway for bitter taste perception in insects.

When an insect encounters a plant treated with an antifeedant, the compound binds to specific bitter taste receptors on the gustatory receptor neurons (GRNs).[7][14][15] This binding event triggers a cascade of intracellular signaling events, often involving G-proteins and second messengers like inositol triphosphate (IP3), leading to the opening of ion channels and depolarization of the neuron.[7] This generates an action potential that travels to the insect's brain, signaling the presence of a noxious substance and resulting in the cessation of feeding.[1] Some antifeedants, like azadirachtin, may also interfere with the perception of feeding stimulants, such as sugars, further reducing the palatability of the food source.[16]

Experimental Protocol: No-Choice Leaf Disc Bioassay

To enable researchers to conduct their own comparative studies, a detailed protocol for a standard no-choice leaf disc bioassay is provided below. This method is widely used to evaluate the antifeedant activity of test compounds.

Objective: To determine the antifeedant activity of a test compound against a target insect species.

Materials:

  • Test compound (e.g., this compound)

  • Solvent (e.g., acetone, ethanol)

  • Host plant leaves (e.g., castor for Spodoptera litura)

  • Cork borer

  • Petri dishes

  • Filter paper

  • Forceps

  • Micropipettes

  • Test insects (e.g., 3rd or 4th instar larvae), starved for 2-4 hours

  • Leaf area meter or scanner with image analysis software

  • Growth chamber with controlled temperature, humidity, and photoperiod

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of the test compound in a suitable solvent.

    • From the stock solution, prepare a series of dilutions to obtain the desired test concentrations (e.g., 1000, 500, 250, 125, 62.5 ppm).

    • Prepare a control solution containing only the solvent.

  • Leaf Disc Preparation:

    • Using a cork borer, cut uniform leaf discs from fresh, healthy host plant leaves.

  • Treatment of Leaf Discs:

    • Individually dip each leaf disc into a test solution or the control solution for 2-3 seconds, ensuring complete and even coverage.

    • Allow the solvent to evaporate completely by air-drying the treated leaf discs.

  • Bioassay Setup:

    • Place a piece of moistened filter paper at the bottom of each Petri dish to maintain humidity.

    • Place one treated or control leaf disc in the center of each Petri dish.

    • Introduce one pre-starved larva into each Petri dish.

    • Seal the Petri dishes to prevent the larvae from escaping.

  • Incubation:

    • Place the Petri dishes in a growth chamber under controlled conditions for a predetermined period, typically 24 hours.

  • Data Collection:

    • After the incubation period, remove the larvae and the remaining leaf disc fragments from each Petri dish.

    • Measure the area of the unconsumed portion of each leaf disc using a leaf area meter or by scanning and analyzing the images.

  • Data Analysis:

    • Calculate the area of leaf disc consumed in both the treated (T) and control (C) replicates.

    • Calculate the Feeding Deterrent Index (FDI) using the following formula: FDI (%) = [(C - T) / C] x 100

    • Alternatively, the Antifeedant Index (AFI) can be calculated as: AFI (%) = [(C - T) / (C + T)] x 100

    • Perform statistical analysis (e.g., ANOVA) to determine significant differences between treatments.

dot digraph "Antifeedant Bioassay Workflow" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.4]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} END_DOT

Figure 2: Experimental workflow for the no-choice antifeedant bioassay.

Conclusion and Future Directions

This guide provides a comparative overview of the antifeedant activity of this compound in the context of other well-established natural antifeedants. While data on Azadirachtin, and extracts from Angelica archangelica and Vitex negundo demonstrate their significant potential in pest management, the lack of specific data for this compound underscores a critical need for further research. The strong antifeedant activity of related dialkoxybenzene compounds is encouraging and suggests that this compound and its analogs may represent a promising new class of insect deterrents. Future studies should focus on conducting systematic bioassays to determine the ED50 and FDI values of this compound against a range of economically important insect pests. Elucidating its precise mechanism of action on insect gustatory receptors will further contribute to the development of novel and sustainable pest control strategies.

References

cost-benefit analysis of different Methyl 2,4-dimethoxybenzoate synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed cost-benefit analysis of two primary synthetic pathways for producing Methyl 2,4-dimethoxybenzoate, a key intermediate in various pharmaceutical and organic syntheses. The comparison is based on experimental data for reaction yields, times, and reagent costs, offering a comprehensive overview to inform strategic decisions in process development and manufacturing.

Executive Summary

Two principal routes for the synthesis of this compound are evaluated:

  • Route A: Fischer Esterification of 2,4-Dimethoxybenzoic Acid. A direct, single-step synthesis from a commercially available advanced intermediate.

  • Route B: Multi-step Synthesis from Resorcinol. This pathway involves a three-step sequence: Kolbe-Schmitt reaction to form 2,4-dihydroxybenzoic acid, followed by Fischer esterification, and concluding with a double methylation.

The analysis reveals that while Route A is a more straightforward process with a higher overall yield, the significantly lower cost of the starting material for Route B, resorcinol, presents a more economically viable option for large-scale production, despite the multi-step nature and lower overall yield of the process.

Data Presentation

ParameterRoute A: Fischer EsterificationRoute B: Multi-step Synthesis from Resorcinol
Starting Material 2,4-Dimethoxybenzoic AcidResorcinol
Number of Steps 13
Overall Yield ~90-95%~22-46% (cumulative)
Key Reagents Methanol, Sulfuric AcidPotassium Bicarbonate, Carbon Dioxide, Methanol, Sulfuric Acid, Dimethyl Sulfate, Potassium Carbonate
Reaction Conditions RefluxElevated temperature and pressure (Kolbe-Schmitt), Reflux (Esterification & Methylation)
Estimated Reagent Cost per Mole of Product *HighLow

Qualitative assessment based on the significantly higher cost of 2,4-dimethoxybenzoic acid compared to resorcinol.

Logical Workflow of Synthesis Routes

Synthesis_Comparison cluster_A Route A: Fischer Esterification cluster_B Route B: Multi-step Synthesis A_start 2,4-Dimethoxybenzoic Acid A_product This compound A_start->A_product Methanol, H₂SO₄ (cat.) ~90-95% Yield B_start Resorcinol B_intermediate1 2,4-Dihydroxybenzoic Acid B_start->B_intermediate1 1. KHCO₃, CO₂ 2. H⁺ ~24-48% Yield B_intermediate2 Methyl 2,4-dihydroxybenzoate B_intermediate1->B_intermediate2 Methanol, H₂SO₄ (cat.) ~90-95% Yield (estimated) B_product This compound B_intermediate2->B_product Dimethyl Sulfate, K₂CO₃ High Yield (estimated)

Caption: Comparative overview of two synthesis routes for this compound.

Experimental Protocols

Route A: Fischer Esterification of 2,4-Dimethoxybenzoic Acid

This one-step synthesis offers high efficiency and simplicity.

Materials:

  • 2,4-Dimethoxybenzoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid

  • Sodium Bicarbonate solution (saturated)

  • Brine

  • Anhydrous Magnesium Sulfate

  • Ethyl Acetate

Procedure:

  • A solution of 2,4-dimethoxybenzoic acid in excess anhydrous methanol is prepared in a round-bottom flask.

  • A catalytic amount of concentrated sulfuric acid is carefully added to the solution.

  • The reaction mixture is heated to reflux and maintained for 2-4 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the excess methanol is removed under reduced pressure.

  • The residue is dissolved in ethyl acetate and washed sequentially with saturated sodium bicarbonate solution, water, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield this compound. This reaction typically proceeds with a high yield of 90-95%.[1][2][3][4]

Route B: Multi-step Synthesis from Resorcinol

This pathway provides a more cost-effective, albeit longer, route to the target molecule.

Step 1: Synthesis of 2,4-Dihydroxybenzoic Acid (Kolbe-Schmitt Reaction)

Materials:

  • Resorcinol

  • Potassium Bicarbonate (or Sodium Bicarbonate)

  • Water

  • Hydrochloric Acid (concentrated)

Procedure:

  • Resorcinol and potassium bicarbonate are dissolved in water in a suitable reaction vessel.

  • The mixture is heated to 95-100°C for approximately 2 hours.[5]

  • The reaction mixture is then heated to 130°C and refluxed for an additional 15 minutes to ensure complete carboxylation.[5]

  • After cooling, the solution is acidified with concentrated hydrochloric acid to precipitate the product.

  • The crude 2,4-dihydroxybenzoic acid is collected by filtration, washed with cold water, and can be purified by recrystallization from hot water. Yields for this step can vary, with reported yields in the range of 24-48%.[6][7]

Step 2: Synthesis of Methyl 2,4-dihydroxybenzoate (Fischer Esterification)

Materials:

  • 2,4-Dihydroxybenzoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid

Procedure:

  • The procedure is analogous to the Fischer Esterification described in Route A, using 2,4-dihydroxybenzoic acid as the starting material.

  • The reaction is carried out under reflux in methanol with a catalytic amount of sulfuric acid.

  • Workup involves neutralization and extraction to isolate the methyl 2,4-dihydroxybenzoate. The yield is expected to be high, comparable to other Fischer esterifications.

Step 3: Synthesis of this compound (Williamson Ether Synthesis)

Materials:

  • Methyl 2,4-dihydroxybenzoate

  • Dimethyl Sulfate

  • Potassium Carbonate (anhydrous)

  • Acetone (anhydrous)

Procedure:

  • Methyl 2,4-dihydroxybenzoate and anhydrous potassium carbonate are suspended in anhydrous acetone.

  • Dimethyl sulfate is added to the mixture, and the reaction is heated to reflux.

  • The reaction progress is monitored by TLC. Upon completion, the inorganic salts are filtered off, and the acetone is removed under reduced pressure.

  • The residue is taken up in an organic solvent and washed with water to remove any remaining impurities.

  • The organic layer is dried and concentrated to yield this compound. While a specific high-yield procedure for this double methylation is not detailed in the immediate literature, similar methylations of hydroxybenzoic acids proceed with high efficiency.[8]

Cost-Benefit Analysis

Route A offers a significantly shorter synthesis time and higher overall yield, which can be advantageous for rapid, small-scale production or when the final product's purity is of utmost importance and requires minimal purification steps. However, the starting material, 2,4-dimethoxybenzoic acid, is considerably more expensive than resorcinol.[9][10][11][12]

Route B , while involving three distinct synthetic steps and a lower overall yield, utilizes inexpensive and readily available starting materials. The cost of resorcinol is substantially lower than that of 2,4-dimethoxybenzoic acid.[6][7][13] For industrial-scale production, the savings on raw materials for Route B would likely outweigh the additional processing costs associated with a multi-step synthesis, making it the more economically favorable option in the long run.

Conclusion

For researchers and professionals in drug development, the choice between these two synthetic routes will depend on the specific needs of the project. For rapid synthesis of small quantities where cost is not the primary driver, the one-step Fischer esterification of 2,4-dimethoxybenzoic acid is the superior choice. However, for large-scale manufacturing and applications where cost-effectiveness is paramount, the multi-step synthesis starting from the more economical resorcinol is the demonstrably more strategic and sustainable approach. Further optimization of the methylation step in Route B could enhance its overall efficiency and further solidify its position as the preferred industrial method.

References

A Researcher's Guide to the Regioselectivity of Electrophilic Aromatic Substitution on Methyl 2,4-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the principles of regioselectivity is paramount for the efficient synthesis of complex molecules. This guide provides a comprehensive comparison of common electrophilic aromatic substitution reactions on Methyl 2,4-dimethoxybenzoate, supported by theoretical principles and experimental data.

This compound is a polysubstituted aromatic compound featuring two strongly activating methoxy groups and one deactivating methyl ester group. The interplay of these substituents' directing effects governs the position of incoming electrophiles, a critical factor in synthetic strategy.

Theoretical Prediction of Regioselectivity

The regiochemical outcome of electrophilic aromatic substitution on this compound is dictated by the cumulative electronic and steric effects of its three substituents.

  • Methoxy Groups (-OCH₃) at C2 and C4: These are powerful activating groups due to their ability to donate electron density to the benzene ring via resonance (+M effect). They are ortho- and para-directors.

    • The C2-methoxy group directs incoming electrophiles to the C3 and C5 positions.

    • The C4-methoxy group also directs incoming electrophiles to the C3 and C5 positions.

  • Methyl Ester Group (-COOCH₃) at C1: This is a deactivating group, withdrawing electron density from the ring through both inductive (-I) and resonance (-M) effects. It acts as a meta-director, guiding electrophiles to the C3 and C5 positions.

The combined influence of all three substituents strongly favors electrophilic attack at the C3 and C5 positions. Of these two, the C5 position is generally the most favored site of substitution. This preference is attributed to the C5 position being para to the C2-methoxy group and ortho to the C4-methoxy group, making it highly activated. Furthermore, the C3 position experiences greater steric hindrance, being situated between two substituents.

Directing effects on this compound.

Comparison of Electrophilic Aromatic Substitution Reactions

The following sections detail the regioselectivity of various common electrophilic aromatic substitution reactions on substrates structurally similar to this compound, providing a predictive framework due to a lack of direct experimental data on the title compound in readily available literature.

Nitration

Nitration introduces a nitro group (-NO₂) onto the aromatic ring using a nitrating mixture, typically nitric acid and sulfuric acid. The reaction is highly exothermic and requires careful temperature control. Given the directing effects, the primary product expected from the nitration of this compound is Methyl 2,4-dimethoxy-5-nitrobenzoate .

ReactionSubstrateReagentsMajor Product(s)YieldRef.
NitrationMethyl 2,4-dimethylbenzoateConc. HNO₃, Conc. H₂SO₄Methyl 2,4-dimethyl-5-nitrobenzoateHighN/A
NitrationMethyl benzoateConc. HNO₃, Conc. H₂SO₄Methyl 3-nitrobenzoate81-85%N/A

Experimental Protocol: Nitration of a Substituted Methyl Benzoate

This protocol is adapted from the nitration of methyl benzoate and serves as a representative procedure.

  • In a flask, dissolve the methyl benzoate derivative in concentrated sulfuric acid, and cool the mixture in an ice-water bath to 0-10°C.

  • Separately, prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

  • Add the cold nitrating mixture dropwise to the stirred solution of the ester over 30-60 minutes, maintaining the reaction temperature below 15°C.

  • After the addition is complete, continue stirring for 15 minutes.

  • Pour the reaction mixture over crushed ice to precipitate the product.

  • Isolate the solid product by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization from a suitable solvent, such as methanol.

Nitration_Workflow sub This compound + Conc. H₂SO₄ cool1 Cool to 0-10°C (Ice Bath) sub->cool1 react Add Nitrating Mix Dropwise (<15°C) cool1->react nit_mix Prepare Nitrating Mix (Conc. HNO₃ + Conc. H₂SO₄) Cool in Ice Bath nit_mix->react stir Stir for 15 min react->stir precip Pour onto Ice stir->precip filter Vacuum Filtration precip->filter purify Recrystallize filter->purify product Methyl 2,4-dimethoxy- 5-nitrobenzoate purify->product

Confirming the Structure of Methyl 2,4-dimethoxybenzoate Reaction Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate structural confirmation of reaction products is paramount. This guide provides a comparative analysis of common reactions of Methyl 2,4-dimethoxybenzoate, offering experimental data and detailed protocols to aid in the synthesis and characterization of its derivatives.

Executive Summary

This guide explores three primary transformations of this compound: hydrolysis, nitration, and reduction. We present a comparative overview of different reagents and methodologies for each reaction, supported by quantitative data on yields and reaction conditions. Detailed experimental protocols and spectroscopic data are provided to facilitate the replication of these reactions and the unambiguous identification of the resulting products.

Data Presentation

The following table summarizes the quantitative data for the discussed reactions, allowing for a direct comparison of different experimental approaches.

ReactionReagent/MethodProductYield (%)Reaction TimeTemperature (°C)
Hydrolysis Sodium Hydroxide in Methanol/Water2,4-Dimethoxybenzoic acid95%4 hReflux
Nitration Nitric Acid / Sulfuric AcidMethyl 5-nitro-2,4-dimethoxybenzoate60-80% (typical)15-30 min0-5
Reduction Lithium Aluminum Hydride (LiAlH₄) in THF(2,4-Dimethoxyphenyl)methanolHigh (not specified)Not specifiedNot specified
Reduction Sodium Borohydride (NaBH₄) in THF/Methanol(2,4-Dimethoxyphenyl)methanol70-92%2-5 hReflux

Reaction Pathways and Workflows

To visually represent the transformations and experimental processes, the following diagrams have been generated using Graphviz.

hydrolysis_workflow cluster_hydrolysis Saponification of this compound SM This compound Reagents NaOH, Methanol, Water SM->Reagents 1. Reflux Reflux (4h) Reagents->Reflux 2. Acidification Acidification (HCl) Reflux->Acidification 3. Work-up Product 2,4-Dimethoxybenzoic acid Acidification->Product 4. Isolation

Caption: Workflow for the hydrolysis of this compound.

nitration_pathway cluster_nitration Nitration of this compound SM This compound Product Methyl 5-nitro-2,4-dimethoxybenzoate SM->Product Electrophilic Aromatic Substitution Reagents HNO₃ / H₂SO₄ Intermediate Nitronium ion (NO₂⁺) generation Reagents->Intermediate Intermediate->Product reduction_comparison cluster_reduction Comparative Reduction of this compound cluster_LiAlH4 Method A cluster_NaBH4 Method B SM This compound LiAlH4 LiAlH₄ in THF SM->LiAlH4 NaBH4 NaBH₄ in THF/Methanol SM->NaBH4 Product_A (2,4-Dimethoxyphenyl)methanol LiAlH4->Product_A Product_B (2,4-Dimethoxyphenyl)methanol NaBH4->Product_B

Safety Operating Guide

Proper Disposal of Methyl 2,4-dimethoxybenzoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the pharmaceutical and chemical industries, ensuring the safe handling and disposal of specialized chemical reagents is paramount. This document provides a comprehensive, step-by-step guide for the proper disposal of Methyl 2,4-dimethoxybenzoate, compiled from safety data sheets to ensure operational safety and regulatory compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be aware of the immediate safety and handling requirements for this compound.

  • Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment, including chemical-resistant gloves (e.g., nitrile rubber), safety goggles, and a lab coat.[1] In case of inadequate ventilation or the generation of dust, use a NIOSH/MSHA approved respirator.[1]

  • Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood.[2][3] Eyewash stations and safety showers must be readily accessible.[3][4]

  • Spill Response: In the event of a spill, avoid generating dust. Sweep up the solid material and place it into a suitable, labeled container for disposal.[3][4] Prevent the chemical from entering drains or waterways as it is harmful to aquatic organisms.[2]

Quantitative Data Summary

While specific quantitative disposal limits are determined by local and national regulations, the following table summarizes key physical and chemical properties of this compound relevant to its handling and disposal.

PropertyValueCitation
Physical State Powder / Solid[1]
Appearance Light brown[1]
Odor Odorless[1]
Melting Point/Range 68 - 72 °C / 154.4 - 161.6 °F[1]
Boiling Point/Range 165 °C / 329 °F[1]
Water Solubility Insoluble[2]
Incompatible Materials Strong oxidizing agents, Strong bases[2][3]

Standard Operating Procedure for Disposal

This protocol outlines the step-by-step methodology for the safe disposal of this compound from a laboratory setting.

Materials Required:
  • Appropriate Personal Protective Equipment (PPE)

  • Chemical-resistant, sealable waste container (e.g., high-density polyethylene)

  • Waste label

  • Scoop or spatula

  • Chemical fume hood

Experimental Protocol:
  • Preparation: Don all required PPE before handling the chemical. Ensure the work area, ideally a chemical fume hood, is clean and prepared for the waste transfer.

  • Container Labeling: Clearly label a designated chemical waste container with "Hazardous Waste," the chemical name "this compound," and any associated hazard symbols.

  • Waste Transfer: Carefully transfer the this compound waste into the labeled container using a clean scoop or spatula. Avoid any actions that could generate dust.

  • Container Sealing: Securely seal the waste container to prevent any leaks or spills.

  • Storage: Store the sealed container in a designated, well-ventilated, and secure hazardous waste storage area, away from incompatible materials.[2][3]

  • Final Disposal: Arrange for the collection of the waste by an approved and licensed waste disposal contractor.[2][3] The final disposal method will likely be incineration at a licensed facility.[5] Do not attempt to dispose of this chemical down the drain or in regular trash.[2]

  • Decontamination: Thoroughly clean all equipment and the work area used during the disposal process. Wash hands and any exposed skin.[2][3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.

DisposalWorkflow start Start: This compound for Disposal ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Is there a spill? ppe->spill cleanup 2. Contain and Clean Spill (Avoid Dust, No Drains) spill->cleanup Yes container 3. Prepare Labeled Hazardous Waste Container spill->container No cleanup->container transfer 4. Transfer Waste to Container container->transfer seal 5. Securely Seal Container transfer->seal storage 6. Store in Designated Hazardous Waste Area seal->storage contractor 7. Arrange for Licensed Waste Disposal Contractor storage->contractor end End: Proper Disposal Complete contractor->end

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Guide to Handling Methyl 2,4-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Methyl 2,4-dimethoxybenzoate, tailored for research scientists and drug development professionals. Adherence to these guidelines is essential for ensuring laboratory safety and procedural integrity.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against potential exposure to this compound. The following table summarizes the required PPE for various laboratory operations involving this compound.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions Safety glasses with side-shields conforming to EN166 or NIOSH approved.[1]Nitrile rubber gloves (minimum 5-mil thickness for splash protection). Butyl rubber gloves are recommended for prolonged contact.[2][3][4]Laboratory coat.Not generally required if handled in a well-ventilated area or chemical fume hood.
Running reactions and transfers Chemical safety goggles conforming to EN166 or NIOSH approved.[1]Butyl rubber or other resistant gloves with demonstrated low permeability to aromatic esters. Inspect gloves before each use.[4]Chemical-resistant laboratory coat or apron.Use in a certified chemical fume hood is mandatory.
Spill cleanup Chemical safety goggles and a face shield.Heavy-duty chemical resistant gloves (e.g., Butyl rubber).Chemical-resistant suit or coveralls.Air-purifying respirator with organic vapor cartridges or a supplied-air respirator, depending on the spill size and ventilation.[1]
Waste disposal Chemical safety goggles.Chemical-resistant gloves (as used during handling).Laboratory coat.Not generally required if handling sealed waste containers in a well-ventilated area.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound minimizes risks. The following workflow outlines the key stages from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Decontamination & Cleanup cluster_disposal Disposal prep_ppe Don appropriate PPE prep_area Prepare well-ventilated work area (fume hood) prep_ppe->prep_area prep_sds Review Safety Data Sheet (SDS) prep_sds->prep_ppe handle_weigh Weigh solid in fume hood prep_area->handle_weigh handle_dissolve Dissolve in appropriate solvent handle_weigh->handle_dissolve handle_transfer Transfer solution using appropriate glassware handle_dissolve->handle_transfer cleanup_spill Address spills immediately with appropriate absorbent handle_transfer->cleanup_spill cleanup_decon Decontaminate work surfaces cleanup_spill->cleanup_decon cleanup_ppe Decontaminate or doff PPE correctly cleanup_decon->cleanup_ppe dispose_waste Segregate and label hazardous waste cleanup_ppe->dispose_waste dispose_container Rinse empty containers dispose_waste->dispose_container dispose_ppe Dispose of contaminated PPE as hazardous waste dispose_container->dispose_ppe

Safe Handling Workflow for this compound.

Disposal Plan: Managing Waste Streams

Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance. All waste generated from handling this compound must be treated as hazardous waste.

Waste Segregation and Collection:

  • Solid Waste: Collect un-used this compound and any grossly contaminated materials (e.g., weigh boats, absorbent pads from spills) in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with incompatible waste streams.[5]

  • Contaminated Sharps: Needles, syringes, and broken glassware contaminated with this compound must be placed in a designated sharps container for hazardous waste.[6]

  • Empty Containers: "Empty" containers that held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[7] After triple-rinsing, the container can be disposed of as non-hazardous waste, with the label defaced.[7]

Disposal of Contaminated PPE:

  • Gloves: Disposable gloves should be removed without touching the outer surface and disposed of as hazardous waste after each use or if contamination is suspected.

  • Lab Coats and Other Reusable PPE: If significant contamination occurs, the item should be decontaminated or disposed of as hazardous waste. For minor splashes, follow established institutional procedures for laundering contaminated lab coats.

Decontamination Procedures:

  • Work Surfaces: Decontaminate work surfaces with a suitable solvent (e.g., isopropanol, ethanol) followed by a soap and water wash. All cleaning materials should be disposed of as hazardous waste.

  • Glassware: Rinse glassware with a suitable solvent, collecting the rinsate as hazardous waste. Then wash with laboratory detergent and water.

Emergency Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

  • Spill: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. For large spills, evacuate the area and contact your institution's environmental health and safety department. Ensure adequate ventilation.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.